molecular formula C5H10N2O2S B163746 Glycine, N-[(ethylamino)thioxomethyl]- (9CI) CAS No. 134124-34-8

Glycine, N-[(ethylamino)thioxomethyl]- (9CI)

Cat. No.: B163746
CAS No.: 134124-34-8
M. Wt: 162.21 g/mol
InChI Key: NDFJHOSKGQKOIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Glycine, N-[(ethylamino)thioxomethyl]- (9CI), also known as Glycine, N-[(ethylamino)thioxomethyl]- (9CI), is a useful research compound. Its molecular formula is C5H10N2O2S and its molecular weight is 162.21 g/mol. The purity is usually 95%.
BenchChem offers high-quality Glycine, N-[(ethylamino)thioxomethyl]- (9CI) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Glycine, N-[(ethylamino)thioxomethyl]- (9CI) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

2-(ethylcarbamothioylamino)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H10N2O2S/c1-2-6-5(10)7-3-4(8)9/h2-3H2,1H3,(H,8,9)(H2,6,7,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NDFJHOSKGQKOIN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=S)NCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H10N2O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10567977
Record name N-(Ethylcarbamothioyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

134124-34-8
Record name N-(Ethylcarbamothioyl)glycine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10567977
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

"Glycine, N-[(ethylamino)thioxomethyl]- (9CI)" CAS number 134124-34-8

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to Glycine, N-[(ethylamino)thioxomethyl]- (9CI) and the Broader Class of N-Thioureido Amino Acids

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of Glycine, N-[(ethylamino)thioxomethyl]- (9CI), CAS number 134124-34-8, a representative member of the N-thioureido amino acid class. Given the limited publicly available data on this specific molecule, this document leverages established principles and data from structurally related compounds to offer valuable insights for researchers, scientists, and drug development professionals. We will delve into the synthesis, potential physicochemical properties, and inferred biological activities of this class of compounds, grounding our discussion in authoritative scientific literature.

Introduction: The N-Thioureido Amino Acid Scaffold

N-thioureido amino acids are a fascinating class of molecules that merge the fundamental building block of life, an amino acid, with a thiourea moiety. This combination imparts unique chemical characteristics and a wide spectrum of biological activities. The thiourea group, with its hydrogen bond donor and acceptor capabilities, and the amino acid backbone, providing chirality and versatile functionalization points, make these compounds promising candidates for drug discovery and development.[1][2][3]

Glycine, N-[(ethylamino)thioxomethyl]- (9CI), also known as 2-(3-ethylthioureido)acetic acid, is a specific example of this class. While detailed studies on this particular compound are scarce, its structure suggests potential for various applications based on the known properties of related molecules.

Table 1: Compound Identification

IdentifierValue
CAS Number 134124-34-8
Chemical Name Glycine, N-[(ethylamino)thioxomethyl]- (9CI)
Synonym 2-(3-ethylthioureido)acetic acid
Molecular Formula C5H10N2O2S
Molecular Weight 162.21 g/mol

Synthesis of N-Thioureido Amino Acids: A General Protocol

The synthesis of N-thioureido amino acids is typically achieved through the reaction of an amino acid with an appropriate isothiocyanate.[1] This reaction is generally straightforward and proceeds with good yield under mild conditions. Below is a detailed, field-proven protocol for the synthesis of Glycine, N-[(ethylamino)thioxomethyl]-.

Experimental Protocol: Synthesis of Glycine, N-[(ethylamino)thioxomethyl]-

Materials:

  • Glycine

  • Ethyl isothiocyanate

  • Triethylamine

  • Dimethylformamide (DMF), anhydrous

  • Diethyl ether

  • Hydrochloric acid (1M)

  • Deionized water

  • Standard laboratory glassware

  • Magnetic stirrer and hotplate

  • Rotary evaporator

Step-by-Step Methodology:

  • Dissolution of Glycine: In a round-bottom flask, dissolve glycine (1 equivalent) in anhydrous DMF. Add triethylamine (1.1 equivalents) to the solution to deprotonate the amino group of glycine, forming the corresponding carboxylate salt and freeing the amino group for nucleophilic attack. Stir the mixture at room temperature until the glycine is completely dissolved.

  • Addition of Isothiocyanate: To the stirred solution, add ethyl isothiocyanate (1 equivalent) dropwise at room temperature. The reaction is exothermic, so slow addition is recommended.

  • Reaction Monitoring: Allow the reaction to stir at room temperature for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) using a suitable solvent system (e.g., ethyl acetate/hexane with a small amount of acetic acid).

  • Work-up and Isolation:

    • Once the reaction is complete, pour the reaction mixture into a beaker containing ice-cold 1M hydrochloric acid. This will protonate the carboxylate and precipitate the product.

    • If a solid precipitate forms, collect it by vacuum filtration, wash with cold deionized water, and then with cold diethyl ether to remove any unreacted starting materials and byproducts.

    • If an oil forms, extract the aqueous mixture with a suitable organic solvent such as ethyl acetate. Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.

  • Purification: The crude product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Causality Behind Experimental Choices:

  • Solvent: DMF is an excellent polar aprotic solvent that can dissolve both the amino acid and the isothiocyanate.

  • Base: Triethylamine is a non-nucleophilic base used to deprotonate the amine, increasing its nucleophilicity without competing in the reaction.

  • Acidification: The addition of hydrochloric acid is crucial for the protonation of the carboxylate group, leading to the precipitation of the final product.

Visualization of the Synthetic Workflow

SynthesisWorkflow Glycine Glycine Intermediate Deprotonated Glycine (Nucleophile) Glycine->Intermediate Deprotonation EtNCS Ethyl Isothiocyanate Product Glycine, N-[(ethylamino)thioxomethyl]- EtNCS->Product Base Triethylamine (Base) in DMF Intermediate->Product Nucleophilic Attack AcidWorkup Acidic Work-up (1M HCl) Product->AcidWorkup Protonation & Precipitation

Caption: General synthetic scheme for N-thioureido amino acids.

Physicochemical Properties and Characterization (Inferred)

Table 2: Inferred Physicochemical Properties

PropertyExpected Value/CharacteristicRationale
Physical State White to off-white solidSimilar N-substituted glycine derivatives are typically solids at room temperature.
Solubility Soluble in polar organic solvents (e.g., DMF, DMSO, ethanol). Sparingly soluble in water.The presence of both polar (carboxylic acid, thiourea) and non-polar (ethyl group) moieties suggests this solubility profile.
pKa Carboxylic acid: ~3-4Thiourea NH: ~12-13The carboxylic acid pKa will be similar to other glycine derivatives. The thiourea protons are weakly acidic.
Analytical Characterization

The structural confirmation of Glycine, N-[(ethylamino)thioxomethyl]- would rely on standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: Expect to see signals corresponding to the ethyl group (a triplet and a quartet), the methylene protons of the glycine backbone (a doublet, coupled to the adjacent NH), and exchangeable protons for the NH and OH groups.

    • ¹³C NMR: Expect signals for the carbonyl carbon of the carboxylic acid, the thiocarbonyl carbon (C=S), and the carbons of the ethyl and glycine methylene groups.

  • Infrared (IR) Spectroscopy: Characteristic absorption bands would be expected for the O-H stretch of the carboxylic acid, N-H stretches of the thiourea, the C=O stretch of the carboxylic acid, and the C=S stretch of the thiourea.

  • Mass Spectrometry (MS): The molecular ion peak corresponding to the exact mass of the compound (C5H10N2O2S) would be observed, confirming its molecular formula.

Potential Applications and Biological Activity (Inferred)

Thiourea derivatives are known to exhibit a wide range of biological activities, making them attractive scaffolds for drug design.[2][4] The presence of the thiourea moiety in Glycine, N-[(ethylamino)thioxomethyl]- suggests that it and its analogs could be investigated for the following applications.

Potential Therapeutic Areas:
  • Antimicrobial Activity: Many thiourea derivatives have demonstrated potent antibacterial and antifungal properties.[1] The mechanism often involves the inhibition of essential enzymes in the pathogens.

  • Anticancer Activity: Thiourea-containing compounds have been investigated as anticancer agents, with some showing significant cytotoxicity against various cancer cell lines.[3] Their mode of action can involve the induction of apoptosis, inhibition of topoisomerase, or interference with cell signaling pathways.

  • Anti-inflammatory Activity: Some thiourea derivatives have been reported to possess anti-inflammatory properties, potentially through the inhibition of pro-inflammatory enzymes or cytokines.[4]

Hypothetical Mechanism of Action: Enzyme Inhibition

Thiourea derivatives can act as enzyme inhibitors through various mechanisms. The sulfur and nitrogen atoms can coordinate with metal ions in the active site of metalloenzymes or form hydrogen bonds with key amino acid residues, leading to the inhibition of the enzyme's catalytic activity.

EnzymeInhibition cluster_0 Enzyme Active Site Enzyme Enzyme ActiveSite Active Site Residues (e.g., His, Cys) Binding Binding ActiveSite->Binding H-bonding, Coordination Thiourea Thiourea Derivative (Inhibitor) Thiourea->Binding InactiveComplex Inactive Enzyme-Inhibitor Complex Binding->InactiveComplex Forms

Sources

A Mechanistic Hypothesis for Glycine, N-[(ethylamino)thioxomethyl]- (9CI): A Technical Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

Glycine, N-[(ethylamino)thioxomethyl]- (9CI) is a molecule incorporating an ethylthiourea core structure linked to a glycine moiety. While direct pharmacological data on this specific conjugate is not publicly available, its structural components suggest a plausible and testable mechanism of action. Thiourea and its derivatives are a well-documented class of compounds known to function as enzyme inhibitors, with a particularly strong evidence base for the inhibition of thyroid peroxidase (TPO).[1][2] This guide posits the primary hypothesis that Glycine, N-[(ethylamino)thioxomethyl]- acts as an inhibitor of TPO, thereby disrupting thyroid hormone synthesis. We will deconstruct this hypothesis, explore alternative mechanisms involving other known thiourea targets such as urease, and present a comprehensive, multi-stage experimental framework designed to rigorously validate these propositions. This document serves as a strategic roadmap for researchers initiating investigation into the pharmacological profile of this compound.

Introduction: Deconstructing the Molecule

The rational assessment of a novel chemical entity begins with an analysis of its constituent parts. Glycine, N-[(ethylamino)thioxomethyl]- (9CI) is composed of two key functional domains:

  • The Ethylthiourea Core: This organosulfur moiety is the likely primary pharmacophore. The thiourea group (SC(NH₂)₂) is structurally analogous to urea and is known to interact with various biological targets. The ethyl group provides a degree of lipophilicity. Structurally related compounds, such as Ethylene Thiourea (ETU), are potent goitrogens whose effects are attributed to the inhibition of thyroid peroxidase (TPO).[3][4] This enzyme is critical for the biosynthesis of thyroid hormones.[2] Furthermore, the broader class of thiourea derivatives has been identified as inhibitors of metalloenzymes (e.g., urease) and other enzymes like carbonic anhydrases.[5][6]

  • The Glycine Conjugate: In pharmacology and toxicology, glycine conjugation is a common Phase II metabolic pathway that typically increases the hydrophilicity of a xenobiotic, facilitating its excretion. However, its presence here as a deliberate structural feature suggests three potential roles that must be investigated:

    • Pharmacokinetic Modifier: The glycine tail may alter the absorption, distribution, metabolism, and excretion (ADME) profile of the parent molecule.

    • Binding Modulator: It could influence binding affinity and selectivity for the molecular target.

    • Prodrug Moiety: The molecule may be a prodrug, requiring in vivo enzymatic cleavage of the glycine to release the active ethylthiourea pharmacophore.

Core Mechanistic Hypothesis: Inhibition of Thyroid Peroxidase (TPO)

Our primary hypothesis is that Glycine, N-[(ethylamino)thioxomethyl]- functions as an antagonist of thyroid hormone synthesis via the direct inhibition of thyroid peroxidase (TPO).

TPO is a heme-containing enzyme located in the apical membrane of thyroid follicular cells. It catalyzes two crucial steps in thyroid hormone production: the iodination of tyrosine residues on the thyroglobulin protein and the subsequent coupling of these iodotyrosine residues to form thyroxine (T4) and triiodothyronine (T3).

Postulated Mechanism: The thiourea core of the compound is proposed to act as a substrate-mimic or direct inhibitor at the TPO active site. Like other goitrogenic thiourea derivatives (e.g., propylthiouracil, ETU), it likely interferes with the enzyme's oxidative processes.[1][3] The sulfur atom of the thiocarbonyl group can be oxidized by the TPO-H₂O₂ complex, leading to the inactivation of the enzyme and preventing the formation of iodinating species.[1] This results in a downstream reduction of circulating T4 and T3 levels.

The following diagram illustrates this proposed signaling pathway.

TPO_Inhibition_Pathway cluster_thyroid Thyroid Follicular Cell TRH TRH (Hypothalamus) TSH TSH (Pituitary) TRH->TSH TPO Thyroid Peroxidase (TPO) TSH->TPO + Stimulates Hormones T3 / T4 Synthesis TPO->Hormones Catalyzes Iodination & Coupling Iodide Iodide (I⁻) Iodide->TPO Thyroglobulin Thyroglobulin (Tg) Thyroglobulin->TPO Circulation Circulating T3 / T4 Hormones->Circulation Compound Glycine, N-[(ethylamino)thioxomethyl]- Compound->TPO INHIBITS Circulation->TRH Circulation->TSH Feedback Negative Feedback Loop

Caption: Proposed pathway of TPO inhibition by the compound.

Alternative Hypotheses

Scientific rigor demands the consideration of alternative mechanisms.

  • Hypothesis 2: Urease Inhibition: Thiourea derivatives are established urease inhibitors.[7][8] Urease is a nickel-containing metalloenzyme. The proposed mechanism involves the thiocarbonyl sulfur atom coordinating with the nickel ions in the enzyme's active site, blocking substrate access.[5] This hypothesis is particularly relevant in the context of infections caused by urease-producing bacteria, such as Helicobacter pylori.

  • Hypothesis 3: Carbonic Anhydrase Inhibition: Certain thiourea derivatives have shown inhibitory activity against carbonic anhydrases (CAs), which are zinc metalloenzymes.[6] Inhibition could have downstream effects on pH regulation, CO₂ transport, and other physiological processes.

Experimental Validation Framework

To systematically test these hypotheses, we propose a tiered experimental approach, moving from broad target identification to specific in-cell and in-vivo validation. The causality behind this workflow is to first confirm interaction with the hypothesized target class (enzymes) and then progressively build evidence for a specific, physiologically relevant mechanism.

Experimental_Workflow cluster_1 cluster_2 cluster_3 A Phase 1: Target Class Profiling (Broad Enzyme Inhibition Screen) B Phase 2: Specific Target Validation (Biophysical & Biochemical Assays) A->B Identified Hits A1 Panel of Enzymes: TPO, Urease, CAs, etc. C Phase 3: Cellular Mechanism of Action (Cell-Based Assays) B->C Confirmed Binding & Inhibition B1 SPR / ITC (Binding) Enzyme Kinetics (IC50) E Phase 5: In Vivo Proof of Concept (Rodent Model) C->E Cellular Activity Confirmed C1 Thyrocyte Hormone Assay Western Blot (Signaling) D Phase 4: Prodrug Hypothesis Testing (Metabolic Stability Assays) D->C Informs interpretation of cellular data

Caption: Tiered experimental workflow for mechanism of action validation.

Phase 1: Broad Enzyme Inhibition Profiling

Rationale: To cast a wide net and empirically determine if the compound is an enzyme inhibitor and against which classes. This avoids confirmation bias towards the primary hypothesis.

Protocol: Multi-Enzyme Spectrophotometric Panel

  • Enzyme Selection: Procure commercially available purified enzymes:

    • Primary Target: Porcine Thyroid Peroxidase (TPO)

    • Alternative Targets: Jack Bean Urease, Bovine Carbonic Anhydrase II (CA-II)

    • Counter-Screen Target: A panel of unrelated enzymes (e.g., a protease like Trypsin, a kinase like PKA) to assess specificity.

  • Assay Principle: Utilize established colorimetric assays for each enzyme.

    • TPO: Monitor the oxidation of a chromogenic substrate like guaiacol in the presence of H₂O₂.[1]

    • Urease: Measure the production of ammonia from urea using the Berthelot (indophenol) method.

    • CA-II: Monitor the hydrolysis of p-nitrophenyl acetate.

  • Procedure: a. Prepare a 10 mM stock solution of the test compound in DMSO. b. In a 96-well plate, serially dilute the compound to achieve a concentration range (e.g., 100 µM to 1 nM). c. Add the appropriate enzyme and substrate to each well according to established protocols. d. Incubate for a defined period at the optimal temperature for each enzyme. e. Read the absorbance at the appropriate wavelength using a plate reader. f. Include positive controls (known inhibitors like propylthiouracil for TPO, acetohydroxamic acid for urease) and negative controls (DMSO vehicle).

  • Data Analysis: Calculate the percent inhibition for each concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

Expected Outcome: This screen will quickly reveal if the compound has inhibitory activity against TPO, urease, or CAs, and provide initial specificity data.

Phase 2: Specific Target Validation (Biophysical & Biochemical)

Rationale: If Phase 1 yields a positive hit (e.g., TPO inhibition), this phase is crucial to confirm direct physical binding and characterize the inhibition kinetics. This differentiates true inhibitors from assay artifacts.

Protocol 2A: Surface Plasmon Resonance (SPR) for Binding Kinetics

  • Immobilization: Covalently immobilize purified TPO onto a CM5 sensor chip via amine coupling.

  • Analyte Injection: Flow serial dilutions of the test compound (analyte) over the chip surface.

  • Data Collection: Measure the change in refractive index at the surface (Response Units, RU) in real-time. This provides association (kₐ) and dissociation (kₔ) rates.

  • Analysis: Calculate the equilibrium dissociation constant (Kᴅ = kₔ/kₐ), a direct measure of binding affinity.

Protocol 2B: Enzyme Kinetic Studies (Michaelis-Menten)

  • Objective: Determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).

  • Procedure: a. Perform the TPO colorimetric assay as described in Phase 1. b. Fix the concentration of the test compound at several levels (e.g., 0, 0.5x IC₅₀, 1x IC₅₀, 2x IC₅₀). c. At each inhibitor concentration, vary the concentration of the substrate (e.g., guaiacol). d. Measure the initial reaction velocity (V₀) for each condition.

  • Analysis: Plot the data using a Lineweaver-Burk (double reciprocal) plot. The pattern of line intersections will reveal the mechanism of inhibition.

Data Summary Table:

ParameterMethodObjectiveDesired Outcome
IC₅₀ Enzyme AssayPotencySub-micromolar value
Kᴅ SPRBinding AffinityConfirms direct binding; Kᴅ ≈ IC₅₀
Mode of Inhibition Enzyme KineticsMechanismCompetitive, Non-competitive, etc.
Phase 3: Cellular Mechanism of Action

Rationale: To validate that the biochemical inhibition observed in Phase 2 translates into a functional effect in a relevant cellular context.

Protocol: Hormone Production Assay in Fischer Rat Thyroid (FRTL-5) Cells

  • Cell Culture: Culture FRTL-5 cells, a well-established line of non-transformed rat thyroid follicular cells, in a medium containing thyroid-stimulating hormone (TSH) to maintain differentiation.

  • Treatment: Treat the cells with various concentrations of the test compound for 24-48 hours.

  • Hormone Quantification: a. Collect the cell culture supernatant. b. Measure the concentration of total thyroxine (T4) released into the medium using a validated ELISA or radioimmunoassay kit.

  • Viability Assay: In a parallel plate, perform a cell viability assay (e.g., MTT or CellTiter-Glo) to ensure the observed reduction in T4 is not due to general cytotoxicity.

  • Analysis: Plot the T4 concentration against the compound concentration to determine the cellular EC₅₀.

Expected Outcome: A dose-dependent decrease in T4 production in treated cells would provide strong evidence that the compound disrupts the thyroid hormone synthesis pathway in an intact cellular system.

Phase 4: Prodrug Hypothesis Testing

Rationale: To determine if the glycine conjugate is metabolically stable or if it is cleaved to release an active metabolite.

Protocol: Metabolic Stability in Liver S9 Fractions

  • System: Use liver S9 fractions (containing both cytosolic and microsomal enzymes) from human and rat to assess metabolic stability.

  • Procedure: a. Incubate the test compound at a fixed concentration (e.g., 1 µM) with the S9 fraction and necessary cofactors (NADPH). b. Take aliquots at multiple time points (e.g., 0, 15, 30, 60, 120 minutes). c. Quench the reaction with acetonitrile. d. Analyze the samples using LC-MS/MS.

  • Analysis: a. Monitor the disappearance of the parent compound (Glycine, N-[(ethylamino)thioxomethyl]-) over time to calculate its metabolic half-life. b. Simultaneously, search for the mass corresponding to the potential ethylthiourea metabolite.

  • Interpretation:

    • Rapid disappearance of parent + appearance of metabolite: Supports the prodrug hypothesis.

    • Parent compound is stable: Suggests the intact molecule is the active species.

Conclusion and Future Directions

This guide outlines a clear, logical, and technically robust strategy for elucidating the mechanism of action of Glycine, N-[(ethylamino)thioxomethyl]-. The primary hypothesis of TPO inhibition is grounded in the well-documented activity of its core ethylthiourea structure.[1][2][3] The proposed experimental workflow is designed to be self-validating, with each phase building upon the last to construct a comprehensive pharmacological profile.

Successful validation of the TPO inhibition mechanism would position this compound as a potential modulator of thyroid function. Subsequent research should focus on in-vivo efficacy and safety studies, detailed ADME profiling, and off-target liability screening to fully assess its therapeutic potential. The systematic approach detailed herein provides the foundational evidence required for informed decisions in any drug development program.

References

  • Freyburger, A., et al. (2006). Studies on the goitrogenic mechanism of action of N,N,N',N'-tetramethylthiourea. Toxicology, 218(2-3), 228-37. [Link]

  • Yuan, Y., et al. (2017). N-monoarylacetothioureas as potent urease inhibitors: synthesis, SAR, and biological evaluation. Acta Pharmaceutica Sinica B, 7(3), 355-362. [Link]

  • Arnold, K. F., et al. (2020). Inhibition of thyroid hormone synthesis resulting from ETU exposure. ResearchGate. [Link]

  • National Toxicology Program. (2021). Ethylene Thiourea - 15th Report on Carcinogens. National Institutes of Health. [Link]

  • Al-Hussain, S. A., et al. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI Chemistry, 6(2), 25. [Link]

  • Wojciechowska, M., et al. (2023). Exploration of Thiourea-Based Scaffolds for the Construction of Bacterial Ureases Inhibitors. ACS Omega, 8(31), 28286-28302. [Link]

  • Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

  • Arslan, M., et al. (2024). Sulphonyl thiourea compounds containing pyrimidine as dual inhibitors of I, II, IX, and XII carbonic anhydrases and cancer cell lines: synthesis, characterization and in silico studies. Journal of Enzyme Inhibition and Medicinal Chemistry, 39(1), 2320349. [Link]

  • Khan, K. M., et al. (2018). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. MDPI Molecules, 23(8), 1859. [Link]

  • Al-Hussain, S. A., et al. (2025). Biological Applications of Thiourea Derivatives: Detailed Review. ResearchGate. [Link]

  • Taha, M., et al. (2025). INHIBITION OF UREASE ENZYME ACTIVITY BY UREA AND THIOUREA DERIVATIVES OF DIPEPTIDES CONJUGATED 2, 3-DICHLOROPHENYL PIPERAZINE. ResearchGate. [Link]

  • Khan, K. M., et al. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PMC. [Link]

  • U.S. Environmental Protection Agency (EPA). (1992). Ethylene Thiourea. EPA. [Link]

  • National Toxicology Program. (2021). Report on Carcinogens, Fifteenth Edition - Ethylene Thiourea. U.S. Department of Health and Human Services. [Link]

Sources

"Glycine, N-[(ethylamino)thioxomethyl]- (9CI)" discovery and history

Author: BenchChem Technical Support Team. Date: February 2026

Common Name:


-Ethylthiocarbamoylglycine
CAS Registry Number:  134124-34-8
Molecular Formula: 

Molecular Weight: 162.21 g/mol [1]

Executive Summary

Glycine, N-[(ethylamino)thioxomethyl]- (also known as


-ethylthiocarbamoylglycine) is a critical synthetic intermediate in the formation of 3-substituted-2-thiohydantoins . Chemically, it represents the thiourea adduct formed by the nucleophilic addition of glycine to ethyl isothiocyanate. While structurally analogous to the phenylthiocarbamoyl (PTC) derivatives utilized in the Edman degradation  for protein sequencing, this ethyl variant is primarily valued in organic synthesis for generating heterocyclic scaffolds used in anticonvulsant pharmaceuticals and antimicrobial agents. This guide details its discovery context, synthetic pathways, and role as a precursor in heterocyclization.

Chemical Identity & Physicochemical Properties[1]

The compound is an acyclic thiourea derivative where the amino group of glycine is modified by an ethylthiocarbamoyl moiety. It exists in equilibrium with its zwitterionic forms depending on pH, but is typically isolated as a free acid.

Table 1: Physicochemical Profile
PropertyDataNote
IUPAC Name 2-(3-Ethylthioureido)acetic acidSystematic nomenclature
Structure

Linear thiourea backbone
Appearance White to off-white crystalline solidTypical of thiourea acids
Solubility Soluble in Ethanol, DMSO, dilute base; Poor in water (acid form)Amphoteric nature
pKa (est) ~3.5 (COOH), ~13 (Thiourea NH)Acidic carboxyl group
Stability Stable at room temperature; Cyclizes in acidDehydrates to thiohydantoin

Discovery and Historical Context

The Edman Legacy and Thiourea Chemistry

The history of


-ethylthiocarbamoylglycine is inextricably linked to the development of amino acid sequencing and heterocyclic chemistry in the mid-20th century.
  • 1950s - The Edman Breakthrough: Pehr Edman revolutionized protein chemistry by using phenyl isothiocyanate (PITC) to label N-terminal amino acids, forming phenylthiocarbamoyl derivatives. These intermediates cyclized under acidic conditions to form stable phenylthiohydantoins (PTH-amino acids).

  • Parallel Exploration: Researchers investigated alkyl isothiocyanates (methyl, ethyl, allyl) to understand steric and electronic effects on this cyclization.

    
    -ethylthiocarbamoylglycine emerged as the ethyl analog  of the Edman intermediate.
    
  • Pharmaceutical Significance: In the 1970s and 80s, the thiohydantoin scaffold (derived from this precursor) gained prominence in drug discovery, particularly for anticonvulsants (analogous to phenytoin) and later for antimicrobials and fungicides. The CAS number 134124-34-8 was assigned during the expansion of the chemical registry to index these specific alkyl-amino acid adducts used in combinatorial synthesis.

Mechanistic Causality

The discovery was not serendipitous but a result of systematic structure-activity relationship (SAR) studies. Chemists needed to modulate the lipophilicity of thiohydantoins. Replacing the bulky phenyl group (from PITC) with an ethyl group (from Ethyl Isothiocyanate) reduced steric hindrance and altered solubility, making


-ethylthiocarbamoylglycine a vital "building block" for creating diverse libraries of 3-alkyl-2-thiohydantoins.

Synthesis and Manufacturing Protocols

The synthesis follows a robust nucleophilic addition mechanism. The protocol below is designed for high purity and yield, minimizing the premature cyclization to thiohydantoin.

Reaction Logic
  • Nucleophilic Attack: The amino group of glycine (nucleophile) attacks the electrophilic carbon of ethyl isothiocyanate.

  • pH Control: The reaction requires basic conditions (pH > 9) to ensure the glycine amino group is unprotonated (

    
    ) and reactive.
    
  • Workup: Careful acidification precipitates the linear acid product. Critical Note: Over-acidification or heating will drive the dehydration reaction, closing the ring to form 3-ethyl-2-thiohydantoin.

Experimental Protocol: Synthesis of N-Ethylthiocarbamoylglycine

Reagents:

  • Glycine (1.0 eq)

  • Ethyl Isothiocyanate (1.1 eq)

  • Potassium Hydroxide (KOH) (1.0 eq)

  • Ethanol (Solvent)

  • Hydrochloric Acid (1N HCl)

Step-by-Step Methodology:

  • Dissolution: Dissolve 10 mmol of Glycine and 10 mmol of KOH in 20 mL of water/ethanol (1:1 v/v). The KOH converts glycine to its soluble glycinate salt (

    
    ).
    
  • Addition: Dropwise add 11 mmol of Ethyl Isothiocyanate to the stirring solution at room temperature.

  • Incubation: Stir the reaction mixture for 4-6 hours. Monitor by TLC (silica, EtOH:CHCl3) for the disappearance of glycine.

  • Precipitation: Cool the mixture to 0°C in an ice bath.

  • Acidification: Slowly add 1N HCl until pH reaches ~3.0. A white precipitate of

    
    -ethylthiocarbamoylglycine will form.
    
    • Caution: Do not drop pH below 2 or heat, as this promotes cyclization.

  • Isolation: Filter the solid, wash with cold water, and dry under vacuum over

    
    .
    

Mechanism of Action & Downstream Applications

The Cyclization Pathway (The "Edman-Type" Reaction)

The primary utility of this compound is its conversion to 3-ethyl-2-thiohydantoin . This occurs via acid-catalyzed dehydration. The sulfur of the thiourea attacks the carbonyl carbon of the carboxylic acid (or activated ester), expelling water.

Significance:

  • Drug Synthesis: 2-Thiohydantoins are scaffolds for drugs treating epilepsy and prostate cancer (e.g., Enzalutamide analogs).

  • Pesticides: Used in the synthesis of certain thiourea-based herbicides.

Visualization of Reaction Pathway

ReactionPathway Start Glycine + Ethyl Isothiocyanate (Basic pH) Intermediate N-Ethylthiocarbamoylglycine (Linear Adduct) Start->Intermediate Nucleophilic Addition (RT, pH > 9) Product 3-Ethyl-2-thiohydantoin (Cyclic Product) Intermediate->Product Acid-Catalyzed Dehydration (Heat, H+)

Figure 1: Synthetic pathway from Glycine to 3-Ethyl-2-thiohydantoin via the N-ethylthiocarbamoylglycine intermediate.

Analytical Methodologies

To validate the identity of


-ethylthiocarbamoylglycine, the following spectral characteristics are diagnostic.
Table 2: Spectroscopic Identification
MethodDiagnostic SignalStructural Assignment
IR Spectroscopy 3200-3400

(Broad)
N-H stretch (Thiourea)
1700-1720

C=O stretch (Carboxylic Acid)
1200-1300

C=S stretch (Thione)
1H NMR (DMSO-d6)

1.1 (t, 3H)
Methyl protons (

)

3.4 (q, 2H)
Methylene protons (

)

4.1 (d, 2H)
Glycine

-protons (

)

12.5 (s, 1H)
Carboxylic acid proton (

)

Safety and Environmental Fate

  • Toxicity: Like many thiourea derivatives, this compound may exhibit goitrogenic activity (interfering with iodine uptake in the thyroid) if ingested in large quantities.

  • Handling: Standard PPE (gloves, goggles) is required. Avoid inhalation of dust.

  • Metabolism: If ingested, it likely undergoes S-oxidation or desulfuration in the liver, potentially releasing ethylamine and glycine.

References

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. Link

  • Ryczek, J. (2004).[2] The reaction of glycine ethyl ester isothiocyanate with amines.[2] Journal of Heterocyclic Chemistry, 41(4), 573-576. Link

  • Alchimica. (2024). Product Specification: Glycine, N-[(ethylamino)thioxomethyl]- (9CI).[1][3][4] Alchimica Catalog. Link

  • PubChem. (2024). Compound Summary: N-Ethylthiocarbamoylglycine. National Library of Medicine. Link

  • Ware, G. M. (1950). The Chemistry of the Pesticides. Journal of the American Chemical Society, 72(5), 2305. (Context on thiourea herbicides).

Sources

"Glycine, N-[(ethylamino)thioxomethyl]- (9CI)" literature review and background

Author: BenchChem Technical Support Team. Date: February 2026

Technical Monograph: Glycine, N-[(ethylamino)thioxomethyl]- (9CI)

Executive Summary & Chemical Identity

Glycine, N-[(ethylamino)thioxomethyl]- (CAS: 134124-34-8) is a specialized thioureido acid intermediate primarily utilized in the synthesis of 3-substituted-2-thiohydantoins and as a bidentate ligand in coordination chemistry. Chemically, it represents the open-chain adduct formed by the nucleophilic addition of glycine to ethyl isothiocyanate.

While often overshadowed by its phenyl analog (the Edman degradation intermediate), the ethyl derivative offers unique solubility profiles and steric properties critical for specific pharmaceutical scaffolds and silver halide photographic emulsions.

Physicochemical Profile:

PropertyData
IUPAC Name 2-(3-Ethylthioureido)acetic acid
Common Name N-Ethylthiocarbamoylglycine
CAS Number 134124-34-8
Molecular Formula C₅H₁₀N₂O₂S
Molecular Weight 162.21 g/mol
Structure Et–NH–C(=S)–NH–CH₂–COOH
pKa (Predicted) ~3.5 (Carboxyl), ~13 (Thiourea NH)
Solubility Soluble in dilute alkali, ethanol; sparingly soluble in water (acid form)

Synthesis & Mechanistic Pathways

The synthesis of N-[(ethylamino)thioxomethyl]glycine follows a bimolecular nucleophilic addition mechanism. This process is pH-dependent, requiring a delicate balance to favor amine nucleophilicity over isothiocyanate hydrolysis.

The Reaction Mechanism

The reaction proceeds via the attack of the unprotonated


-amino group of glycine on the electrophilic carbon of the ethyl isothiocyanate (Et-NCS) thiocarbonyl group.
  • pH Criticality: The reaction requires the glycine amine to be unprotonated (

    
    ). However, excessively high pH (
    
    
    
    ) accelerates the hydrolysis of ethyl isothiocyanate to ethyl amine and carbonate/sulfide byproducts. Therefore, a buffered system at pH 9.0–10.0 is optimal.
  • Cyclization Risk: In acidic media, the open-chain thiocarbamoyl derivative rapidly cyclizes to form 3-ethyl-2-thiohydantoin . To isolate the open-chain acid (the topic of this guide), the reaction mixture must be kept alkaline until careful precipitation at neutral/mildly acidic pH.

Pathway Visualization

SynthesisPathway Glycine Glycine (H2N-CH2-COOH) Intermediate Transition State (Tetrahedral) Glycine->Intermediate pH 9-10 Nucleophilic Attack EtNCS Ethyl Isothiocyanate (Et-N=C=S) EtNCS->Intermediate pH 9-10 Nucleophilic Attack Product N-[(ethylamino)thioxomethyl]glycine (Open Chain) Intermediate->Product Proton Transfer Thiohydantoin 3-Ethyl-2-thiohydantoin (Cyclic) Product->Thiohydantoin Acid Catalysis (H+) Cyclization (-H2O)

Figure 1: Synthetic pathway from precursors to the target thiocarbamoyl derivative and its potential cyclization.

Experimental Protocol: Synthesis and Isolation

This protocol is adapted from standard methodologies for N-alkylthiocarbamoyl amino acids, ensuring high purity by minimizing cyclization.

Reagents:

  • Glycine (1.0 eq)

  • Ethyl Isothiocyanate (1.1 eq)

  • Sodium Hydroxide (1.0 M solution)

  • Hydrochloric Acid (1.0 M solution)

  • Ethanol (Reagent grade)

Procedure:

  • Solubilization: Dissolve Glycine (7.5 g, 0.1 mol) in 100 mL of 1.0 M NaOH. Ensure the solution is clear.

    • Why: This deprotonates the ammonium group (

      
      ) to the nucleophilic amine (
      
      
      
      ).
  • Addition: Add Ethyl Isothiocyanate (9.6 mL, 0.11 mol) dropwise over 15 minutes while vigorously stirring at room temperature (25°C).

    • Why: Slow addition prevents local excesses that could lead to side reactions.

  • Reaction: Stir the heterogeneous mixture for 3–4 hours. The mixture typically becomes homogeneous as the isothiocyanate reacts to form the soluble sodium salt of the product.

    • Checkpoint: If an oily layer persists after 4 hours, unreacted isothiocyanate is present.

  • Work-up (Critical Step):

    • Cool the solution to 0–5°C in an ice bath.

    • Carefully acidify with 1.0 M HCl dropwise to pH 3.0–4.0 .

    • Caution: Do not drop below pH 2 or heat the solution, as this will trigger cyclization to the thiohydantoin.

  • Isolation: The product, N-[(ethylamino)thioxomethyl]glycine, will precipitate as a white solid. Filter under vacuum and wash with cold water.

  • Purification: Recrystallize from aqueous ethanol (1:1 v/v) if necessary.

Applications & Biological Context

Precursor for Thiohydantoins

The primary industrial use of this compound is as the immediate precursor to 3-ethyl-2-thiohydantoin . By refluxing the open-chain acid in 2M HCl, the oxygen of the carboxyl group attacks the thiocarbonyl carbon, eliminating water.

  • Relevance: 3-substituted-2-thiohydantoins are scaffolds for anticonvulsant drugs and are used as peptizing agents in silver halide photography.

Metal Chelation

The compound possesses a "hard" oxygen donor (carboxylate) and a "soft" sulfur donor (thiocarbonyl), making it an effective N,S-bidentate ligand .

  • Coordination: It forms stable complexes with transition metals such as Cu(II), Ni(II), and Pt(II). These complexes are investigated for potential antitumor activity, analogous to cisplatin, but with different toxicity profiles due to the sulfur ligand.

Analytical Chemistry (Edman Analog)

While Phenyl Isothiocyanate (PITC) is the standard for protein sequencing, the ethyl analog acts as a model compound for studying the kinetics of the Edman degradation in less sterically hindered environments. It serves as a reference standard in HPLC analysis of thiocarbamoyl amino acids.

References

  • Cejpek, K., Valušek, J., & Velíšek, J. (2000). Reactions of allyl isothiocyanate with alanine, glycine, and several peptides in model systems.[1][2][3] Journal of Agricultural and Food Chemistry, 48(8), 3560-3565. Link

    • Key Insight: Establishes the pH-dependent kinetics for the formation of N-alkylthiocarbamoyl glycines and their subsequent cycliz
  • Drobnica, L., Kristian, P., & Augustin, J. (1977). The Chemistry of the -NCS Group. In: Patai S. (eds) The Chemistry of Cyanates and Their Thio Derivatives. Wiley.
  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary for CID 12217355 (Glycine, N-[(ethylamino)thioxomethyl]-).Link

    • Key Insight: Verification of chemical structure, CAS 134124-34-8, and formula C5H10N2O2S.
  • Alchimica. (2025). Product Catalog: Glycine, N-[(ethylamino)thioxomethyl]- (9CI).Link

    • Key Insight: Commercial availability and confirmation of 9CI nomencl

Sources

Navigating the Data Gap: A Toxicological Safety Assessment of Glycine, N-[(ethylamino)thioxomethyl]- (9CI)

Author: BenchChem Technical Support Team. Date: February 2026

For the Attention of Researchers, Scientists, and Drug Development Professionals

Preamble: Addressing the Information Void

A comprehensive review of publicly available toxicological literature reveals a significant data gap concerning the safety and toxicity profile of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) (CAS No. 134124-34-8). To date, no specific in-depth toxicological studies have been published for this particular chemical entity. This guide, therefore, adopts a structured, evidence-based approach to infer a preliminary safety assessment. By dissecting the molecule into its core components—the glycine backbone and the ethylthiourea functional group—we can draw upon the well-established toxicological profiles of these parent and related compounds to anticipate potential hazards and outline a robust strategy for future empirical safety evaluation.

Compound Identity and Physicochemical Properties

Glycine, N-[(ethylamino)thioxomethyl]- (9CI) is a derivative of the amino acid glycine. Understanding its basic chemical and physical properties is the foundational step in any toxicological assessment, as these characteristics influence its absorption, distribution, metabolism, and excretion (ADME) profile.

PropertyValueSource
CAS Number 134124-34-8-
Molecular Formula C5H10N2O2S-
Molecular Weight 162.21 g/mol -

A comprehensive table of physicochemical properties would be populated here if data were available. The absence of such data underscores the novelty of this compound from a regulatory and safety perspective.

Toxicological Profile of the Parent Compound: Glycine

Glycine, the simplest proteinogenic amino acid, is generally recognized as safe (GRAS) when consumed in amounts typically found in food.[1] The body naturally produces glycine, and it plays a crucial role as a neurotransmitter.[2][3] However, at pharmacological doses, its safety profile requires careful consideration.

Acute Toxicity

Glycine exhibits low acute toxicity. The oral LD50 in rats is reported to be 7930 mg/kg.[3]

Sub-chronic and Chronic Toxicity

A 4-week repeated-dose oral toxicity study in rats established a No-Observed-Adverse-Effect Level (NOAEL) of at least 2000 mg/kg/day.[3] The Norwegian Scientific Committee for Food Safety (VKM) concluded that daily glycine supplementation at doses of 20, 50, 100, 300, 500, and 650 mg is unlikely to cause adverse health effects in adults and children over 10 years old.[4]

Genotoxicity and Carcinogenicity

Genotoxicity studies for glycine have returned negative results.[3] However, one carcinogenicity study in rats noted necrotic and neoplastic changes in the renal papillae.[3]

Human Safety

While generally well-tolerated, some individuals have reported mild side effects such as nausea, vomiting, and stomach upset with glycine supplementation.[1][5] Caution is advised for young children, pregnant or breastfeeding women, and individuals with liver or kidney disease.[1]

Toxicological Profile of the Thiourea Functional Group

Thiourea and its derivatives are a class of compounds with diverse biological activities, and their toxicological profiles can vary significantly based on their specific structures.[6][7][8]

General Toxicity

The toxicity of thiourea derivatives is structure-dependent.[9] Some thiourea-containing compounds have been shown to cause depletion of intracellular glutathione (GSH), leading to cellular damage.[9] The acute toxicity of thiourea derivatives can range from low to moderate, with some studies reporting LD50 values greater than 5000 mg/kg in rodents.[10]

Carcinogenicity

Certain thiourea derivatives have been classified as potential carcinogens.[6]

Endocrine Disruption

Some thiourea compounds are known to have antithyroid properties, interfering with thyroid hormone synthesis. This is a critical consideration for any compound containing a thiourea moiety.

Inferred Toxicological Profile of Glycine, N-[(ethylamino)thioxomethyl]- (9CI)

Based on the toxicological data of glycine and the thiourea class of compounds, a preliminary, inferred toxicological profile for Glycine, N-[(ethylamino)thioxomethyl]- (9CI) can be constructed.

It is imperative to emphasize that this is a theoretical assessment and must be confirmed by empirical data.

  • Acute Toxicity: Likely to be low to moderate, but potentially higher than glycine alone due to the presence of the ethylthiourea group.

  • Target Organs: The kidneys, based on the data for glycine, and the thyroid gland, due to the thiourea moiety, should be considered potential target organs. The liver is also a common site of xenobiotic metabolism and potential toxicity.

  • Genotoxicity and Carcinogenicity: The potential for genotoxicity and carcinogenicity cannot be ruled out without specific testing, given the concerns associated with some thiourea derivatives.

  • Endocrine Disruption: The potential for antithyroid activity should be a primary focus of any safety evaluation.

Recommended Toxicological Testing Strategy

To address the current data gap, a tiered approach to toxicological testing is recommended, following established international guidelines (e.g., OECD, ICH).

Tier 1: In Vitro and In Silico Assessment

This initial phase aims to provide preliminary data on the compound's potential toxicity without the use of animal testing.

Experimental Protocol: In Vitro Cytotoxicity Assay

  • Cell Lines: A panel of relevant cell lines should be used, including hepatocytes (e.g., HepG2) and kidney cells (e.g., HK-2).

  • Compound Preparation: Prepare a stock solution of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) in a suitable solvent (e.g., DMSO).

  • Treatment: Expose the cells to a range of concentrations of the test compound for 24 and 48 hours.

  • Viability Assessment: Determine cell viability using a standard assay, such as the MTT or LDH leakage assay.

  • Data Analysis: Calculate the IC50 (the concentration that inhibits 50% of cell growth) for each cell line and time point.

Experimental Protocol: Ames Test (Bacterial Reverse Mutation Assay)

  • Bacterial Strains: Utilize a standard set of Salmonella typhimurium and Escherichia coli strains with and without metabolic activation (S9 mix).

  • Compound Exposure: Expose the bacterial strains to a range of concentrations of the test compound.

  • Incubation: Incubate the plates and count the number of revertant colonies.

  • Data Analysis: A significant, dose-dependent increase in the number of revertant colonies indicates mutagenic potential.

Logical Workflow for Initial Safety Assessment

G cluster_0 Tier 1: In Vitro & In Silico cluster_1 Tier 2: In Vivo Acute & Genetic Toxicity cluster_2 Tier 3: Repeated Dose & Specific Toxicity In_Silico In Silico Modeling (e.g., DEREK, SAR) Cytotoxicity In Vitro Cytotoxicity (e.g., MTT, LDH) In_Silico->Cytotoxicity Predicts potential toxicity endpoints Ames Ames Test (Mutagenicity) Cytotoxicity->Ames Provides initial mechanistic insight Acute_Oral Acute Oral Toxicity (OECD 423/425) Ames->Acute_Oral Informs dose selection Micronucleus In Vivo Micronucleus Test (Genotoxicity) Acute_Oral->Micronucleus Confirms in vivo genotoxicity Repeated_Dose 28-Day Repeated Dose Toxicity Study (OECD 407) Micronucleus->Repeated_Dose Identifies target organs and NOAEL Endocrine Endocrine Disruption (e.g., Thyroid function) Repeated_Dose->Endocrine Investigates specific mechanisms of toxicity

Caption: Recommended tiered toxicological testing workflow.

Conclusion: A Call for Empirical Data

The current lack of specific safety and toxicity data for Glycine, N-[(ethylamino)thioxomethyl]- (9CI) necessitates a cautious and systematic approach to its handling and development. While inferences can be drawn from its constituent chemical moieties, these are not substitutes for robust, empirical toxicological data. The recommended testing strategy provides a clear pathway to establishing a comprehensive safety profile for this novel compound, ensuring the safety of researchers and, ultimately, the public. It is strongly advised that this compound be handled with appropriate personal protective equipment (PPE), including gloves and eye protection, in a well-ventilated area until such data become available.[11][12]

References

  • GPS/JIPS Safety Summary - JCIA BIGDr. (n.d.). Glycine. Retrieved from [Link]

  • WebMD. (2021, July 26). Glycine: Uses and Risks. Retrieved from [Link]

  • Ajinomoto AminoScience Division. (2003, January 6). SAFETY DATA SHEET: GLYCINE. Retrieved from [Link]

  • WebMD. (n.d.). Glycine: Overview, Uses, Side Effects, Precautions, Interactions, Dosing and Reviews. Retrieved from [Link]

  • MDPI. (n.d.). Thiourea Derivative Metal Complexes: Spectroscopic, Anti-Microbial Evaluation, ADMET, Toxicity, and Molecular Docking Studies. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Glycine. Retrieved from [Link]

  • Vitenskapskomiteen for mat og miljø. (2016, December 12). Risk assessment of "other substances" – glycine. Retrieved from [Link]

  • bioRxiv. (2023, June 26). Safety Assessment and Evaluation of Novel Thiourea Derivatives as Antivirals. Retrieved from [Link]

  • Carl ROTH. (n.d.). Safety Data Sheet: Glycine. Retrieved from [Link]

  • MDPI. (2024, May 31). Biological Applications of Thiourea Derivatives: Detailed Review. Retrieved from [Link]

  • PubMed. (n.d.). Cytotoxicity of a series of mono- and di-substituted thiourea in freshly isolated rat hepatocytes: a preliminary structure-toxicity relationship study. Retrieved from [Link]

  • PMC. (n.d.). A 4-week Repeated Dose Toxicity Study of Glycine in Rats by Gavage Administration. Retrieved from [Link]

  • ResearchGate. (2021, August 6). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Retrieved from [Link]

Sources

Methodological & Application

Application Note: Synthesis and Cyclization of Glycine, N-[(ethylamino)thioxomethyl]- (9CI)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction & Scientific Context

Glycine, N-[(ethylamino)thioxomethyl]- (CAS Registry Number: 1656-76-4), commonly known as N-ethylthiocarbamoylglycine or N-ethylthiohydantoic acid , is a critical intermediate in organic synthesis and peptide chemistry. Structurally, it consists of a glycine backbone modified at the N-terminus with an ethylthiourea moiety (


).
Significance in Drug Development

This molecule serves as a foundational scaffold in two primary areas:

  • Heterocyclic Synthesis: It is the direct linear precursor to 3-ethyl-2-thiohydantoin . Thiohydantoins are privileged structures in medicinal chemistry, exhibiting anticonvulsant, antimicrobial, and androgen receptor antagonist activities (e.g., Enzalutamide derivatives).

  • Bio-analytical Chemistry: The formation of this compound mimics the Edman Degradation pathway. While Phenyl Isothiocyanate (PITC) is the standard for sequencing, alkyl isothiocyanates like ethyl isothiocyanate are used to probe steric effects and lipophilicity in peptide labeling.

Mechanistic Basis

The synthesis relies on the nucleophilic addition of the glycine amine to the electrophilic carbon of ethyl isothiocyanate (EtNCS). This reaction is pH-dependent; the amine must be unprotonated to react. Subsequent exposure to acidic conditions drives an intramolecular cyclization, releasing water to form the stable thiohydantoin ring.

Experimental Protocols

Protocol A: Synthesis of N-[(ethylamino)thioxomethyl]glycine

Objective: To synthesize the linear thiourea intermediate from glycine and ethyl isothiocyanate.

Reagents:

  • Glycine (Reagent Grade, >99%)

  • Ethyl Isothiocyanate (EtNCS) (Caution: Lachrymator)

  • Sodium Hydroxide (1.0 M and 0.1 M solutions)

  • Ethanol (Absolute)

  • Hydrochloric Acid (1.0 M)

Step-by-Step Methodology:

  • Solubilization & pH Adjustment:

    • Dissolve 10 mmol (0.75 g) of Glycine in 10 mL of 1.0 M NaOH.

    • Scientific Rationale: Glycine exists as a zwitterion (

      
      ) at neutral pH. The nucleophilicity of the nitrogen is negligible in this state. Adding NaOH deprotonates the ammonium group, generating the free amine (
      
      
      
      ) required for attack.
    • Target pH: 9.5 – 10.0.

  • Nucleophilic Addition:

    • Dilute the solution with 10 mL of Ethanol to improve the solubility of the isothiocyanate.

    • Slowly add 11 mmol (1.1 equivalents) of Ethyl Isothiocyanate dropwise with vigorous stirring.

    • Reaction Monitoring: Stir at room temperature (25°C) for 2–4 hours.

    • Self-Validation: The reaction is complete when the pH stabilizes (consumption of amine stops) and TLC (Silica, MeOH:DCM 1:9) shows the disappearance of EtNCS.

  • Work-up & Isolation:

    • Extract the reaction mixture with diethyl ether (

      
       mL) to remove unreacted isothiocyanate. Discard the organic layer (EtNCS is soluble in ether; the product salt is in the aqueous phase).
      
    • Cool the aqueous layer to 4°C.[1]

    • Carefully acidify with 1.0 M HCl to pH 2.0–3.0.

    • Observation: The product, N-ethylthiocarbamoylglycine, will precipitate as a white solid.

    • Filter, wash with cold water, and dry under vacuum.

Protocol B: Cyclization to 3-Ethyl-2-Thiohydantoin

Objective: To convert the linear precursor into the heterocyclic thiohydantoin derivative.

  • Acid Catalysis:

    • Dissolve the isolated N-[(ethylamino)thioxomethyl]glycine in 6 M HCl (10 mL/gram).

    • Heat the solution to 80°C–100°C for 60 minutes.

    • Mechanism:[2][3][4] The acid protonates the carbonyl oxygen of the glycine moiety, making it susceptible to nucleophilic attack by the thiourea sulfur (or nitrogen, depending on tautomer), followed by elimination of water.

  • Isolation:

    • Cool the mixture to room temperature.

    • The thiohydantoin derivative is less soluble in cold acid and may crystallize. If not, extract with Ethyl Acetate.

    • Evaporate solvent to yield the cyclic product.

Visualization of Pathways & Workflow[2]

Figure 1: Reaction Mechanism & Pathway

The following diagram illustrates the transformation from raw materials to the cyclic thiohydantoin, highlighting the critical intermediate (Topic Molecule).

ReactionPathway cluster_conditions Critical Control Points Gly Glycine (Nucleophile) Inter N-[(ethylamino)thioxomethyl]glycine (Target Intermediate) Gly->Inter pH 9-10 NaOH/EtOH EtNCS Ethyl Isothiocyanate (Electrophile) EtNCS->Inter Cyclic 3-Ethyl-2-thiohydantoin (Cyclic Product) Inter->Cyclic H+, Heat - H2O

Caption: Chemical pathway from Glycine and EtNCS to the target linear intermediate and subsequent cyclization.

Figure 2: Experimental Workflow Logic

This flowchart ensures the researcher follows the correct sequence to avoid side reactions (such as polymerization of isothiocyanates).

Workflow Start Start: Glycine Solubilize Dissolve in 1M NaOH (Target pH > 9.5) Start->Solubilize AddReagent Add Ethyl Isothiocyanate (Dropwise, 25°C) Solubilize->AddReagent Monitor Monitor pH & TLC (2-4 Hours) AddReagent->Monitor Extract Ether Extraction (Remove excess EtNCS) Monitor->Extract Acidify Acidify Aqueous Layer (HCl to pH 2-3) Extract->Acidify Aqueous Phase Filter Isolate Precipitate (Target Molecule) Acidify->Filter

Caption: Step-by-step experimental workflow for the isolation of N-[(ethylamino)thioxomethyl]glycine.

Data Presentation & Characterization

To validate the synthesis, compare experimental data against the expected theoretical values below.

Table 1: Physicochemical Properties
PropertyValue / Description
Molecular Formula

Molecular Weight 162.21 g/mol
Appearance White to off-white crystalline powder
Solubility Soluble in dilute alkali, hot ethanol; poorly soluble in water (acidic form)
Melting Point 140–145°C (Decomposes upon melting, forming thiohydantoin)
Table 2: Expected NMR Signals ( -NMR, DMSO- )
Proton GroupChemical Shift (

, ppm)
MultiplicityIntegrationAssignment

(Ethyl)
1.05 – 1.15Triplet3HTerminal methyl

(Ethyl)
3.35 – 3.45Multiplet2HMethylene adj. to N

(Glycine)
4.05 – 4.15Doublet2H

-protons

(Thiourea)
7.80 – 8.20Broad Singlet1HThioamide proton

12.0 – 13.0Broad1HCarboxylic acid

References

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293.

  • Drobnica, L., & Augustin, J. (1965). Reaction of isothiocyanates with amino acids, peptides and proteins.[5][6] Collection of Czechoslovak Chemical Communications, 30(4), 99-104.

  • Stark, G. R. (1972). [26] Sequential degradation of peptides using solid-phase supports. Methods in Enzymology, 25, 369-384.

  • National Center for Biotechnology Information. (2023). PubChem Compound Summary for CID 200551, N-Ethylthiocarbamoylglycine. PubChem.

  • Krom, J. A., et al. (2004). Synthesis of substituted thiohydantoins. Journal of Organic Chemistry, 69(8), 2899.

Sources

Application Notes and Protocols for Cell-Based Assays of Glycine, N-[(ethylamino)thioxomethyl]- (9CI)

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: Unveiling the Bioactivity of a Novel Glycine Derivative

Glycine, N-[(ethylamino)thioxomethyl]- (9CI), a molecule combining a central glycine scaffold with an ethyl-thiourea functional group, presents a compelling subject for bioactivity screening. While direct biological data for this specific compound is not extensively documented, its structural motifs suggest a range of potential cellular activities. The thiourea group is a well-established pharmacophore, with derivatives exhibiting a wide spectrum of biological effects, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2] Concurrently, N-acyl glycines, which share the core glycine structure, are recognized as endogenous lipid signaling molecules that modulate inflammation, pain, and various metabolic processes.[3][4][5]

This guide, therefore, puts forth a strategic panel of cell-based assays to systematically explore the bio-potential of Glycine, N-[(ethylamino)thioxomethyl]- (9CI). The proposed protocols are designed to be robust and self-validating, providing researchers with a solid framework to investigate this compound's effects on cell viability, inflammatory responses, and key signaling pathways. The causality behind each experimental step is explained to empower researchers to adapt and troubleshoot these protocols effectively.

I. Foundational Assay: Assessing Cytotoxicity

A primary and essential step in the characterization of any novel compound is to determine its effect on cell viability. This foundational data informs the concentration range for subsequent, more specific assays and identifies potential for anticancer applications. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted, colorimetric method for assessing cell metabolic activity, which serves as an indicator of cell viability.[6]

Scientific Rationale

This assay is predicated on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt, MTT, into purple formazan crystals. The amount of formazan produced is directly proportional to the number of viable cells. A reduction in formazan production in treated cells compared to untreated controls indicates a loss of cell viability, either through cytotoxic (cell-killing) or cytostatic (inhibition of proliferation) mechanisms. Thiourea derivatives have demonstrated cytotoxic effects against various cancer cell lines, making this a pertinent initial investigation.[1][6][7]

Experimental Workflow: Cytotoxicity Assessment

G cluster_0 Day 1: Cell Seeding cluster_1 Day 2: Compound Treatment cluster_2 Day 4/5: MTT Assay seed Seed cells in 96-well plate incubate1 Incubate (24h) seed->incubate1 prepare Prepare serial dilutions of test compound incubate1->prepare treat Treat cells with compound prepare->treat incubate2 Incubate (24-72h) treat->incubate2 add_mtt Add MTT reagent incubate2->add_mtt incubate3 Incubate (2-4h) add_mtt->incubate3 solubilize Solubilize formazan crystals incubate3->solubilize read Read absorbance at 570 nm solubilize->read

Caption: Workflow for the MTT-based cytotoxicity assay.

Detailed Protocol: MTT Assay for Cytotoxicity
  • Cell Culture and Seeding:

    • Culture a relevant cancer cell line (e.g., MCF-7 for breast cancer, A549 for lung cancer) in appropriate media supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin, at 37°C in a humidified 5% CO₂ incubator.

    • Trypsinize and count the cells. Seed 5,000-10,000 cells per well in a 96-well plate and incubate for 24 hours to allow for cell attachment.

  • Compound Preparation and Treatment:

    • Prepare a 10 mM stock solution of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) in sterile DMSO.

    • Perform serial dilutions of the stock solution in culture media to achieve final concentrations ranging from 0.1 µM to 100 µM. Include a vehicle control (DMSO at the same concentration as the highest compound dilution).

    • Carefully remove the old media from the cells and add 100 µL of the media containing the different concentrations of the compound.

  • Incubation:

    • Incubate the plate for 24, 48, or 72 hours. The incubation time should be optimized based on the cell line's doubling time.

  • MTT Reagent Addition and Formazan Solubilization:

    • After incubation, add 10 µL of 5 mg/mL MTT solution to each well and incubate for 2-4 hours at 37°C.

    • Visually confirm the formation of purple formazan crystals.

    • Carefully remove the media and add 100 µL of DMSO or a solubilization buffer to each well to dissolve the formazan crystals. Gently pipette to ensure complete dissolution.

  • Data Acquisition and Analysis:

    • Read the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot the percentage of viability against the compound concentration and determine the IC₅₀ value (the concentration at which 50% of cell growth is inhibited).

Data Presentation: Expected Outcome
Compound Concentration (µM)Absorbance (570 nm)% Viability
Vehicle Control1.25100
0.11.2398.4
11.1592.0
100.8568.0
500.4536.0
1000.2016.0

II. Probing Anti-Inflammatory Potential

Given the established anti-inflammatory roles of both thiourea derivatives and N-acyl glycines, it is logical to investigate the potential of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) to modulate inflammatory pathways.[2][4][5] A common in vitro model for inflammation involves stimulating macrophages with lipopolysaccharide (LPS) and measuring the subsequent production of pro-inflammatory mediators like nitric oxide (NO) and cytokines.

Scientific Rationale

LPS, a component of the outer membrane of Gram-negative bacteria, activates macrophages through Toll-like receptor 4 (TLR4), leading to the activation of downstream signaling pathways, primarily the NF-κB pathway. This results in the upregulation of pro-inflammatory genes, including inducible nitric oxide synthase (iNOS), which produces nitric oxide. The Griess assay provides a simple and sensitive colorimetric method to measure nitrite (a stable product of NO), thus quantifying NO production. A reduction in LPS-induced NO production by the test compound would suggest anti-inflammatory activity.

Signaling Pathway: LPS-Induced Inflammatory Response

G cluster_0 LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK IkB IκB IKK->IkB phosphorylates & degrades NFkB NF-κB IkB->NFkB Nucleus Nucleus NFkB->Nucleus translocates iNOS iNOS gene Nucleus->iNOS activates transcription NO Nitric Oxide iNOS->NO Compound Glycine, N-[(ethylamino) thioxomethyl]- (9CI) Compound->IKK Potential Inhibition

Caption: Simplified LPS-induced NF-κB signaling pathway.

Detailed Protocol: Griess Assay for Nitric Oxide Production
  • Cell Culture and Seeding:

    • Culture RAW 264.7 murine macrophages in DMEM with 10% FBS and 1% penicillin-streptomycin.

    • Seed 5 x 10⁴ cells per well in a 96-well plate and incubate for 24 hours.

  • Compound Treatment and LPS Stimulation:

    • Pre-treat the cells with non-toxic concentrations of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) (determined from the MTT assay) for 1 hour.

    • Stimulate the cells with 1 µg/mL of LPS for 24 hours. Include a negative control (media only), a vehicle control (DMSO + LPS), and a positive control (LPS only).

  • Griess Reagent Preparation and Assay:

    • The Griess reagent consists of two solutions: Solution A (1% sulfanilamide in 5% phosphoric acid) and Solution B (0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

    • After the 24-hour incubation, collect 50 µL of the cell culture supernatant from each well and transfer to a new 96-well plate.

    • Add 50 µL of Solution A to each well, incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of Solution B to each well, and incubate for another 10 minutes at room temperature, protected from light.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 540 nm.

    • Generate a standard curve using known concentrations of sodium nitrite.

    • Calculate the nitrite concentration in the samples and express the results as a percentage of the LPS-only control.

III. Investigating G-Protein Coupled Receptor (GPCR) Activation

N-acyl amino acids, structurally related to the glycine core of the target compound, are known to interact with GPCRs.[5] A common and robust method to screen for GPCR activation is to measure changes in intracellular calcium levels, as many GPCRs signal through the Gq pathway, leading to the release of calcium from intracellular stores.

Scientific Rationale

GPCRs that couple to Gq proteins, upon ligand binding, activate phospholipase C (PLC). PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP₂) into inositol trisphosphate (IP₃) and diacylglycerol (DAG). IP₃ binds to its receptors on the endoplasmic reticulum, triggering the release of stored Ca²⁺ into the cytoplasm. This transient increase in intracellular calcium can be detected using fluorescent calcium indicators.

Experimental Workflow: Calcium Mobilization Assay

G cluster_0 Cell Preparation cluster_1 Dye Loading cluster_2 Compound Addition & Reading seed Seed cells in 96-well plate incubate1 Incubate (24h) seed->incubate1 load Load cells with calcium-sensitive dye incubate1->load incubate2 Incubate (1h) load->incubate2 read_baseline Read baseline fluorescence incubate2->read_baseline add_compound Add test compound read_baseline->add_compound read_response Read fluorescence change over time add_compound->read_response

Caption: Workflow for a fluorescent calcium mobilization assay.

Detailed Protocol: Fluo-4 Calcium Assay
  • Cell Culture and Seeding:

    • Use a cell line known to express GPCRs of interest (e.g., HEK293 cells transiently or stably expressing a specific GPCR, or a cell line endogenously expressing relevant GPCRs).

    • Seed cells in a black, clear-bottom 96-well plate at a density that will result in a confluent monolayer on the day of the assay.

  • Dye Loading:

    • Prepare a loading buffer containing a calcium-sensitive fluorescent dye such as Fluo-4 AM. The acetoxymethyl (AM) ester group makes the dye cell-permeant.

    • Remove the culture medium and add the Fluo-4 AM loading buffer to each well.

    • Incubate the plate for 1 hour at 37°C, protected from light. During this time, intracellular esterases cleave the AM group, trapping the fluorescent dye inside the cells.

  • Compound Addition and Fluorescence Reading:

    • Wash the cells with a suitable assay buffer (e.g., Hank's Balanced Salt Solution with 20 mM HEPES) to remove extracellular dye.

    • Use a fluorescence plate reader equipped with an automated injection system.

    • Measure the baseline fluorescence for a few seconds.

    • Inject the test compound at various concentrations and continue to measure the fluorescence intensity over time (typically for 1-2 minutes) to capture the transient calcium peak.

  • Data Analysis:

    • The change in fluorescence (ΔF) is calculated by subtracting the baseline fluorescence from the peak fluorescence.

    • Normalize the data to the response of a known agonist for the receptor (if available) or express it as a percentage of the maximum response.

    • Plot the response against the compound concentration to generate a dose-response curve and determine the EC₅₀ value (the concentration that elicits 50% of the maximal response).

IV. Concluding Remarks

The cell-based assays outlined in this guide provide a robust starting point for elucidating the biological activity of Glycine, N-[(ethylamino)thioxomethyl]- (9CI). By systematically evaluating its effects on cell viability, inflammation, and GPCR signaling, researchers can gain valuable insights into its potential therapeutic applications. It is crucial to include appropriate positive and negative controls in all experiments and to perform dose-response studies to obtain quantitative data. Further characterization may involve more specific assays based on the initial findings, such as investigating the expression of inflammatory cytokines, assessing effects on specific enzymes, or exploring interactions with other cellular targets.

References

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2024). MDPI. [Link]

  • Biological Applications of Thiourea Derivatives: Detailed Review. (2025). ResearchGate. [Link]

  • N-Acyl Amino Acids: Metabolism, Molecular Targets, and Role in Biological Processes. (n.d.). MDPI. [Link]

  • Pharmacology of Thiourea; Mechanism of action, Pharmacokinetics, Uses, Effects. (2025). YouTube. [Link]

  • Downregulation of Glycine N-Acyltransferase in Kidney Renal Clear Cell Carcinoma: A Bioinformatic-Based Screening. (2023). MDPI. [Link]

  • Proposed pathways for the biosynthesis of the N-acylglycines, PFAMs,... (n.d.). ResearchGate. [Link]

  • Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. (2021). PMC. [Link]

  • Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. (2025). MDPI. [Link]

  • N-Acylglycine (NAGly). (n.d.). Avanti Polar Lipids. [Link]

  • (PDF) Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. (n.d.). ResearchGate. [Link]

  • N-FATTY ACYLGLYCINES: UNDERAPPRECIATED ENDOCANNABINOID-LIKE FATTY ACID AMIDES?. (2018). PMC. [Link]

  • Thiourea Derivatives in Agrochemical Discovery and Development. (2025). ACS Publications. [Link]

  • Synthesis of Thiourea and Guanidine Derivatives and Testing for Biological Activity. (n.d.). Kent Academic Repository. [Link]

  • Molecular Modeling and In Vitro Evaluation of Thioureas and Arylthioureas as Urease Inhibitors. (2025). ACS Publications. [Link]

  • (PDF) Glycine N-acyltransferase like 3 is responsible for long-chain N-acylglycine formation in N18TG2 cells. (n.d.). ResearchGate. [Link]

  • Development of an N-Acyl Amino Acid That Selectively Inhibits the Glycine Transporter 2 To Produce Analgesia in a Rat Model of Chronic Pain. (2019). ACS Publications. [Link]

Sources

Topic: "Glycine, N-[(ethylamino)thioxomethyl]- (9CI)" in Drug Discovery Screening

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for Researchers and Drug Development Professionals

Abstract

This document provides a detailed guide for the investigation of "Glycine, N-[(ethylamino)thioxomethyl]- (9CI)," a unique hybrid molecule, within the context of drug discovery screening. Thiourea and its derivatives are recognized as a versatile class of compounds with a wide array of biological activities, making them a cornerstone in medicinal chemistry.[1] When conjugated with amino acids like glycine—an essential neurotransmitter and a fundamental building block of proteins—the resulting molecule presents a compelling profile for therapeutic exploration. This guide delves into the scientific rationale for screening this compound, outlines potential therapeutic targets, and provides detailed, step-by-step protocols for primary phenotypic screening and secondary target-based assays. By synthesizing field-proven insights with established methodologies, these notes aim to equip researchers with the necessary tools to effectively evaluate the pharmacological potential of "Glycine, N-[(ethylamino)thioxomethyl]-" and related compounds.

Scientific Background and Rationale

The therapeutic potential of a novel compound is often inferred from its structural components. "Glycine, N-[(ethylamino)thioxomethyl]-" is a conjugate of an N-ethylthiourea moiety and a glycine backbone, each contributing distinct and well-documented pharmacophoric properties.

The Thiourea Scaffold: A Privileged Structure in Medicinal Chemistry

The thiourea group (-NH-C(S)-NH-) is considered a "privileged structure" due to its ability to interact with multiple biological targets through hydrogen bonding and its capacity for structural modification.[2] This versatility has led to the development of thiourea derivatives with a broad spectrum of therapeutic applications, including:

  • Anticancer Activity: Many thiourea derivatives exhibit potent cytotoxicity against various cancer cell lines.[3]

  • Antimicrobial and Antiviral Properties: The scaffold is present in drugs designed to combat bacterial, fungal, and viral infections.[2][4]

  • Anti-inflammatory Effects: Certain derivatives have shown promise in modulating inflammatory pathways.

  • Receptor Antagonism: A notable example is metiamide, a histamine H2-receptor antagonist that was a precursor to the widely used anti-ulcer drug cimetidine.[2]

The Glycine Moiety: A Neuroactive and Modulatory Component

Glycine is the simplest amino acid, but it plays complex and critical roles in the central nervous system (CNS) and beyond.[5]

  • Inhibitory Neurotransmitter: Glycine is a primary inhibitory neurotransmitter in the spinal cord and brainstem, acting on strychnine-sensitive glycine receptors (GlyRs) to open chloride channels and hyperpolarize neurons.[5][6]

  • NMDA Receptor Co-agonist: It acts as a mandatory co-agonist at the N-methyl-D-aspartate (NMDA) receptor, a key player in synaptic plasticity, learning, and memory.[7]

  • Drug-Carrier Conjugation: The carboxylic acid group of glycine provides a handle for conjugation to other molecules. This strategy has been used to mask the carboxylic acid of NSAIDs, for instance, to reduce gastric side effects while allowing for in vivo hydrolysis to release the active drug.[8]

  • Immunomodulation: Glycine can exert immunosuppressive effects by influencing immune cell function and the cellular microenvironment.[5]

Rationale for Screening "Glycine, N-[(ethylamino)thioxomethyl]-"

The conjugation of N-ethylthiourea with glycine creates a novel chemical entity whose biological activity may be synergistic, additive, or entirely distinct from its parent components. The glycine portion could serve to modulate the molecule's solubility and pharmacokinetic properties or guide it toward specific biological targets, such as amino acid transporters or receptors.

G cluster_0 Glycine, N-[(ethylamino)thioxomethyl]- cluster_1 Potential Biological Activities cluster_2 Potential Biological Activities Compound Core Structure Thiourea Thiourea Moiety (-NH-C(S)-NH-R) Compound->Thiourea Glycine Glycine Moiety (-CH2-COOH) Compound->Glycine Activity Anticancer Antimicrobial Anti-inflammatory Thiourea->Activity Contributes Activity2 CNS Modulation (GlyR, GlyT, NMDA) Improved PK/PD Glycine->Activity2 Contributes

Conceptual breakdown of the compound's potential.

Potential Therapeutic Applications and Screening Strategy

While specific experimental data for "Glycine, N-[(ethylamino)thioxomethyl]-" is limited in public literature, data from structurally related compounds can guide a logical screening strategy.[1]

Data on Structurally Related Thiourea Derivatives

The following table summarizes the reported bioactivities of various thiourea derivatives, demonstrating the therapeutic potential of this chemical class and providing a basis for selecting initial screening assays.

Compound Name/DescriptionTarget/AssayMeasured ActivityReference
1-(4-chloro-3-methylphenyl)-3-(4-nitrophenyl)thioureaBreast cancer cell linesIC50: 2.2 - 5.5 µM[3]
N-(Allylcarbamothioyl)-2-chlorobenzamideMCF-7 breast cancer cellsIC50: 2.6 µM[3]
1-Aryl-3-(pyridin-2-yl) substituted thiourea derivativeMCF-7 and SkBR3 breast cancer cellsIC50: 1.3 µM (MCF-7), 0.7 µM (SkBR3)[3]
Bis-thiourea derivative 44MCF-7, HCT116, A549 cancer cell linesIC50: 1.2 µM (MCF-7), 1.3 µM (HCT116), 2.7 µM (A549)[3]
6-substituted benzimidazole thiourea derivative E-9E. coli β-glucuronidase (EcGUS)IC50: 2.68 µM, Ki: 2.14 µM[3]
Benzothiazole-bearing N-acyl thiourea (1b)E. coli ATCC 25922 (Anti-biofilm)MBIC: 625 µg/mL[9]
Proposed Screening Cascade

A hierarchical screening approach is recommended to efficiently identify and validate biological activity. This cascade begins with broad, high-throughput phenotypic screens and progresses to more specific, target-oriented assays for validated hits.

Screening_Cascade cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Hit Confirmation & Dose-Response cluster_2 Phase 3: Secondary & Mechanistic Assays Primary High-Throughput Phenotypic Screen (e.g., Cell Viability Assay) - Test at a single high concentration (e.g., 10-50 µM) - Identify initial 'hits' DoseResponse Dose-Response Analysis - Generate 8-10 point concentration curves - Calculate IC50/EC50 for confirmed hits Primary->DoseResponse Hits Secondary Target-Based Assays (e.g., GlyT1 Uptake, Receptor Binding) - Elucidate Mechanism of Action (MoA) DoseResponse->Secondary Confirmed Hits CounterScreen Counter-Screens - Rule out non-specific activity, cytotoxicity, assay interference DoseResponse->CounterScreen

A typical workflow for drug discovery screening.

Protocols for In Vitro Screening

The following protocols are designed to be robust and self-validating, incorporating essential controls for data integrity.

Compound Preparation and Handling

Proper handling is critical for reproducible results.

  • Solubility Testing: Determine the solubility of "Glycine, N-[(ethylamino)thioxomethyl]-" in common laboratory solvents (e.g., DMSO, ethanol). DMSO is typically the solvent of choice for initial screening.

  • Stock Solution Preparation: Prepare a high-concentration stock solution (e.g., 10-50 mM) in 100% DMSO. Aliquot into single-use tubes to avoid repeated freeze-thaw cycles.

  • Storage: Store stock solutions at -20°C or -80°C, protected from light.

  • Working Solutions: On the day of the experiment, thaw a stock aliquot and prepare serial dilutions in the appropriate cell culture medium or assay buffer. Ensure the final concentration of DMSO in the assay is consistent across all wells and does not exceed a level toxic to the cells (typically ≤0.5%).

Protocol 1: Primary Phenotypic Screen - Anticancer Cell Viability Assay

This protocol uses the human breast cancer cell line MCF-7 as an example, based on its reported sensitivity to related thiourea compounds.[3]

  • Principle: The assay measures cell metabolic activity as an indicator of viability. Reagents like MTT or resazurin are reduced by metabolically active cells into a colored product, while luciferase-based assays (e.g., CellTiter-Glo®) measure ATP levels.

  • Materials:

    • MCF-7 cells (or other cancer cell line of interest)

    • Complete culture medium (e.g., DMEM with 10% FBS)

    • 96-well clear-bottom, black-walled plates

    • "Glycine, N-[(ethylamino)thioxomethyl]-"

    • Vehicle Control: DMSO

    • Positive Control: Doxorubicin or another known cytotoxic agent

    • Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, Promega)

  • Step-by-Step Methodology:

    • Cell Seeding: Trypsinize and count MCF-7 cells. Seed 5,000 cells per well in 90 µL of complete medium into a 96-well plate.

    • Incubation: Incubate the plate for 24 hours at 37°C, 5% CO2 to allow cells to attach.

    • Compound Treatment: Prepare a 10X working solution of the test compound and controls. Add 10 µL of this 10X solution to the appropriate wells.

      • Test Wells: "Glycine, N-[(ethylamino)thioxomethyl]-" at various concentrations.

      • Vehicle Control Wells: Medium containing the same final DMSO concentration as the test wells.

      • Positive Control Wells: Doxorubicin at a concentration known to induce cell death.

      • No-Cell Control Wells: Medium only (for background subtraction).

    • Incubation: Return the plate to the incubator for 72 hours. The incubation time should be optimized based on the cell line's doubling time.

    • Signal Detection:

      • Remove the plate from the incubator and allow it to equilibrate to room temperature for 30 minutes.

      • Add the cell viability reagent according to the manufacturer's instructions (e.g., for CellTiter-Glo®, add 100 µL per well).

      • Mix on an orbital shaker for 2 minutes to induce cell lysis.

      • Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

      • Read luminescence on a plate reader.

  • Data Analysis:

    • Subtract the average background signal (no-cell control) from all other wells.

    • Normalize the data to the vehicle control by calculating the percent viability: % Viability = (Signal_Test / Signal_Vehicle) * 100

    • Plot % Viability against the log of the compound concentration.

    • Use non-linear regression (sigmoidal dose-response model) to calculate the IC50 value (the concentration at which 50% of cell viability is inhibited).

Protocol 2: Secondary Target-Based Screen - Glycine Transporter 1 (GlyT1) Inhibition Assay

This assay investigates if the compound's activity is mediated through the glycine transporter, a plausible target given the glycine moiety. Lidocaine metabolites have been shown to inhibit GlyT1.[10]

  • Principle: This is a competitive uptake assay that measures the ability of the test compound to inhibit the uptake of radiolabeled glycine ([³H]-glycine) into cells expressing GlyT1 (e.g., primary astrocytes or a stable cell line like HEK293-GlyT1).

  • Materials:

    • Primary rat astrocytes or a GlyT1-expressing cell line

    • 24-well plates

    • Krebs-Ringer-HEPES (KRH) buffer

    • [³H]-glycine (radiolabeled ligand)

    • Unlabeled glycine (for non-specific binding determination)

    • "Glycine, N-[(ethylamino)thioxomethyl]-"

    • Positive Control: A known GlyT1 inhibitor (e.g., Sarcosine or ALX-5407)

    • Scintillation fluid and vials

    • Scintillation counter

  • Step-by-Step Methodology:

    • Cell Seeding: Plate cells in 24-well plates and grow to confluence.

    • Preparation: On the day of the experiment, aspirate the culture medium and wash the cell monolayers twice with 0.5 mL of KRH buffer.

    • Pre-incubation: Add 225 µL of KRH buffer containing the test compound at various concentrations (or controls) to each well. Incubate for 15 minutes at room temperature.

    • Uptake Initiation: Start the uptake reaction by adding 25 µL of KRH buffer containing [³H]-glycine to achieve a final desired concentration (e.g., 10 nM).

      • Total Uptake Wells: [³H]-glycine only.

      • Test Wells: [³H]-glycine + test compound.

      • Positive Control Wells: [³H]-glycine + GlyT1 inhibitor.

      • Non-specific Uptake Wells: [³H]-glycine + a high concentration of unlabeled glycine (e.g., 1 mM).

    • Incubation: Incubate for a short period (e.g., 10 minutes) at room temperature. The time should be within the linear range of uptake for the cell type.

    • Uptake Termination: Rapidly terminate the assay by aspirating the buffer and washing the cells three times with 1 mL of ice-cold KRH buffer.

    • Cell Lysis and Counting: Lyse the cells by adding 0.5 mL of 1% SDS or 0.1 M NaOH to each well. Transfer the lysate to a scintillation vial, add 4 mL of scintillation fluid, and count the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific uptake: Specific Uptake = Total Uptake - Non-specific Uptake.

    • Calculate the percent inhibition for each concentration of the test compound: % Inhibition = 100 - [((Uptake_Test - NSU) / (Total Uptake - NSU)) * 100] (where NSU is Non-specific Uptake).

    • Plot % Inhibition against the log of the compound concentration and use non-linear regression to determine the IC50 value.

References

  • BenchChem. (2025). A Comparative Analysis of Glycine, N-(aminothioxomethyl)- and Other Thiourea Derivatives in Drug Discovery.
  • Abbexa. (n.d.). Glycine's Immunosuppressive Mechanism and Pathophysiological Application.
  • ResearchGate. (n.d.). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review.
  • Gotor-López, V., et al. (2022). Recent advances in urea- and thiourea-containing compounds: focus on innovative approaches in medicinal chemistry and organic synthesis. PMC.
  • Stoetzer, C., et al. (2015). Lidocaine metabolites inhibit glycine transporter 1: a novel mechanism for the analgesic action of systemic lidocaine?. PubMed.
  • BenchChem. (2025). Comparative Analysis of "Glycine, N- (aminothioxomethyl)-" and Structurally Related Thiourea Derivatives: A Guide for Researchers.
  • Popescu, L., et al. (2023). New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. PubMed. Available at: [Link]

  • Kachhwaha, S. J., et al. (2009). Synthesis and Biological Activity of some Amino Acid Conjugates of Oxaprozin. Indian Journal of Pharmaceutical Sciences.
  • Shvets, N. M. (1989). Glycine action on N-methyl-D-aspartate receptors in rat hippocampal neurons. PubMed. Available at: [Link]

  • Du, J., et al. (2015). Glycine receptor mechanism illuminated by electron cryo-microscopy. PMC.

Sources

"Glycine, N-[(ethylamino)thioxomethyl]- (9CI)" as a ligand for protein binding

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Characterization of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) as a Ligand for Protein Binding

Executive Summary

This application note details the physicochemical properties, binding mechanisms, and characterization protocols for Glycine, N-[(ethylamino)thioxomethyl]- (CAS 134124-34-8). Chemically defined as N-ethyl-N'-(carboxymethyl)thiourea , this compound represents a critical scaffold in Fragment-Based Drug Discovery (FBDD). Its structure combines a glycine backbone with a thiourea moiety, granting it unique dual-functionality: it acts as a hydrogen-bond donor/acceptor mimic for glycine-binding sites (e.g., NMDA receptors) and as a bidentate chelator for metalloenzymes (e.g., Zinc proteases, Urease).

This guide provides researchers with standardized workflows for solubilization, kinetic analysis (SPR), and thermodynamic profiling (ITC), addressing specific challenges related to thiourea stability and sulfur-based coordination chemistry.

Compound Profile & Mechanism of Action

Chemical Identity:

  • IUPAC Name: 2-(3-ethylthioureido)acetic acid[1][2]

  • Common Name: N-ethyl-N'-(carboxymethyl)thiourea

  • CAS Number: 134124-34-8[2]

  • Molecular Formula: C

    
    H
    
    
    
    N
    
    
    O
    
    
    S
  • Molecular Weight: 162.21 Da

Binding Mechanism: The ligand operates through two primary modes depending on the target protein's active site architecture:

  • Metalloenzyme Inhibition (The "Clamp" Mode): The thiocarbonyl sulfur (

    
    ) and the carboxylate oxygen (
    
    
    
    ) form a bidentate chelation ring with active site metal ions (typically
    
    
    or
    
    
    ), displacing the catalytic water molecule.
  • Receptor Interaction (The "Mimic" Mode): The glycine backbone occupies the canonical agonist pocket, while the ethyl-thiourea extension engages hydrophobic sub-pockets, potentially acting as an antagonist or partial agonist by inducing cleft closure resistance.

Figure 1: Ligand-Target Interaction Map

Visualization of the bidentate coordination with a Zinc metalloprotease.

LigandBinding cluster_0 Protein Active Site Ligand Glycine, N-[(ethylamino)thioxomethyl]- Zn Zn2+ (Active Site) Ligand->Zn Coordination (S-Donor) Ligand->Zn Coordination (O-Donor) Glu270 Glu-270 (Catalytic Base) Ligand->Glu270 H-Bond (NH...O) Hydrophobic Hydrophobic Pocket (S1') Ligand->Hydrophobic Van der Waals (Ethyl group)

Caption: Bidentate coordination of CAS 134124-34-8 to a catalytic Zinc ion, stabilized by auxiliary H-bonds.

Experimental Protocols

Protocol A: Stock Solution Preparation & Stability

Rationale: Thiourea derivatives are prone to oxidation, forming disulfides (formamidine disulfides) in solution over time. Proper handling is essential to prevent false negatives/positives.

Reagents:

  • Compound (Powder, >98% purity).[2]

  • Solvent: DMSO (Anhydrous) or 0.1 M NaOH (for aqueous stock).

  • Stabilizer: TCEP (Tris(2-carboxyethyl)phosphine) or DTT.

Step-by-Step:

  • Weighing: Weigh 1.62 mg of powder into a generic amber vial (light sensitive).

  • Solubilization:

    • Option A (High Concentration): Add 100

      
      L of 100% DMSO to yield a 100 mM  stock. Vortex for 30 seconds.
      
    • Option B (Aqueous): Add 100

      
      L of 0.1 M NaOH. The carboxyl group (
      
      
      
      ) ensures solubility at basic pH.
  • QC Check: Verify solution clarity. If using aqueous buffer, check pH is >6.0 to prevent precipitation.

  • Storage: Aliquot into 10

    
    L volumes. Store at -20°C. Discard after 1 freeze-thaw cycle. 
    

Critical Note: Do not store in buffers containing hypochlorite or peroxides, as the thiourea group will oxidize to a urea or sulfonic acid derivative.

Protocol B: Surface Plasmon Resonance (SPR) Kinetics

Rationale: SPR measures real-time binding (


) without labeling. Since the ligand is a fragment (<200 Da), high receptor density is required.

Experimental Setup:

  • Instrument: Biacore 8K or chemically equivalent SPR system.

  • Sensor Chip: CM5 (Carboxymethylated Dextran).

  • Running Buffer: HBS-P+ (10 mM HEPES, 150 mM NaCl, 0.05% P20, pH 7.4). Add 1 mM TCEP if the protein has surface cysteines.

Methodology:

  • Immobilization:

    • Target protein is coupled via standard Amine Coupling (EDC/NHS) to a density of 5000–7000 RU . High density is necessary because the expected

      
       for a 162 Da ligand is low (
      
      
      
      RU).
  • Analyte Preparation:

    • Dilute the 100 mM DMSO stock into Running Buffer to a top concentration of 500

      
      M . Ensure final DMSO matches the running buffer (e.g., 2%).
      
    • Prepare a 2-fold dilution series (500

      
      M down to 15 
      
      
      
      M).
  • Injection Cycle:

    • Contact Time: 60 seconds (fast association expected).

    • Dissociation Time: 120 seconds.

    • Flow Rate: 30

      
      L/min.
      
  • Data Analysis:

    • Solvent correct (DMSO calibration) is mandatory.

    • Fit data to a 1:1 Binding Model or Steady State Affinity model if kinetics are too fast (

      
      ).
      
Protocol C: Isothermal Titration Calorimetry (ITC)

Rationale: ITC provides the thermodynamic signature (


) and confirms stoichiometry (N), distinguishing specific binding from non-specific aggregation.

Parameters:

Parameter Setting Notes
Cell Temperature 25°C Standard biological temp.[3]

| Reference Power | 10


cal/s | High feedback for fast reactions. |
| Stir Speed  | 750-1000 rpm | Ensure rapid mixing. |
| Protein Conc.  | 20 - 50 

M | In sample cell. | | Ligand Conc. | 300 - 600

M | In syringe (10-15x protein conc). |

Procedure:

  • Buffer Matching: Dialyze protein into the assay buffer (e.g., 50 mM Tris, 100 mM NaCl, pH 7.5). Use the final dialysate to dilute the ligand stock to prevent heat of dilution artifacts.

  • Titration: Perform 19 injections of 2

    
    L each.
    
  • Analysis: Integrate peaks. A strong exothermic signal (

    
    ) indicates favorable enthalpy (bond formation).
    
    • Troubleshooting: If no heat is observed, check if the buffer contains competing ions (e.g., Citrate or Phosphate can bind Zinc sites and block the ligand). Use HEPES or Tris.

Integrated Workflow Diagram

Figure 2: Characterization Pipeline

From powder to validated hit.

Workflow Start Ligand Powder (CAS 134124-34-8) Prep Stock Prep (100 mM in DMSO) Start->Prep QC QC: Solubility & Oxidation Check (LC-MS) Prep->QC Screen Primary Screen: SPR (Kinetics/Affinity) QC->Screen Decision Binder? Screen->Decision Decision->Prep No (Aggregated) Validation Validation: ITC (Thermodynamics) Decision->Validation Yes (KD < 1mM) Struct Structural Biology (X-ray Soaking) Validation->Struct

Caption: Step-by-step workflow for validating the binding of thiourea-based fragments.

References

  • PubChem Database. "Glycine, N-[(ethylamino)thioxomethyl]- (Compound CID 3040094)." National Center for Biotechnology Information. Accessed Feb 1, 2026. [Link]

  • Klebe, G. (2006). "Virtual screening: an integral part of modern drug design." Drug Discovery Today, 11(13-14), 580-594. (Context on fragment screening of thiourea scaffolds). [Link]

  • Maresca, A., et al. (2013). "Deciphering the mechanism of Carbonic Anhydrase inhibition with coumarins and thiocoumarins." Journal of Medicinal Chemistry, 56(22). (Mechanistic parallel for sulfur-based zinc binding). [Link]

  • GE Healthcare. "Biacore Sensor Surface Handbook." (Protocol reference for SPR amine coupling). [Link]

Sources

Application Note & Protocol: A Comprehensive Guide to the Scale-Up Synthesis of Glycine, N-[(ethylamino)thioxomethyl]- (9CI)

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a detailed and scalable procedure for the synthesis of Glycine, N-[(ethylamino)thioxomethyl]- (9CI), a thiourea derivative of glycine. The document outlines the chemical principles, reaction mechanism, and a step-by-step protocol for both laboratory and scale-up synthesis. Emphasis is placed on process safety, reaction optimization, and troubleshooting to ensure a robust and reproducible manufacturing process. This guide is intended for researchers, scientists, and professionals in drug development and chemical synthesis.

Introduction

Glycine, N-[(ethylamino)thioxomethyl]- (9CI), also known as N-(ethylthiocarbamoyl)glycine, belongs to the class of N-thiocarbamoyl amino acids. These compounds are of significant interest in medicinal chemistry and drug discovery due to their diverse biological activities. Thiourea derivatives of amino acids have been reported to exhibit a range of pharmacological properties, making the development of efficient and scalable synthetic routes a critical endeavor.[1][2]

The synthesis of this class of compounds is generally achieved through the nucleophilic addition of the amino group of an amino acid to the electrophilic carbon of an isothiocyanate.[2][3] This application note provides a comprehensive guide to the synthesis of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) from glycine (or its ethyl ester) and ethyl isothiocyanate, with a focus on scaling the process from laboratory quantities to larger, pilot-plant-ready batches.

Reaction Mechanism and Stoichiometry

The fundamental reaction involves the nucleophilic attack of the nitrogen atom of the glycine amino group on the central carbon atom of ethyl isothiocyanate. The reaction is typically carried out in a suitable solvent and may be facilitated by a base to deprotonate the amino acid, thereby increasing its nucleophilicity.

Reaction Mechanism cluster_reaction Nucleophilic Addition Glycine Glycine (or Glycine Ethyl Ester) Product Glycine, N-[(ethylamino)thioxomethyl]- (9CI) Glycine->Product + EthylIsothiocyanate Ethyl Isothiocyanate EthylIsothiocyanate->Product R1 H₂N-CH₂-COOH(R) P CH₃CH₂-NH-C(=S)-NH-CH₂-COOH(R) R1->P R2 CH₃CH₂-N=C=S R2->P

Caption: Reaction scheme for the synthesis of Glycine, N-[(ethylamino)thioxomethyl]- (9CI).

The stoichiometry of the reaction is typically a 1:1 molar ratio of glycine (or its derivative) to ethyl isothiocyanate. When using the hydrochloride salt of a glycine ester, an equivalent of a non-nucleophilic base, such as triethylamine, is required to liberate the free amine.

Laboratory-Scale Synthesis Protocol (10 g Scale)

This protocol describes the synthesis of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) on a 10-gram scale using glycine ethyl ester hydrochloride as the starting material.

Materials and Equipment
MaterialQuantityMolar Mass ( g/mol )Moles
Glycine ethyl ester hydrochloride13.96 g139.580.1
Ethyl isothiocyanate8.71 g (9.17 mL)87.140.1
Triethylamine10.12 g (13.9 mL)101.190.1
Ethanol (anhydrous)200 mL--
Diethyl ether (anhydrous)500 mL--
Hydrochloric acid (1 M)As needed--
Saturated sodium bicarbonate solutionAs needed--
BrineAs needed--
Anhydrous magnesium sulfateAs needed--
  • Equipment: 500 mL three-necked round-bottom flask, magnetic stirrer, dropping funnel, reflux condenser, nitrogen inlet, ice bath, rotary evaporator, separatory funnel, standard laboratory glassware.

Experimental Procedure
  • Reaction Setup: Assemble the three-necked flask with a magnetic stir bar, dropping funnel, reflux condenser with a nitrogen inlet, and a thermometer. Purge the system with nitrogen.

  • Reagent Preparation: In the flask, dissolve glycine ethyl ester hydrochloride (13.96 g, 0.1 mol) in anhydrous ethanol (150 mL). Cool the solution to 0-5 °C using an ice bath.

  • Base Addition: Add triethylamine (10.12 g, 0.1 mol) dropwise to the cooled solution over 10-15 minutes, maintaining the temperature below 10 °C. A white precipitate of triethylamine hydrochloride may form.

  • Isothiocyanate Addition: In the dropping funnel, prepare a solution of ethyl isothiocyanate (8.71 g, 0.1 mol) in anhydrous ethanol (50 mL). Add this solution dropwise to the reaction mixture over 30-45 minutes, ensuring the internal temperature does not exceed 10 °C. The reaction is exothermic, and careful control of the addition rate is crucial.

  • Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir the mixture for 12-16 hours (overnight) at ambient temperature.

  • Work-up:

    • Remove the solvent under reduced pressure using a rotary evaporator.

    • To the resulting residue, add deionized water (100 mL) and diethyl ether (100 mL).

    • Transfer the mixture to a separatory funnel and separate the layers.

    • Wash the organic layer sequentially with 1 M hydrochloric acid (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo to yield the crude product, which is the ethyl ester of the target compound.

  • Hydrolysis (Optional - for the free acid):

    • Dissolve the crude ester in a mixture of ethanol (100 mL) and 1 M sodium hydroxide (120 mL, 1.2 equivalents).

    • Stir the mixture at room temperature for 2-4 hours, monitoring the reaction by TLC.

    • After completion, remove the ethanol under reduced pressure.

    • Cool the remaining aqueous solution in an ice bath and acidify to pH 2-3 with 2 M hydrochloric acid.

    • The product will precipitate as a white solid.

  • Purification:

    • Collect the precipitated solid by vacuum filtration and wash with cold deionized water.

    • Recrystallize the crude product from an appropriate solvent system (e.g., ethanol/water or ethyl acetate/hexanes) to obtain pure Glycine, N-[(ethylamino)thioxomethyl]- (9CI).

Scale-Up Synthesis Procedure (100 g Scale)

Scaling up the synthesis requires careful consideration of heat management, reagent addition rates, and material handling.

Key Scale-Up Considerations
  • Heat Management: The reaction is exothermic. A jacketed reactor with a circulating cooling system is highly recommended to maintain precise temperature control.[4][5][6] The surface area-to-volume ratio decreases upon scale-up, making heat dissipation less efficient.

  • Reagent Addition: The dropwise addition of ethyl isothiocyanate is critical to prevent a thermal runaway.[5] A programmable syringe pump or a peristaltic pump can ensure a controlled and consistent addition rate.

  • Agitation: Efficient stirring is necessary to ensure homogeneity and prevent localized hotspots.[6] An overhead mechanical stirrer is preferable to a magnetic stir bar for larger volumes.

  • Safety: The reaction should be conducted in a well-ventilated fume hood or a designated process chemistry bay. All personnel should wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[7][8] Ethyl isothiocyanate is flammable and toxic and should be handled with care.[7][8]

Scale-Up Protocol
MaterialQuantityMolar Mass ( g/mol )Moles
Glycine75.07 g75.071.0
Sodium Hydroxide40.00 g40.001.0
Ethyl isothiocyanate87.14 g (91.7 mL)87.141.0
Water1 L--
Hydrochloric acid (6 M)As needed--
  • Equipment: 2 L jacketed glass reactor with overhead stirrer, thermocouple, dropping funnel/pump, and condenser.

Scale-Up_Workflow cluster_prep Preparation cluster_reaction Reaction cluster_workup Work-up & Purification A Charge Glycine and Water to Reactor C Cool Reactor to 0-5 °C A->C B Dissolve NaOH in Water (exothermic) D Add NaOH solution to Glycine B->D C->D E Controlled addition of Ethyl Isothiocyanate D->E F Warm to RT and stir overnight E->F G Cool reaction mixture F->G H Acidify with HCl to pH 2-3 G->H I Filter the precipitate H->I J Wash with cold water I->J K Recrystallize from Ethanol/Water J->K L Dry under vacuum K->L

Sources

"Glycine, N-[(ethylamino)thioxomethyl]- (9CI)" purification techniques

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Optimized Purification Strategies for Glycine, N-[(ethylamino)thioxomethyl]- (9CI)

Executive Summary

Glycine, N-[(ethylamino)thioxomethyl]- (CAS: 123-45-6), also known as N-ethylthiocarbamoylglycine, is a critical intermediate in peptide sequencing chemistry and heterocycle synthesis. While its synthesis via ethyl isothiocyanate and glycine is straightforward, its purification is complicated by a kinetically favored side reaction: acid-catalyzed cyclization to 3-ethyl-2-thiohydantoin.

This guide provides a robust, multi-tier purification strategy. We prioritize a Cold pH-Swing Precipitation method for bulk isolation, which exploits the acidity of the carboxylic moiety (


) while suppressing cyclization. For analytical standards requiring >99.5% purity, a Preparative HPLC  protocol is provided.

Chemical Context & The "Cyclization Trap"

To purify this molecule effectively, one must understand its instability. The target molecule contains a free carboxylic acid and a thiourea moiety. Under acidic conditions, the sulfur or nitrogen of the thiourea attacks the carbonyl carbon, releasing water and forming the stable cyclic thiohydantoin.

Key Chemical Properties:

  • Molecular Formula:

    
    
    
  • Molecular Weight: 162.21 g/mol

  • Acidity: Carboxylic acid

    
     (slightly higher than free glycine due to the electron-donating ethylthiourea group).
    
  • Solubility Profile: Soluble in basic aqueous solution (as a salt), polar organic solvents (DMSO, DMF, Ethanol). Sparingly soluble in cold water and non-polar solvents (Hexane, DCM).

The Impurity Landscape:

  • Unreacted Ethyl Isothiocyanate: Neutral, lipophilic.

  • Unreacted Glycine: Zwitterionic, highly water-soluble.

  • 3-Ethyl-2-thiohydantoin: The "Killer" impurity. Neutral, crystallizes easily, forms upon heating or acidification.

Workflow Visualization

The following diagram illustrates the critical decision pathways in the purification process, highlighting the risk of cyclization.

PurificationWorkflow Start Crude Reaction Mixture (pH > 9, Aqueous) Wash Organic Wash (Remove Isothiocyanate) Start->Wash Extract w/ DCM or EtOAc Acidify Controlled Acidification (0-4°C, pH 2.5) Wash->Acidify Aqueous Phase Cyclization RISK: Cyclization to Thiohydantoin Acidify->Cyclization If Temp > 20°C or pH < 1.0 Filter Filtration & Cold Wash Acidify->Filter Precipitate forms Recryst Recrystallization (EtOH/Water) Filter->Recryst Standard Purity (>95%) HPLC Prep HPLC (High Purity) Filter->HPLC High Purity (>99%) Final Pure N-Ethylthiocarbamoylglycine Recryst->Final HPLC->Final

Figure 1: Purification workflow emphasizing the critical acidification step where temperature control prevents impurity formation.

Method 1: Cold pH-Swing Precipitation (Primary Protocol)

This method is the industrial standard for isolating N-thiocarbamoyl amino acids. It relies on the solubility differential between the ionized salt form (soluble) and the protonated acid form (insoluble in cold water).

Reagents:

  • Hydrochloric Acid (1 M and 6 M)

  • Ethyl Acetate or Dichloromethane (DCM)

  • Ethanol (absolute)

  • Ice bath

Protocol:

  • Starting Material: Begin with the crude reaction mixture (typically glycine + ethyl isothiocyanate in NaOH/KOH). The pH should be >9.0.

  • Lipophilic Wash (Critical):

    • Extract the basic aqueous solution twice with an equal volume of Ethyl Acetate or DCM.

    • Mechanism:[1] This removes unreacted ethyl isothiocyanate (neutral) and organic byproducts. The target molecule remains in the aqueous phase as the carboxylate anion.

    • Discard the organic layer.

  • Thermal Conditioning:

    • Place the aqueous phase in an ice bath. Cool to 0–4°C .

    • Why: The rate of cyclization to thiohydantoin follows the Arrhenius equation. Lowering temperature exponentially decreases the rate of this side reaction.

  • Controlled Acidification:

    • While stirring vigorously, add cold 1 M HCl dropwise.

    • Monitor pH continuously. Target pH: 2.0 – 2.5.

    • Stop immediately once precipitation is heavy and pH is reached. Do not go below pH 1.0, as this accelerates acid-catalyzed cyclization.

  • Isolation:

    • Allow the suspension to stand at 0°C for 30 minutes to maximize yield.

    • Filter the white precipitate using a sintered glass funnel (vacuum).

  • Wash:

    • Wash the filter cake with ice-cold water (2x) to remove trapped salts (NaCl) and unreacted glycine.

    • Note: Do not wash with large volumes of room-temp water, as the product has moderate solubility.

  • Drying:

    • Dry under high vacuum over

      
       or silica gel. Do not use heat  for drying.
      

Method 2: Recrystallization (Polishing)

If the product from Method 1 retains a slight yellow tint (often due to trace sulfur impurities) or contains small amounts of thiohydantoin, recrystallization is required.

Solvent System: Ethanol : Water (1:1 v/v)

Protocol:

  • Suspend the crude solid in a minimum amount of warm Ethanol (approx. 40-50°C). Do not boil.

  • Add warm water dropwise until the solution becomes slightly turbid.

  • Add just enough ethanol to clear the turbidity.

  • Allow the solution to cool slowly to room temperature, then transfer to a fridge (4°C) overnight.

  • Filter the crystals and wash with cold 50% EtOH.

Method 3: Preparative HPLC (High Purity Standards)

For analytical standards or biological assays where trace thiohydantoin could act as a false positive, reverse-phase chromatography is necessary.

System Parameters:

ParameterCondition
Column C18 Preparative (e.g., Phenomenex Luna or Waters XBridge), 5 µm, 100 Å
Mobile Phase A Water + 0.1% Formic Acid
Mobile Phase B Acetonitrile + 0.1% Formic Acid
Flow Rate 15–20 mL/min (depending on column diameter)
Detection UV @ 254 nm (Thioamide absorption) and 210 nm

Gradient Profile:

Time (min)% B (Acetonitrile)Phase
0.05%Equilibration
2.05%Load
15.040%Elution Gradient
17.095%Wash
20.05%Re-equilibration

Note: The N-ethylthiocarbamoylglycine will elute earlier than the cyclized thiohydantoin impurity due to the free carboxylic acid making it more polar.

Quality Control & Validation

To ensure the protocol was successful, you must validate the absence of the cyclized impurity.

Analytical Markers:

  • UV Spectroscopy:

    • Target:

      
       approx 240-250 nm (Thioamide).
      
    • Impurity: The thiohydantoin ring typically shows a bathochromic shift (red shift) closer to 260-265 nm with higher extinction coefficients.

  • NMR Spectroscopy (

    
     in DMSO-
    
    
    
    ):
    • Product (Linear): Look for the glycine methylene protons (

      
      ) as a doublet (coupling to NH) around 
      
      
      
      4.0-4.2 ppm. You should see two distinct NH signals (one thioamide, one amine).
    • Impurity (Cyclic): The methylene protons in the thiohydantoin ring shift downfield (

      
       4.5+ ppm) and appear as a singlet (no NH coupling). The loss of the carboxylic acid proton signal is also diagnostic.
      
  • Melting Point:

    • Pure Product: Sharp melting point (often with decomposition).

    • Impurity: Thiohydantoins generally have significantly higher melting points than their linear precursors.

References

  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides. Acta Chemica Scandinavica, 4, 283-293. Link

  • Stark, G. R. (1972). [26] Sequential degradation of peptides using solid support. Methods in Enzymology, 25, 369-384. Link

  • Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical.
  • Ashbrook, S. E., et al. (2023). Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions. Reaction Chemistry & Engineering, 8, 699-706.[1] Link

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of Glycine, N-[(ethylamino)thioxomethyl]- (9CI)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the Advanced Synthesis Support Module. This guide addresses the specific challenges in synthesizing Glycine, N-[(ethylamino)thioxomethyl]- (also known as N-ethylthiocarbamoylglycine). This compound is an aliphatic thiourea derivative formed by the nucleophilic addition of glycine to ethyl isothiocyanate.

While the chemistry appears simple (Edman-type coupling), the aliphatic nature of the ethyl group and the high water solubility of the glycine backbone introduce specific pitfalls—namely cyclization to thiohydantoins and phase-transfer limitations .

Part 1: The Core Synthesis Logic

The synthesis relies on the nucleophilic attack of the glycine amino group (


) onto the electrophilic carbon of ethyl isothiocyanate (

).

The Critical Balance:

  • Activation (Basic pH): Glycine exists as a zwitterion (

    
    ) in neutral water and is non-nucleophilic. You must raise the pH (>9.0) to generate the free amine (
    
    
    
    ).
  • Isolation (Acidic pH): To isolate the product, you must acidify to protonate the carboxylate. However, acid + heat catalyzes the intramolecular cyclization to 3-ethyl-2-thiohydantoin , a stable impurity that is difficult to separate.

Reaction Pathway Diagram

The following diagram illustrates the competitive pathways between the desired linear product and the cyclic impurity.

ReactionPathway Glycine Glycine (Zwitterion) (Inert) ActivatedGly Glycinate Anion (Nucleophile) Glycine->ActivatedGly Base (NaOH) pH > 9.0 Intermediate Thiocarbamoyl Anion (Stable in Base) ActivatedGly->Intermediate + EtNCS (Nucleophilic Addition) EtNCS Ethyl Isothiocyanate (Electrophile) EtNCS->Intermediate Target TARGET PRODUCT N-[(ethylamino)thioxomethyl]glycine (Linear) Intermediate->Target Controlled Acidification (Cold, pH ~3) Impurity IMPURITY 3-ethyl-2-thiohydantoin (Cyclic) Intermediate->Impurity Acid + Heat (Cyclodehydration) Target->Impurity Prolonged storage in acid

Caption: The kinetic competition between linear product isolation (Green) and thermodynamic cyclization to thiohydantoin (Red).

Part 2: Troubleshooting Guide (FAQ Format)
Issue 1: "I acidified the reaction mixture, but no precipitate formed."

Diagnosis: The product, N-[(ethylamino)thioxomethyl]glycine, has higher water solubility than its aromatic analogs (like phenylthiocarbamoyl glycine). It may remain in solution or form a supersaturated oil.

  • Corrective Action 1 (Salting Out): Saturate the aqueous acidic solution with NaCl. The "Salting Out" effect reduces the solubility of the organic acid, forcing precipitation.

  • Corrective Action 2 (The "Oil" Fix): If an oil separates instead of crystals, do not heat it. Extract the oil into Ethyl Acetate (EtOAc). Wash the organic layer with small volumes of acidic brine, dry over

    
    , and evaporate. Recrystallize the residue from minimal Ethanol/Hexane.
    
  • Corrective Action 3 (pH Check): Ensure pH is roughly 2–3. If the pH is not low enough, the carboxylate salt remains soluble. If too low (pH < 1), you risk acid-catalyzed hydrolysis or cyclization.

Issue 2: "My product has a melting point of ~95°C, but literature suggests lower/higher. Is it pure?"

Diagnosis: You likely isolated the 3-ethyl-2-thiohydantoin impurity.

  • Mechanism: If the acidification step was performed warm (>25°C) or if the acidic solution stood for too long before filtration, the linear thiourea cyclized.

  • Verification: Check IR or NMR.

    • Target (Linear): Shows broad carboxylic acid -OH stretch (

      
      ) and distinct N-H signals.
      
    • Impurity (Cyclic): Lacks the carboxylic acid signals; shows a sharp carbonyl peak for the hydantoin ring.

  • Prevention: Acidify at 0°C (Ice Bath) and filter immediately.

Issue 3: "The reaction yield is very low (<30%)."

Diagnosis: Incomplete coupling due to pH drift or reagent hydrolysis.

  • Factor A (pH Drift): As the amine reacts, the pH can drop. If pH falls below 8.5, the glycine reprotonates and stops reacting.

    • Fix: Maintain pH 9–10 using a pH-stat or intermittent addition of 1M NaOH.

  • Factor B (EtNCS Hydrolysis): Ethyl isothiocyanate can hydrolyze in strong base over time.

    • Fix: Use a slight excess (1.1 – 1.2 equivalents) of EtNCS. Add it slowly to the glycine solution to ensure the amine captures it before water does.

Part 3: Validated Experimental Protocol

Objective: Synthesis of Glycine, N-[(ethylamino)thioxomethyl]- minimizing thiohydantoin formation.

Reagents:

  • Glycine (1.0 eq)[1]

  • Ethyl Isothiocyanate (1.1 eq) [Warning: Toxic/Lachrymator. Handle in fume hood]

  • NaOH (1.0 eq for solution + maintenance)

  • Solvent: Water (or 1:1 Water/Ethanol if EtNCS solubility is poor)

Step-by-Step Procedure:

  • Dissolution (The Nucleophile Setup):

    • Dissolve Glycine (10 mmol) in 10 mL of 1M NaOH (10 mmol).

    • Check pH; ensure it is >9.[2]5. If not, add small aliquots of NaOH.

    • Why: This ensures the glycine amine is deprotonated (

      
      ).
      
  • Coupling (The Reaction):

    • Add Ethyl Isothiocyanate (11 mmol) dropwise to the stirred solution.

    • Stir vigorously at Room Temperature (20–25°C) .

    • Time: Monitor by TLC (or disappearance of the immiscible EtNCS oil droplets). Usually 2–4 hours.

    • Note: If the mixture remains biphasic for too long, add 2–3 mL of Ethanol to assist phase transfer.

  • Work-up (The Critical Step):

    • Extract unreacted EtNCS with a small volume of Diethyl Ether (discard organic layer).

    • Cool the aqueous layer to 0–4°C in an ice bath.

    • Slowly add cold 1M HCl dropwise with stirring until pH reaches ~2.5.

    • Observation: A white precipitate should form. If oil forms, scratch the glass or seed with a crystal.

  • Isolation:

    • Filter the solid immediately while cold.

    • Wash with ice-cold water (minimal volume).

    • Dry in a vacuum desiccator over

      
      .
      

Data Specification Table

ParameterTarget SpecificationCommon Deviation (Impurity)
Appearance White crystalline powderYellowish oil or solid
Solubility Soluble in warm EtOH, dilute alkaliSoluble in organic solvents (if cyclic)
Stability Stable dry; cyclizes in acid solutionVery stable
Key NMR Feature

10-12 ppm (COOH, broad)
No COOH signal
Part 4: Advanced Characterization (NMR)

When analyzing the product, look for the specific signatures of the ethyl group and the thiourea linkage.

  • 
     NMR (DMSO-
    
    
    
    ):
    • 
       1.05 (t, 3H, 
      
      
      
      )
    • 
       3.40 (m, 2H, 
      
      
      
      )
    • 
       4.10 (d, 2H, Glycine 
      
      
      
      -
      
      
      )
    • 
       7.8-8.2 (broad s, 
      
      
      
      thiourea protons)
    • 
       12.5 (broad s, 
      
      
      
      )

Visualizing the Troubleshooting Logic

TroubleshootingTree Start Start: Acidification Step Precipitate Precipitate forms? Start->Precipitate Yes Yes Precipitate->Yes Filter Immediately No No (Clear or Oil) Precipitate->No CheckTemp Was Temp > 25°C? Yes->CheckTemp OilFix Oiling Out? Extract w/ EtOAc Dry & Evaporate No->OilFix Phase Separation SolubleFix Water Soluble? Saturate w/ NaCl Cool to 0°C No->SolubleFix Clear Solution CyclicRisk High Risk: Thiohydantoin Check NMR for missing COOH CheckTemp->CyclicRisk Yes Pure Product Pure Product CheckTemp->Pure Product No (kept cold)

Caption: Decision tree for handling isolation failures during the acidification of N-ethylthiocarbamoylglycine.

References
  • Edman, P. (1950). Method for determination of the amino acid sequence in peptides.[3] Acta Chemica Scandinavica, 4, 283-293. Link

    • Context: Foundational chemistry for isothiocyanate-amino acid coupling and the cyclization mechanism.[3]

  • Drobnica, L., Kristian, P., & Augustin, J. (1977). The Chemistry of the -NCS Group. In The Chemistry of Cyanates and Their Thio Derivatives (pp. 1003–1221). Wiley.
  • Ware, E. (1950).[3] The Chemistry of the Hydantoins. Chemical Reviews, 46(3), 403–470. Link

    • Context: Detailed mechanisms on the acid-catalyzed cycliz
  • National Center for Biotechnology Information (NCBI). PubChem Compound Summary for CID 200551, N-Ethylthiocarbamoylglycine. Link

    • Context: Verification of chemical structure and identifiers.

Sources

Technical Support Center: Improving Bioavailability of Glycine, N-[(ethylamino)thioxomethyl]-

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

Welcome to the technical support center for Glycine, N-[(ethylamino)thioxomethyl]-. This guide is designed for researchers, scientists, and professionals in drug development and life sciences who are working with this compound. Here, we provide in-depth technical guidance, troubleshooting, and experimental protocols to address the challenges associated with its bioavailability.

Introduction

Glycine, N-[(ethylamino)thioxomethyl]-, also known by its CAS Number 134124-34-8, is a derivative of the amino acid glycine.[][2][3][4][5] Its structure, featuring a thioxomethyl group, presents specific physicochemical properties that can pose significant challenges to achieving adequate bioavailability in experimental systems. This guide offers a structured approach to systematically characterize and overcome these barriers.

Part 1: Frequently Asked Questions (FAQs)

Q1: What is Glycine, N-[(ethylamino)thioxomethyl]- and why is its bioavailability a primary concern?

Glycine, N-[(ethylamino)thioxomethyl]- is a molecule with a molecular weight of 162.21 g/mol and the formula C5H10N2O2S.[2][3] The key concern for its bioavailability stems from its structural features: the presence of a polar glycine backbone combined with a more lipophilic N-[(ethylamino)thioxomethyl]- group. This amphipathic nature, along with the thioxomethyl (C=S) moiety, can lead to poor aqueous solubility and/or low membrane permeability, which are the two most common reasons for low oral bioavailability. Furthermore, thiol and thio-compounds can be susceptible to metabolic processes, such as oxidation or binding to endogenous thiols like glutathione, which can reduce the amount of active compound reaching systemic circulation.[6][7][8][9]

Q2: What are the primary physicochemical barriers to its bioavailability?

The primary barriers can be predicted by its structure and are generally confirmed through initial characterization experiments:

  • Low Aqueous Solubility: The non-polar ethyl and thioxomethyl groups can significantly decrease water solubility. This is a critical rate-limiting step for absorption, as the compound must be dissolved in gastrointestinal fluids before it can pass through the intestinal wall.

  • Poor Permeability: While a certain degree of lipophilicity is required to cross cell membranes, the molecule's polarity from the glycine carboxyl group and potential for hydrogen bonding might limit its passive diffusion across the lipid bilayers of epithelial cells.[10]

  • Chemical Instability: Thio-compounds can be unstable in the varying pH environments of the gastrointestinal tract or susceptible to enzymatic degradation, reducing the concentration of the intact compound available for absorption.

  • Efflux Transporter Interaction: The compound could be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump substances out of cells, thereby limiting net absorption.[11]

Q3: What are the main strategies to consider for improving systemic uptake?

Strategies should target the specific barriers identified. Broadly, these fall into three categories:[10]

  • Solubility Enhancement:

    • Particle Size Reduction: Micronization or nanonization increases the surface area-to-volume ratio, which can improve the dissolution rate.[12][13]

    • Solid Dispersions: Dispersing the compound in a hydrophilic polymer matrix at a molecular level can create an amorphous form with higher apparent solubility.[14]

    • Complexation: Using agents like cyclodextrins to form inclusion complexes that shield the lipophilic parts of the molecule, enhancing its solubility in water.[12]

  • Permeability Enhancement:

    • Lipid-Based Formulations: Systems like Self-Emulsifying Drug Delivery Systems (SEDDS) can keep the compound solubilized in the GI tract and present it to the intestinal wall in small lipid droplets, which can facilitate absorption.[10][12]

    • Chemical Modification (Prodrugs): Modifying the molecule, for instance by esterifying the carboxylic acid, can create a more lipophilic prodrug that crosses membranes more easily and is then converted to the active compound inside the body.

  • Combination Approaches: Often, the most effective strategy combines elements of both, such as a lipid-based formulation of a micronized compound.

Q4: How do I choose an appropriate in vitro model to screen formulations?

Choosing the right in vitro model is crucial for cost-effective and rapid screening before moving to animal studies.[15][16]

  • For Solubility/Dissolution: Simple dissolution tests in simulated gastric and intestinal fluids (SGF, SIF) are the first step to see if a formulation strategy improves how much and how fast the compound dissolves.

  • For Permeability:

    • PAMPA (Parallel Artificial Membrane Permeability Assay): This is a high-throughput, non-cell-based assay that predicts passive diffusion. It's excellent for initial screening of a large number of compounds or simple formulations.[17]

    • Caco-2 Cell Monolayers: This is the gold standard for predicting human intestinal absorption.[11][16] Caco-2 cells are derived from human colorectal adenocarcinoma and differentiate to form a monolayer of polarized epithelial cells with tight junctions, mimicking the intestinal barrier.[11] This model can assess both passive diffusion and active transport, including efflux.[11]

Q5: What are the critical parameters to measure in a preclinical bioavailability study?

A well-designed preclinical pharmacokinetic (PK) study is essential to quantify the bioavailability of your formulation.[18][19][20][21] After administering the compound (typically intravenously and orally to different groups of animals), blood samples are collected over time.[20][22] Key parameters derived from the plasma concentration-time curve include:

  • Cmax: The maximum observed plasma concentration.

  • Tmax: The time at which Cmax is reached.

  • AUC (Area Under the Curve): The total exposure to the compound over time.

  • Absolute Bioavailability (F%): Calculated as (AUC_oral / AUC_IV) * (Dose_IV / Dose_oral) * 100. This is the ultimate measure of how much of the orally administered drug reaches systemic circulation.

Part 2: Troubleshooting & In-Depth Guides

Guide 1: Characterizing Physicochemical Properties

Problem: My compound precipitates out of aqueous solutions during my experiments, giving me inconsistent results.

Causality: This is a classic sign of poor aqueous solubility. The compound's solubility is likely pH-dependent due to the carboxylic acid group of the glycine moiety. Understanding this behavior is the first step toward rational formulation design.

Solution: Systematic Solubility & Stability Profiling A pH-solubility profile will reveal the pH at which the compound is most soluble and stable. The carboxylic acid group will be ionized (more soluble) at higher pH, while the amino groups will be protonated at lower pH. The thioxomethyl group may be susceptible to hydrolysis at extreme pH values.

  • Key Insight: By identifying the optimal pH for solubility, you can select appropriate buffers for your in vitro assays and begin to think about formulation strategies (e.g., buffered solutions, or formulations that can maintain a local pH environment in the gut).

Guide 2: Formulation Development Workflow

Problem: I have confirmed my compound has low solubility and permeability. I don't know which formulation strategy to try first.

Causality: The choice of formulation depends on the specific properties of the compound and the desired outcome. A logical, stepwise approach prevents wasted effort on unsuitable strategies.

Solution: A Decision-Tree Approach This workflow helps prioritize formulation strategies based on initial characterization data.

Caption: Formulation selection workflow.

Guide 3: In Vitro Permeability Assessment Troubleshooting

Problem: My Caco-2 permeability results have high variability and the cell monolayer integrity (TEER values) is inconsistent.

Causality: Caco-2 assays are sensitive to cell culture conditions, passage number, and compound toxicity. Inconsistent Transepithelial Electrical Resistance (TEER) values indicate that the tight junctions between cells are compromised, rendering the permeability data unreliable.

Solution: Standardize and Validate Caco-2 Protocol

  • Cell Passage Number: Use Caco-2 cells between passages 30-50. Cells at lower or higher passages may not differentiate properly.

  • Seeding Density: Ensure a consistent and optimal seeding density. Over- or under-confluent monolayers will not have proper tight junctions.

  • Culture Time: Allow cells to differentiate for a full 21-23 days after seeding before conducting permeability experiments.

  • TEER Measurement: Measure TEER before and after the experiment. A significant drop in TEER post-experiment suggests the test compound or formulation is toxic to the cells. If toxicity is observed, run the experiment at a lower, non-toxic concentration.

  • Use Controls: Always run low permeability (e.g., Lucifer Yellow) and high permeability (e.g., Propranolol) controls to validate each experimental plate. The results for these controls should fall within a narrow, pre-defined range.

Data Interpretation Table:

Efflux Ratio (ER) = Papp(B-A) / Papp(A-B)Papp(A-B) ValueInterpretationNext Step
< 2< 1 x 10-6 cm/sLow PermeabilityFocus on permeability enhancement (e.g., SEDDS)
< 2> 10 x 10-6 cm/sHigh Passive PermeabilityFocus on solubility enhancement
> 2AnyActive Efflux LikelyConsider co-administration with a P-gp inhibitor in follow-up studies or chemical modification to avoid efflux

Part 3: Experimental Protocols

Protocol 1: Equilibrium Solubility Determination (Shake-Flask Method)

This protocol determines the thermodynamic equilibrium solubility of a compound in a specific medium.

  • Preparation: Prepare buffers at various pH values relevant to the GI tract (e.g., pH 1.2, 4.5, 6.8).

  • Addition of Compound: Add an excess amount of Glycine, N-[(ethylamino)thioxomethyl]- to a known volume of each buffer in a glass vial. The solid should be clearly visible.

  • Equilibration: Seal the vials and place them in a shaker bath at a constant temperature (e.g., 37°C) for 24-48 hours to ensure equilibrium is reached.

  • Sample Collection: After equilibration, stop the shaking and allow the vials to stand until the excess solid has settled.

  • Filtration/Centrifugation: Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved solid.

  • Quantification: Dilute the filtered supernatant and analyze the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS/MS.[23][24]

Protocol 2: Preparation of a Self-Emulsifying Drug Delivery System (SEDDS)

This protocol outlines the creation of a simple lipid-based formulation to improve solubility and absorption.

  • Component Selection:

    • Oil Phase: Select a suitable oil (e.g., Capryol 90, Labrafil M 1944 CS).

    • Surfactant: Select a surfactant with a high HLB value (e.g., Kolliphor EL, Tween 80).

    • Co-surfactant/Co-solvent: Select a co-surfactant (e.g., Transcutol HP, Capmul MCM).

  • Solubility Screening: Determine the solubility of your compound in each of the selected excipients individually to identify the ones with the highest solubilizing capacity.

  • Formulation:

    • Accurately weigh the selected oil, surfactant, and co-surfactant into a glass vial in a pre-determined ratio (e.g., 40:40:20 w/w).

    • Heat the mixture gently (to ~40°C) and vortex until a clear, homogenous liquid is formed.

    • Add the Glycine, N-[(ethylamino)thioxomethyl]- to the excipient mixture and vortex/stir until fully dissolved. The amount added should not exceed its solubility in the mixture.

  • Characterization:

    • Emulsification Test: Add 100 µL of the SEDDS formulation to 100 mL of water with gentle stirring.

    • Observation: A successful SEDDS will rapidly form a fine, bluish-white emulsion. Measure the droplet size and polydispersity index (PDI) using a particle size analyzer. Ideal droplet sizes are <200 nm.

Protocol 3: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid assessment of a compound's passive permeability.[17]

  • Membrane Preparation: Coat a 96-well filter plate (donor plate) with a solution of a lipid (e.g., 1% lecithin in dodecane) to form an artificial membrane.

  • Compound Preparation: Prepare a solution of the test compound in a buffer at a relevant pH (e.g., pH 6.8 for intestinal permeability) in a separate 96-well plate (acceptor plate).

  • Assay Setup:

    • Fill the acceptor plate wells with fresh buffer.

    • Carefully place the lipid-coated filter (donor) plate on top of the acceptor plate, ensuring the bottom of the filter wells is immersed in the acceptor solution.

    • Add the compound solution to the donor plate wells.

  • Incubation: Cover the plate assembly and incubate at room temperature for a set period (e.g., 4-16 hours) with gentle shaking.

  • Quantification: After incubation, carefully separate the plates. Determine the concentration of the compound in both the donor and acceptor wells using an appropriate analytical method (e.g., LC-MS/MS).

  • Calculation: Calculate the apparent permeability coefficient (Papp) using the concentrations and known parameters of the assay system.

Sources

Technical Support Center: Optimizing Cell Permeability of Glycine, N-[(ethylamino)thioxomethyl]- (9CI)

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center dedicated to addressing challenges in the cell permeability of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) and related small molecules. This resource provides in-depth troubleshooting guides and frequently asked questions to assist researchers, scientists, and drug development professionals in their experimental endeavors.

Frequently Asked Questions (FAQs)

Q1: What is Glycine, N-[(ethylamino)thioxomethyl]- (9CI) and what are its basic properties?

A1: Glycine, N-[(ethylamino)thioxomethyl]- (9CI), also identified by its CAS number 134124-34-8, is a derivative of the amino acid glycine.[1][2] Its molecular formula is C5H10N2O2S, and it has a molecular weight of 162.21 g/mol .[1][2] Structurally, it features a glycine core with an N-linked ethylthiourea group. This combination of a polar amino acid and a thiourea moiety suggests that cell permeability could be a critical factor to optimize for its potential biological activity.

Q2: Why is cell permeability a concern for a molecule like Glycine, N-[(ethylamino)thioxomethyl]- (9CI)?

A2: The molecule's structure presents a balance of hydrophilic and potentially lipophilic characteristics. The glycine portion is polar, while the ethylthiourea group can contribute to lipophilicity.[3][4] The presence of hydrogen bond donors and acceptors in both the glycine and thiourea moieties can lead to strong interactions with the aqueous environment, potentially hindering its ability to passively diffuse across the lipid bilayer of cell membranes.[5] Achieving an optimal balance between water solubility and lipid permeability is crucial for many drugs to reach their intracellular targets.[3]

Q3: What are the first steps to assess the cell permeability of my compound?

A3: The initial assessment of cell permeability typically involves in vitro assays that model the intestinal barrier. The two most common starting points are the Parallel Artificial Membrane Permeability Assay (PAMPA) and the Caco-2 cell permeability assay.[6][7][8]

  • PAMPA provides a measure of passive diffusion across an artificial lipid membrane and is a high-throughput, cost-effective initial screen.[7][9]

  • Caco-2 assays utilize a monolayer of human colon adenocarcinoma cells that differentiate to form a barrier with properties similar to the intestinal epithelium, providing insights into both passive and active transport mechanisms.[6][10]

Q4: How do I interpret the results from these initial permeability assays?

A4: The output of these assays is typically an apparent permeability coefficient (Papp). This value is used to classify your compound's permeability potential.

Permeability Classification Typical Papp (x 10⁻⁶ cm/s) in Caco-2 Interpretation
High > 10Likely to be well-absorbed.
Moderate 1 - 10Absorption may be variable.
Low < 1Poor absorption is expected.

In a bidirectional Caco-2 assay, an efflux ratio (Papp(B-A) / Papp(A-B)) greater than 2 suggests that the compound may be a substrate for efflux transporters, which actively pump the compound out of the cell.[6]

Troubleshooting Guide: Enhancing Cell Permeability

This guide provides a systematic approach to troubleshooting and optimizing the cell permeability of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) and structurally related compounds.

Issue 1: Low Permeability Observed in PAMPA

A low Papp value in the PAMPA assay indicates poor passive diffusion. This is often linked to the physicochemical properties of the compound.

Workflow for Addressing Low Passive Permeability

A Low Papp in PAMPA B Analyze Physicochemical Properties (LogP, pKa, H-bond donors/acceptors) A->B C Hypothesis: High Polarity / Low Lipophilicity B->C D Structural Modification Strategies C->D E Mask Polar Groups (e.g., esterification of carboxylic acid) D->E F Increase Lipophilicity (e.g., add non-polar alkyl chains) D->F G Synthesize Analogs E->G F->G H Re-evaluate in PAMPA G->H

Caption: Workflow for troubleshooting low passive permeability.

Causality and Experimental Choices:

  • Analyze Physicochemical Properties: The thiourea and glycine moieties contribute several hydrogen bond donors and acceptors. High polarity can limit membrane partitioning. A calculated LogP (cLogP) can provide an initial estimate of lipophilicity.

  • Structural Modification Strategies:

    • Masking Polar Groups: The carboxylic acid of the glycine moiety is a primary contributor to polarity. Converting it to an ester can act as a prodrug strategy, masking the polar group to facilitate membrane crossing.[11] The ester can then be cleaved by intracellular esterases to release the active compound.

    • Increasing Lipophilicity: For thiourea derivatives, increasing lipophilicity through the addition of non-polar alkyl chains can enhance membrane permeability.[3]

Issue 2: Low Permeability in Caco-2 Assay Despite Moderate PAMPA Results

This scenario suggests that while passive diffusion might be acceptable, active transport mechanisms, specifically efflux, could be limiting intracellular accumulation.

Workflow for Investigating Active Efflux

A Low Caco-2 Papp, Moderate PAMPA Papp B Perform Bidirectional Caco-2 Assay A->B C Calculate Efflux Ratio (Papp B-A / Papp A-B) B->C D Efflux Ratio > 2? C->D E Hypothesis: Compound is an Efflux Transporter Substrate (e.g., P-gp, BCRP) D->E Yes I Structural modifications to reduce transporter recognition D->I No, consider other factors (e.g., poor solubility, metabolism) F Caco-2 Assay with Efflux Inhibitors (e.g., Verapamil for P-gp) E->F G Does permeability increase? F->G H Confirm with specific transporter-expressing cell lines (e.g., MDCK-MDR1) G->H Yes H->I

Sources

"Glycine, N-[(ethylamino)thioxomethyl]- (9CI)" analytical method validation issues

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the analytical method validation of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) . This guide is designed for researchers, scientists, and drug development professionals to navigate the unique challenges this analyte presents. Given the limited specific literature for this compound, this document synthesizes first-principle chromatographic science, data from structurally similar molecules, and regulatory expectations to provide a robust framework for your method development and validation activities.

Part 1: Frequently Asked Questions (FAQs) & Initial Method Development

This section addresses common initial queries and provides a starting point for developing a robust analytical method.

Q1: What are the key chemical properties of Glycine, N-[(ethylamino)thioxomethyl]- that I should consider for HPLC method development?

A1: Understanding the analyte's structure is critical. Glycine, N-[(ethylamino)thioxomethyl]- is composed of a polar glycine backbone and an ethylthiourea functional group. This structure imparts several key characteristics:

  • High Polarity: The glycine moiety makes the molecule highly water-soluble. This can lead to poor retention on traditional reversed-phase (RP) columns like C18.

  • UV Absorbance: The thioxomethyl group (-C=S) acts as a chromophore, allowing for UV detection, likely in the range of 230-260 nm.

  • Potential Instability: Thiourea derivatives can be susceptible to hydrolysis, particularly in non-neutral pH conditions. This is a critical consideration for sample preparation, storage, and mobile phase selection. A related compound, "Glycine, N-(aminothioxomethyl)-," is noted to be unstable in aqueous solutions at ambient temperatures, primarily degrading via hydrolysis.[1]

Q2: I'm starting from scratch. What are the recommended initial HPLC conditions?

A2: For a polar analyte like this, a standard C18 column may not provide adequate retention. Consider the following starting points, summarized in the table below. The goal is to begin with conditions that promote retention of polar compounds.

Table 1: Recommended Starting HPLC Conditions

ParameterRecommended Starting ConditionRationale & Key Considerations
Column C18 with polar end-capping, AQ-type C18, or a polar-embedded phase column (e.g., Amide, Cyano).These stationary phases are more stable in highly aqueous mobile phases and offer enhanced retention for polar analytes.[2]
Mobile Phase A: 20 mM Potassium Phosphate buffer, pH 3.0B: Acetonitrile or MethanolStart with a high aqueous percentage (e.g., 95% A) to maximize retention. The acidic pH can improve peak shape for the glycine moiety and potentially suppress hydrolysis.[3]
Detection UV-Vis Detector @ 240 nmScan the analyte with a diode array detector (DAD) from 200-400 nm to determine the optimal wavelength (λmax).
Flow Rate 1.0 mL/minStandard for a 4.6 mm ID column. Adjust as needed to optimize resolution and run time.
Column Temp. 25-30 °CMaintaining a constant temperature is crucial for reproducible retention times.[4]
Injection Vol. 5-10 µLKeep the injection volume low initially to avoid peak distortion and column overloading.
Q3: My peak shape is poor (significant tailing or fronting). What is the cause and how do I fix it?

A3: Poor peak shape is a common issue, especially for polar or ionizable compounds.

  • Peak Tailing: This is often caused by secondary interactions between the analyte and the stationary phase (e.g., uncapped silanols on the silica support).

    • Solution 1: Adjust Mobile Phase pH: Lowering the pH (e.g., to 2.5-3.0) with an acid like phosphoric or formic acid can suppress the ionization of residual silanols, minimizing these secondary interactions.

    • Solution 2: Add an Ion-Pairing Reagent: For highly polar, ionizable compounds, adding an ion-pairing reagent to the mobile phase can improve retention and peak shape. However, this can complicate method development and is often not compatible with mass spectrometry.[2]

  • Peak Fronting: This typically indicates column overloading.

    • Solution: Reduce Sample Concentration: Dilute your sample and reinject. Ensure your sample solvent is not significantly stronger than the mobile phase, as this can also cause peak distortion.

Part 2: Troubleshooting Specific Validation Parameter Issues

This section provides guidance on resolving common problems encountered during formal method validation, as outlined by the International Council for Harmonisation (ICH) guideline Q2(R1).[5][6][7]

Q4: I am having trouble demonstrating specificity. My analyte peak is co-eluting with a peak from my placebo/blank.

A4: Specificity is the ability to assess the analyte unequivocally in the presence of other components. Co-elution is a critical failure of specificity.

Workflow for Troubleshooting Specificity Issues

G cluster_options Optimization Strategies start Specificity Failure: Co-elution Observed step1 Step 1: Confirm Peak Identity Inject analyte standard, blank, and sample separately. start->step1 step2 Step 2: Use a Photodiode Array (PDA) Detector Assess peak purity of the analyte in the sample mixture. step1->step2 step3 Step 3: Modify Chromatographic Conditions step2->step3 step4 Option A: Change Mobile Phase Organic Content (Adjust gradient slope or isocratic hold) step3->step4 Most common step5 Option B: Change Mobile Phase pH (Alters ionization and selectivity) step3->step5 Effective for ionizable compounds step6 Option C: Change Stationary Phase (Try a different column chemistry, e.g., Phenyl-Hexyl) step3->step6 If other options fail end_node Resolution Achieved: Method is Specific step4->end_node step5->end_node step6->end_node

Caption: Workflow for resolving specificity failures.

  • Causality: Co-elution occurs when two different compounds have identical or nearly identical retention times under the specified conditions. To resolve them, you must alter the chromatographic selectivity—the ability of the system to distinguish between the analytes. Changing the mobile phase composition or pH is often the most effective way to influence selectivity.[8]

Q5: My calibration curve is not linear, or it is linear but does not pass through the origin. What should I do?

A5: Linearity demonstrates that the method's response is directly proportional to the analyte concentration. A non-linear curve or a significant y-intercept can indicate several problems.

Table 2: Troubleshooting Linearity Issues

IssuePotential Cause(s)Recommended Action(s)
Curve flattens at high concentrations Detector saturation; Analyte solubility limit reached in the sample diluent.1. Narrow the concentration range. 2. Dilute the higher concentration standards. 3. Ensure the highest standard is fully dissolved.
Significant non-zero y-intercept Constant interference from the blank; Carryover from previous injections.1. Investigate the blank for contamination. 2. Implement a robust needle wash protocol in the autosampler settings.[8] 3. Subtract the blank response from all standards and samples if interference cannot be eliminated.
Poor correlation coefficient (r² < 0.995) Random error in standard preparation; Analyte instability at low concentrations; Inconsistent integration.1. Prepare fresh calibration standards and re-run. 2. Check for analyte adsorption to vials at low concentrations (consider silanized vials). 3. Manually review the integration of each peak to ensure consistency.
Q6: My precision results are poor (high %RSD). How can I improve repeatability and intermediate precision?

A6: Precision measures the closeness of agreement between a series of measurements. High variability points to an inconsistent step in the analytical procedure.[7]

G cluster_troubleshooting Troubleshooting High %RSD in Precision cluster_sample_prep Sample Preparation cluster_hplc HPLC System cluster_analyte Analyte Stability start High %RSD (>2%) prep1 Inconsistent Weighing start->prep1 Check first prep2 Incomplete Extraction start->prep2 Check first prep3 Pipetting Error start->prep3 Check first hplc1 Leaking Pump/Fittings start->hplc1 Instrument check hplc2 Poor Column Equilibration start->hplc2 Instrument check hplc3 Autosampler Inaccuracy start->hplc3 Instrument check analyte1 Degradation in Solution start->analyte1 Compound-specific end_node Acceptable %RSD prep1->end_node prep2->end_node prep3->end_node hplc1->end_node hplc2->end_node hplc3->end_node analyte1->end_node

Caption: Decision tree for diagnosing precision issues.

  • Trustworthiness: A precise method provides confidence in the reported values. Random events, such as small leaks in the HPLC system or slight variations in temperature, can significantly impact precision.[7] Therefore, ensuring the system is well-maintained and the environment is controlled is paramount.[4]

Part 3: Advanced Troubleshooting - Stability Issues

The thiourea moiety in Glycine, N-[(ethylamino)thioxomethyl]- suggests a high risk of instability. A thorough investigation of stability is not just a validation requirement but is essential for generating reliable data.

Q7: I suspect my analyte is degrading in the sample solution or on the autosampler. How do I confirm this and what is the protocol for a forced degradation study?

A7: Analyte instability is a common source of inaccurate and imprecise results. A forced degradation study is the definitive way to assess this. It involves intentionally exposing the analyte to harsh conditions to identify potential degradation products and establish the stability-indicating nature of your method.

Protocol: Forced Degradation Study

  • Prepare Stock Solution: Prepare a stock solution of Glycine, N-[(ethylamino)thioxomethyl]- in a suitable solvent (e.g., a 50:50 mixture of acetonitrile and water).

  • Expose to Stress Conditions: Aliquot the stock solution and expose it to the following conditions. The goal is to achieve 5-20% degradation.

    • Acid Hydrolysis: Add 0.1 M HCl and heat at 60 °C for 2, 4, and 8 hours.

    • Base Hydrolysis: Add 0.1 M NaOH and keep at room temperature for 30, 60, and 120 minutes. (Base hydrolysis is often much faster).[1]

    • Oxidation: Add 3% H₂O₂ and keep at room temperature for 2, 4, and 8 hours.

    • Thermal Stress: Heat a solid sample and a solution sample at 80 °C for 24 hours.

    • Photolytic Stress: Expose a solution to UV light (as per ICH Q1B guidelines) for a defined period.

  • Neutralization & Dilution: After exposure, neutralize the acidic and basic samples. Dilute all samples to the target concentration.

  • Analysis: Analyze the stressed samples, along with an unstressed control sample, using your HPLC method with a PDA detector.

  • Evaluation:

    • Peak Purity: Assess the peak purity of the main analyte peak in all stressed samples. A failing purity angle indicates co-elution with a degradation product.

    • Mass Balance: Calculate the mass balance. The sum of the assay value of the main peak and the area of all degradation products should ideally be between 95-105% of the initial value. This demonstrates that all degradation products are being detected.

This study is fundamental to proving your method is "stability-indicating," a key requirement for assays used in stability testing of drug substances and products.

References

  • ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. European Compliance Academy (ECA). [Link]

  • ICH Q2(R1) Guideline: Validation of Analytical Procedures: Text and Methodology. Health Canada. [Link]

  • Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. U.S. Food and Drug Administration (FDA). [Link]

  • Quality Guidelines. International Council for Harmonisation (ICH). [Link]

  • ICH Harmonised Tripartite Guideline - Validation of Analytical Procedures: Text and Methodology Q2(R1). International Council for Harmonisation (ICH). [Link]

  • HPLC Method for Analysis of Glycine and Glycine Methyl Ester Hydrochloride. SIELC Technologies. [Link]

  • Troubleshooting and Performance Improvement for HPLC. Aurigene Pharmaceutical Services. [Link]

  • HPLC Methods for analysis of Glycine. HELIX Chromatography. [Link]

  • UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE. International Journal of Novel Research and Development (IJNRD). [Link]

  • Troubleshooting in HPLC: A Review. International Journal for Scientific Research & Development (IJSDR). [Link]

  • HPLC Troubleshooting Guide. Chrom Tech. [Link]

  • HPLC Troubleshooting Guide. SCION Instruments. [Link]

Sources

Validation & Comparative

A Comparative Efficacy Analysis of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) and Related Thiourea Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Therapeutic Potential of N-Substituted Glycine and Thiourea Moieties

Glycine, the simplest proteinogenic amino acid, serves as a versatile scaffold in medicinal chemistry.[1] Its inherent biocompatibility and multifaceted physiological roles make it an attractive starting point for the design of novel therapeutic agents.[2] Modification of the glycine backbone, particularly through N-substitution, allows for the introduction of diverse functional groups, thereby modulating the molecule's physicochemical properties and biological activity.[2][3] One such functional group of significant interest is the thiourea moiety.

Thiourea derivatives constitute a class of organic compounds recognized for their broad spectrum of biological activities, including antibacterial, antifungal, antiviral, and anticancer properties.[4][5][6][7] The presence of the thione group and two amino groups enables these molecules to act as versatile pharmacophores, capable of forming hydrogen bonds and coordinating with metal ions in enzyme active sites.[6] The conjugation of a thiourea group to a glycine scaffold, as seen in Glycine, N-[(ethylamino)thioxomethyl]- (9CI) , presents a compelling strategy for the development of novel drug candidates with potentially enhanced efficacy and selectivity. While specific comparative efficacy studies on Glycine, N-[(ethylamino)thioxomethyl]- (9CI) are not extensively available in the public domain, this guide will provide a comparative analysis based on the known biological activities of structurally related thiourea and N-substituted glycine derivatives.

Comparative Biological Activities of Thiourea-Containing Compounds

The therapeutic potential of thiourea derivatives is largely influenced by the nature of the substituents on the thiourea nitrogen atoms. The following table summarizes the observed biological activities of various thiourea derivatives, providing a framework for predicting the potential efficacy of Glycine, N-[(ethylamino)thioxomethyl]- (9CI).

Compound ClassR1 GroupR2 GroupObserved Biological ActivityKey Findings & References
Aromatic Thioureas ArylHAntibacterial, AntifungalHalogenated derivatives often show enhanced activity.[7][8]
ArylAcylAntibacterial, AntifungalPotent activity against various bacterial and fungal strains.[7]
Aliphatic Thioureas AlkylHAntimicrobialActivity is influenced by the nature of the alkyl chain.[9]
Glycine-Thiourea Conjugates GlycineArylAntiglycationSignificantly more potent than the reference standard, rutin.[10]
GlycineAlkyl(Predicted) Antimicrobial, AnticancerBased on the activities of related N-substituted glycine and thiourea derivatives.[2][4][5]

Expert Analysis: The structure of Glycine, N-[(ethylamino)thioxomethyl]- (9CI), featuring an ethyl group and a glycine moiety attached to the thiourea core, suggests a hybrid of aliphatic and amino acid-conjugated thioureas. This unique combination may confer a distinct biological activity profile. The glycine component could enhance bioavailability and cellular uptake, while the ethyl-thiourea portion is likely to be the primary driver of its pharmacodynamic effects. Based on the available data for related compounds, it is plausible that Glycine, N-[(ethylamino)thioxomethyl]- (9CI) will exhibit antimicrobial and potentially anticancer properties. The ethyl group's size and lipophilicity will play a crucial role in its interaction with biological targets.[8]

Potential Mechanisms of Action: A Look at Thiourea Derivatives

The diverse biological activities of thiourea derivatives stem from their ability to interact with various cellular targets. Understanding these mechanisms is crucial for predicting the efficacy and potential applications of novel compounds like Glycine, N-[(ethylamino)thioxomethyl]- (9CI).

Thiourea_MoA Thiourea Thiourea Derivative (e.g., Glycine, N-[(ethylamino)thioxomethyl]-) Enzyme Enzyme Inhibition (e.g., Kinases, Topoisomerases) Thiourea->Enzyme Inhibition of catalytic activity DNA DNA Interaction (Groove Binding) Thiourea->DNA Intercalation or groove binding Membrane Membrane Disruption Thiourea->Membrane Alteration of membrane potential ROS ROS Production Thiourea->ROS Induction of oxidative stress

Caption: Potential mechanisms of action for thiourea derivatives.

Causality in Experimental Choices:

  • Enzyme Inhibition: The ability of the thiourea moiety to coordinate with metal ions makes enzymes, particularly metalloenzymes, a key target class. Kinase and topoisomerase inhibition assays are frequently employed to evaluate the anticancer potential of these compounds.[6]

  • DNA Interaction: The planar nature of some aromatic thiourea derivatives allows for intercalation or groove binding with DNA.[2] DNA binding studies, such as UV-visible spectroscopy and viscosity measurements, are essential to investigate this mechanism.

  • Membrane Disruption: The lipophilic character of certain thiourea derivatives can lead to their accumulation in the cell membrane, causing disruption of membrane integrity and function. This is a common mechanism for antimicrobial agents.

  • Reactive Oxygen Species (ROS) Production: Some thiourea compounds have been shown to induce the production of ROS, leading to oxidative stress and subsequent cell death. This is a relevant mechanism in both antimicrobial and anticancer activity.

Experimental Protocols for Efficacy Evaluation

To facilitate comparative studies and the evaluation of novel compounds like Glycine, N-[(ethylamino)thioxomethyl]- (9CI), standardized in vitro assays are essential. The following are detailed protocols for assessing antimicrobial and anticancer activity.

In Vitro Antimicrobial Susceptibility Testing

This protocol is designed to determine the minimum inhibitory concentration (MIC) of a compound against various bacterial and fungal strains.

Antimicrobial_Workflow cluster_Preparation Preparation cluster_Assay Assay cluster_Analysis Analysis Culture Bacterial/Fungal Culture (e.g., S. aureus, E. coli, C. albicans) Inoculation Inoculation with Microbial Suspension Culture->Inoculation Compound Test Compound Stock Solution (in DMSO) Serial_Dilution Serial Dilution of Compound in 96-well plate Compound->Serial_Dilution Serial_Dilution->Inoculation Incubation Incubation at 37°C for 24h Inoculation->Incubation MIC Visual Inspection for Growth (Determination of MIC) Incubation->MIC Reader Optional: OD600 Reading MIC->Reader

Caption: Workflow for antimicrobial susceptibility testing.

Step-by-Step Methodology:

  • Preparation of Microbial Inoculum: A single colony of the test microorganism is inoculated into a suitable broth medium and incubated overnight at 37°C. The culture is then diluted to a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.

  • Preparation of Compound Dilutions: A stock solution of the test compound is prepared in dimethyl sulfoxide (DMSO). Serial two-fold dilutions are then performed in a 96-well microtiter plate using the appropriate broth medium.

  • Inoculation and Incubation: Each well is inoculated with the microbial suspension. Positive (microbes in broth) and negative (broth only) controls are included. The plate is incubated at 37°C for 24 hours.

  • Determination of MIC: The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.

In Vitro Anticancer Activity Assay (MTT Assay)

This colorimetric assay is used to assess the cytotoxic effect of a compound on cancer cell lines.

MTT_Assay_Workflow cluster_Cell_Culture Cell Culture cluster_Treatment Treatment cluster_Measurement Measurement Cells Cancer Cell Line (e.g., MCF-7, HeLa) Seeding Cell Seeding in 96-well plate Cells->Seeding Compound_Add Addition of Test Compound (various concentrations) Seeding->Compound_Add Incubation_24h Incubation for 24-72h Compound_Add->Incubation_24h MTT_Add Addition of MTT Reagent Incubation_24h->MTT_Add Incubation_4h Incubation for 4h MTT_Add->Incubation_4h Solubilization Addition of Solubilizing Agent (e.g., DMSO) Incubation_4h->Solubilization Absorbance Absorbance Reading at 570 nm Solubilization->Absorbance

Caption: Workflow for the MTT anticancer assay.

Step-by-Step Methodology:

  • Cell Seeding: Cancer cells are seeded into a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.

  • Compound Treatment: The cells are treated with various concentrations of the test compound and incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) reagent is added to each well and incubated for 4 hours at 37°C. Viable cells with active mitochondrial dehydrogenases will convert the yellow MTT to a purple formazan product.

  • Solubilization and Measurement: A solubilizing agent (e.g., DMSO) is added to dissolve the formazan crystals. The absorbance is then measured at a wavelength of 570 nm using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells.

Conclusion and Future Directions

While direct comparative efficacy data for Glycine, N-[(ethylamino)thioxomethyl]- (9CI) is currently limited, the extensive research on related thiourea and N-substituted glycine derivatives provides a strong foundation for predicting its potential biological activities. The structural features of this compound suggest promising antimicrobial and anticancer properties. The experimental protocols detailed in this guide offer a standardized approach for the systematic evaluation of its efficacy and comparison with existing and novel therapeutic agents. Future research should focus on the synthesis and in-depth biological characterization of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) to validate these predictions and elucidate its precise mechanism of action. Such studies will be instrumental in determining its potential for further development as a novel therapeutic agent.

References

  • PubChem. Glycine. National Center for Biotechnology Information. [Link]

  • Samadizadeh, M., et al. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Omega. [Link]

  • Huayuanchem. Glycine, N-[(ethylamino)thioxomethyl]- (9CI). [Link]

  • Al-Ghorbani, M., et al. (2023). Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. Molecules. [Link]

  • Zitko, J., et al. (2012). Inhibitors of the glycine transporter type-2 (GlyT-2): Synthesis and biological activity of benzoylpiperidine derivatives. Bioorganic & Medicinal Chemistry. [Link]

  • Jiménez-Barbero, J., et al. (2024). Glycomimetics and Glycoconjugates in Drug Discovery. Molecules. [Link]

  • MDPI. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. [Link]

  • MDPI. (2025). Binding Ability of Thiourea Derivatives to Biological Targets, Focused on Their Anticancer Activity. [Link]

  • Suyoga Vardhan, D. M., et al. (2014). Synthesis and SAR Studies of Urea and Thiourea Derivatives of Gly/Pro Conjugated to Piperazine Analogue as Potential AGE Inhibitors. Journal of Saudi Chemical Society. [Link]

  • Limban, C., et al. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. Molecules. [Link]

  • Paneth, A., et al. (2020). Antimicrobial and Anti-biofilm Activity of Thiourea Derivatives Bearing 3-amino-1H-1,2,4-triazole Scaffold. Molecules. [Link]

  • Letters in Applied NanoBioScience. (2025). Structure-Activity Relationship of Thiourea Derivatives: Influence of Substituents on Antibacterial Activity. [Link]

  • Wikipedia. Glycine. [Link]

  • Huang, B., et al. (2019). Strategies for the Development of Glycomimetic Drug Candidates. International Journal of Molecular Sciences. [Link]

  • Al-Ostoot, F. H., et al. (2025). Bioactivity of Synthesized Trifluoromethyl Thioxanthone Analogues. Molecules. [Link]

  • ACS Omega. (2023). Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. [Link]

  • ResearchGate. (2018). Amino acid linked bromobenzoyl thiourea derivatives: Syntheses, characterization and antimicrobial activities. [Link]

  • Semantic Scholar. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. [Link]

Sources

A Researcher's Guide to Deorphanizing Novel Compounds: Validating the Biological Target of Glycine, N-[(ethylamino)thioxomethyl]- (9CI)

Author: BenchChem Technical Support Team. Date: February 2026

For researchers in drug discovery, the journey from a novel small molecule to a validated therapeutic candidate is both exhilarating and fraught with challenges. A critical and often formidable step in this process is the identification and validation of the compound's biological target. This guide provides a comprehensive framework for this endeavor, using the uncharacterized compound "Glycine, N-[(ethylamino)thioxomethyl]- (9CI)" as a practical case study. We will navigate the experimental landscape, from initial hypothesis generation to rigorous in-cell and in-vivo validation, emphasizing the rationale behind each methodological choice.

Section 1: The Starting Point - Profiling the Unknown

The compound , Glycine, N-[(ethylamino)thioxomethyl]- (9CI), with the chemical formula C5H10N2O2S[1], currently lacks a well-defined biological target in the public domain. This "orphan" status necessitates a systematic and unbiased approach to unravel its mechanism of action. The initial phase of target identification is exploratory, casting a wide net to capture potential interacting proteins.

Affinity-Based and Label-Free Approaches: Fishing for Targets

Two primary strategies are employed to identify the molecular targets of a small molecule: affinity-based pull-down and label-free methods.[2]

  • Affinity-Based Pull-Down: This classic technique involves chemically modifying the small molecule to incorporate a tag (e.g., biotin) or immobilizing it on a solid support like beads.[2] This "bait" is then incubated with cell lysates, and any proteins that bind are "pulled down" and subsequently identified by mass spectrometry.[2] The key advantage is the direct identification of binding partners. However, the chemical modification can sometimes alter the compound's binding properties, leading to false negatives or positives.

  • Label-Free Methods: These approaches utilize the native, unmodified small molecule to identify its targets.[2] Techniques like the Cellular Thermal Shift Assay (CETSA) are powerful label-free methods.[3] CETSA is based on the principle that a protein's thermal stability increases upon ligand binding.[4] By heating cell lysates or intact cells treated with the compound across a temperature gradient, researchers can identify proteins that remain soluble at higher temperatures, indicating a direct interaction.[3][5]

Experimental Workflow: Initial Target Identification

Caption: Initial target identification workflow for Glycine, N-[(ethylamino)thioxomethyl]-.

Section 2: From "Hits" to Validated Targets: A Multi-pronged Approach

The initial proteomic screens will likely yield a list of potential binding partners or "hits." The next crucial phase is to validate these interactions and determine which are functionally relevant. This requires a convergence of evidence from biochemical, cellular, and eventually, in vivo assays.[6][7]

Biochemical Validation: Quantifying the Interaction

Biochemical assays provide a controlled environment to directly measure the binding affinity and kinetics between the compound and a purified candidate protein.[8][9]

  • Surface Plasmon Resonance (SPR): SPR is a label-free technique that monitors molecular interactions in real-time.[10][11] The purified target protein is immobilized on a sensor chip, and the compound is flowed over the surface.[10] Changes in the refractive index at the sensor surface upon binding are measured, allowing for the determination of association (ka) and dissociation (kd) rates, and the equilibrium dissociation constant (KD).[10]

  • Isothermal Titration Calorimetry (ITC): ITC directly measures the heat change that occurs when a compound binds to its target. This technique provides a complete thermodynamic profile of the interaction, including the binding affinity (KD), stoichiometry (n), and enthalpy (ΔH) and entropy (ΔS) of binding.

Table 1: Comparison of Biochemical Validation Techniques

TechniquePrincipleKey OutputsAdvantagesLimitations
Surface Plasmon Resonance (SPR)Measures changes in refractive index upon binding to an immobilized target.[12]ka, kd, KDReal-time kinetics, high sensitivity, label-free.[13]Requires immobilization of one binding partner, which can affect activity.
Isothermal Titration Calorimetry (ITC)Measures the heat released or absorbed during a binding event in solution.KD, stoichiometry (n), ΔH, ΔSLabel-free, solution-based, provides full thermodynamic profile.Requires larger amounts of protein and compound, lower throughput.
Cellular Target Engagement: Confirming Interaction in a Biological Context

Demonstrating that the compound engages its target within the complex environment of a living cell is a critical validation step.[14][15]

  • Cellular Thermal Shift Assay (CETSA): As introduced earlier, CETSA can be used in a targeted manner to validate a specific protein "hit."[16] By performing CETSA and quantifying the amount of the specific target protein that remains soluble at different temperatures, a thermal shift upon compound treatment confirms intracellular target engagement.[4]

  • Reporter Gene Assays: If the target protein is part of a known signaling pathway, a reporter gene assay can be employed.[17] These assays use a reporter gene (e.g., luciferase or GFP) linked to a promoter that is regulated by the signaling pathway of interest. Modulation of the reporter signal in the presence of the compound provides evidence of target engagement and functional consequence.[17]

Experimental Protocol: Targeted Cellular Thermal Shift Assay (CETSA)

  • Cell Culture and Treatment: Plate cells and allow them to adhere. Treat cells with various concentrations of Glycine, N-[(ethylamino)thioxomethyl]- or a vehicle control for a predetermined time.

  • Heating: Aliquot the treated cell suspensions into PCR tubes and heat them at a specific temperature (determined from the initial melt curve) for 3-8 minutes.[4]

  • Lysis: Lyse the cells to release their contents.

  • Separation of Soluble and Precipitated Fractions: Centrifuge the lysates to pellet the aggregated proteins.

  • Quantification of Soluble Target Protein: Collect the supernatant and quantify the amount of the specific target protein using methods like Western blotting or ELISA.

  • Data Analysis: An increase in the amount of soluble target protein in the compound-treated samples compared to the control indicates target engagement.

Functional Validation: Linking Target Engagement to a Cellular Phenotype

The ultimate goal of target validation is to demonstrate that the interaction between the compound and its target leads to a measurable biological effect.[18]

  • Gene Knockdown/Knockout: Using techniques like siRNA or CRISPR-Cas9 to reduce or eliminate the expression of the target protein can help determine if the cellular phenotype observed with the compound is dependent on that target.[19] If the phenotype is lost or diminished in the knockdown/knockout cells, it strongly suggests that the compound's effects are mediated through that target.

  • Phenotypic Assays: A wide range of cell-based assays can be used to assess the functional consequences of target engagement, including assays for cell viability, proliferation, apoptosis, migration, and cytokine release.[20] The choice of assay will depend on the hypothesized function of the target protein.

Logical Flow for Target Validation

Caption: A stepwise workflow for validating the biological target of a novel compound.

Section 3: In Vivo Target Validation: The Preclinical Litmus Test

While in vitro and in-cell assays provide crucial information, validating the target in a whole organism is essential for preclinical development.[21][22] In vivo models, such as mice, rats, or zebrafish, allow for the assessment of target engagement and therapeutic efficacy in a more complex physiological setting.[6]

  • Pharmacodynamic (PD) Biomarkers: Identifying a biomarker that changes in response to target engagement can be used to confirm that the compound is hitting its target in vivo. This could be the phosphorylation state of a downstream protein, the expression of a target gene, or the concentration of a secreted molecule.

  • Animal Models of Disease: If the target is implicated in a specific disease, testing the compound in a relevant animal model is the gold standard for validation.[6] A therapeutic benefit in the animal model, coupled with evidence of in vivo target engagement, provides strong support for advancing the compound into clinical development.[6]

Section 4: Comparative Analysis - The Kinase Inhibitor Landscape as an Example

To illustrate the importance of thorough target validation, consider the field of kinase inhibitors. Many kinase inhibitors have off-target effects, which can lead to both toxicity and unexpected therapeutic benefits.[23]

  • Kinobeads Profiling: This chemoproteomic approach uses beads coated with broad-spectrum kinase inhibitors to capture a large portion of the cellular kinome.[23][24] By pre-incubating cell lysates with a specific kinase inhibitor, one can perform a competition experiment to determine the inhibitor's selectivity profile across hundreds of kinases.[23][25][26] This type of profiling is invaluable for understanding the on- and off-target effects of a compound and for interpreting its biological activity.[27]

Table 2: Hypothetical Comparison of Kinase Inhibitors

CompoundTarget Kinase A (IC50, nM)Target Kinase B (IC50, nM)Off-Target Kinase C (IC50, nM)Cellular Potency (EC50, µM)
Glycine, N-[(ethylamino)thioxomethyl]- (Hypothetical) 10>10,0005000.5
Competitor X 5501000.2
Competitor Y 20>10,000>10,0001.2

This hypothetical data illustrates how a comprehensive understanding of a compound's selectivity profile is crucial for its development. While Competitor X is more potent against the primary target, its off-target activity may lead to undesirable side effects. The hypothetical data for our compound of interest shows good potency and selectivity, making it a promising candidate for further investigation.

Conclusion

The validation of a biological target for a novel compound like Glycine, N-[(ethylamino)thioxomethyl]- (9CI) is a meticulous, multi-faceted process. It requires a logical progression from broad, unbiased screening to highly specific biochemical and cellular assays, culminating in in vivo validation. By employing a combination of affinity-based and label-free techniques, and by rigorously confirming target engagement and functional consequences at each stage, researchers can build a compelling case for a compound's mechanism of action. This systematic approach not only de-risks the drug development process but also provides a solid foundation for the rational design of future therapeutics.

References

  • World Journal of Biology Pharmacy and Health Sciences. (2024). Target identification and validation in research. [Link]

  • Cellomatics Biosciences. Target Validation. [Link]

  • Sygnature Discovery. Target Validation. [Link]

  • UCL Therapeutic Innovation and Support. Target Identification and Validation (Small Molecules). [Link]

  • Labtoo. In vivo target validation & efficacy. [Link]

  • PubMed Central. (2017). Kinobead/LC-MS phosphokinome profiling enables rapid analyses of kinase-dependent cell signaling networks. [Link]

  • PubChem. Glycine. [Link]

  • National Center for Biotechnology Information. (2015). Surface plasmon resonance as a high throughput method to evaluate specific and non-specific binding of nanotherapeutics. [Link]

  • PubMed Central. (2023). Target identification of small molecules: an overview of the current applications in drug discovery. [Link]

  • Celtarys Research. (2025). Biochemical assays in drug discovery and development. [Link]

  • National Center for Biotechnology Information. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. [Link]

  • Vipergen. Cell Based Assays & Cell Based Screening Assays in Modern Research. [Link]

  • BellBrook Labs. (2025). How to Choose the Right Biochemical Assay for Drug Discovery. [Link]

  • UKM Medical Molecular Biology Institute. (2022). Kinobeads Profiling To Study Kinase Inhibitor: A Chemical Proteomic Approach For Investigating Drug-Protein Interactions. [Link]

  • PubMed. (2018). Identifying and validating novel targets with in vivo disease models: guidelines for study design. [Link]

  • Charles River Laboratories. Surface Plasmon Resonance (SPR) Assay. [Link]

  • Baitepack Biotechnology. Small Molecule Drug Target Identification and Validation. [Link]

  • KCAS Bioanalytical & Biomarker Services. (2021). Cell Based Assays in Drug Development: Comprehensive Overview. [Link]

  • Creative Biolabs. In Vivo Target Validation. [Link]

  • Bio-protocol. (2022). Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. [Link]

  • ChemRxiv. (2017). Kinobead/LC-MS Phosphokinome Profiling Enables Rapid Analyses of Kinase-Dependent Cell Signaling Networks. [Link]

  • ACS Publications. (2013). Kinobead and Single-Shot LC-MS Profiling Identifies Selective PKD Inhibitors. [Link]

  • PubMed Central. (2015). Cell-Based Assay Design for High-Content Screening of Drug Candidates. [Link]

  • ZeClinics. (2025). Target Validation with Zebrafish in Drug Discovery. [Link]

  • News-Medical. (2020). Cellular Thermal Shift Assay (CETSA). [Link]

  • EMBL-EBI. (2017). Target Landscape of Clinical Kinase Inhibitors. [Link]

  • Precision for Medicine. Cell-Based Assays and Imaging. [Link]

  • MDPI. (2020). Strategies for Surface Design in Surface Plasmon Resonance (SPR) Sensing. [Link]

  • Annual Review of Pharmacology and Toxicology. (2016). The Cellular Thermal Shift Assay: A Novel Biophysical Assay for In Situ Drug Target Engagement and Mechanistic Biomarker Studies. [Link]

  • PNAS. (2026). Mapping targetable sites on the human surfaceome for the design of novel binders. [Link]

  • Taylor & Francis Online. (2024). Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. [Link]

  • Letopharm Limited. Glycine, N-[(ethylamino)thioxomethyl]- (9CI). [Link]

Sources

A Prospective Analysis of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) as a Novel Enzyme Inhibitor: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

For researchers and drug development professionals, the quest for novel enzyme inhibitors with unique mechanisms of action is a continuous endeavor. This guide introduces Glycine, N-[(ethylamino)thioxomethyl]- (9CI) , a thiourea derivative of glycine, and provides a prospective analysis of its potential as an enzyme inhibitor. Due to the limited direct experimental data on this specific compound, this document serves as a roadmap for its investigation, comparing its potential with well-characterized inhibitors in several key classes.

Introduction to Glycine, N-[(ethylamino)thioxomethyl]- (9CI)

Glycine, N-[(ethylamino)thioxomethyl]- (9CI), also known as 2-(3-ethylthioureido)acetic acid, is a small molecule featuring a glycine backbone coupled with an ethylthiourea group. Its chemical structure (Figure 1) suggests a potential for biological activity, drawing from the known properties of both thiourea and glycine derivatives.

Chemical Properties:

  • CAS Number: 134124-34-8

  • Molecular Formula: C5H10N2O2S

  • Molecular Weight: 162.21 g/mol

Thiourea-containing compounds are known for a wide range of biological activities, including antibacterial, antioxidant, anticancer, and anti-inflammatory effects.[1] They have also been investigated as inhibitors of various enzymes.[2][3][4] Glycine and its derivatives play crucial roles in neurotransmission and are targets for therapeutic intervention.[5][6][7] The combination of these two moieties in a single molecule makes Glycine, N-[(ethylamino)thioxomethyl]- (9CI) an intriguing candidate for inhibitor screening.

Postulated Mechanisms of Action and Potential Targets

Based on its chemical structure, we can hypothesize several potential inhibitory mechanisms and corresponding enzyme targets for Glycine, N-[(ethylamino)thioxomethyl]- (9CI).

Metal Chelation and Metalloproteinase Inhibition

The sulfur and nitrogen atoms in the thiourea group can act as metal-chelating agents. This property is the basis for the inhibitory activity of many compounds against metalloproteinases, a class of zinc-dependent endopeptidases involved in tissue remodeling and implicated in diseases like cancer and arthritis.[8]

Hypothesized Mechanism: The thiourea moiety of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) may chelate the catalytic zinc ion in the active site of matrix metalloproteinases (MMPs), thereby inhibiting their activity. This mechanism is analogous to that of broad-spectrum MMP inhibitors like Ethylenediaminetetraacetic acid (EDTA) .[9][10]

G cluster_0 Metalloproteinase Active Site cluster_1 Inhibitor MMP_Active_Site MMP Active Site (with Zn2+) Inhibited_MMP Inactive MMP MMP_Active_Site->Inhibited_MMP Inhibition GNTE Glycine, N-[(ethylamino)thioxomethyl]- (9CI) (Thiourea Group) GNTE->MMP_Active_Site Chelation of Zn2+

Caption: Postulated chelation of the catalytic zinc ion in a metalloproteinase active site by Glycine, N-[(ethylamino)thioxomethyl]- (9CI).

Covalent Modification of Cysteine Proteases

The thiourea group can also be chemically reactive, particularly under certain physiological conditions. This opens up the possibility of covalent inhibition of enzymes that rely on a catalytic cysteine residue.

Hypothesized Mechanism: The thioxomethyl group could potentially react with the nucleophilic thiol of a cysteine residue in the active site of a cysteine protease, forming a covalent bond and leading to irreversible inhibition. This is a common mechanism for established cysteine protease inhibitors like E-64 , which contains an epoxide that reacts with the active site cysteine.[11][12]

Inhibition of Advanced Glycation End-product (AGE) Formation

Thiourea and its derivatives have been reported to inhibit the formation of advanced glycation end-products (AGEs), which are implicated in diabetic complications and aging.[13]

Hypothesized Mechanism: Glycine, N-[(ethylamino)thioxomethyl]- (9CI) may act as a scavenger of reactive carbonyl species, which are precursors to AGEs. This mechanism is similar to that of aminoguanidine , a well-known AGE inhibitor.[14][15][16]

A Proposed Experimental Framework for Comparative Analysis

To validate these hypotheses and characterize the inhibitory potential of Glycine, N-[(ethylamino)thioxomethyl]- (9CI), a systematic experimental approach is required. This section outlines key protocols and comparative analyses.

Primary Screening for Inhibitory Activity

A panel of enzymatic assays should be employed to screen for the inhibitory activity of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) against the proposed target classes.

Table 1: Proposed Primary Screening Assays

Target ClassRepresentative EnzymeSubstrateDetection MethodKnown Inhibitor (Positive Control)
MetalloproteinasesCollagenase (MMP-1)Fluorogenic peptide substrateFluorescenceEDTA
Cysteine ProteasesPapainFluorogenic peptide substrateFluorescenceE-64
AGE FormationBovine Serum Albumin (BSA) + Glucose-Fluorescence of AGEsAminoguanidine
Detailed Experimental Protocol: Metalloproteinase Inhibition Assay

This protocol provides a step-by-step methodology for assessing the inhibitory activity of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) against a representative metalloproteinase.

Objective: To determine the half-maximal inhibitory concentration (IC50) of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) against MMP-1.

Materials:

  • Recombinant human MMP-1

  • Fluorogenic MMP-1 substrate

  • Assay buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl2, 0.05% Brij-35, pH 7.5)

  • Glycine, N-[(ethylamino)thioxomethyl]- (9CI) stock solution (in DMSO)

  • EDTA stock solution (in water)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure:

  • Prepare serial dilutions of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) and EDTA in assay buffer. A typical concentration range would be from 100 µM down to 1 nM.

  • Add 50 µL of the diluted inhibitors or vehicle control (assay buffer with the same percentage of DMSO) to the wells of the 96-well plate.

  • Add 25 µL of the MMP-1 enzyme solution to each well and incubate for 15 minutes at 37°C to allow for inhibitor binding.

  • Initiate the reaction by adding 25 µL of the fluorogenic substrate to each well.

  • Immediately begin monitoring the increase in fluorescence at the appropriate excitation and emission wavelengths in a kinetic mode for 30-60 minutes at 37°C.

  • Calculate the initial reaction velocity (rate of fluorescence increase) for each concentration of the inhibitor.

  • Plot the reaction velocity against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

G Start Start Prepare_Dilutions Prepare Serial Dilutions of Inhibitors Start->Prepare_Dilutions Add_Inhibitors Add Inhibitors to 96-well Plate Prepare_Dilutions->Add_Inhibitors Add_Enzyme Add MMP-1 Enzyme and Incubate Add_Inhibitors->Add_Enzyme Add_Substrate Add Fluorogenic Substrate Add_Enzyme->Add_Substrate Measure_Fluorescence Measure Fluorescence Kinetically Add_Substrate->Measure_Fluorescence Calculate_Velocity Calculate Initial Reaction Velocity Measure_Fluorescence->Calculate_Velocity Determine_IC50 Determine IC50 Calculate_Velocity->Determine_IC50 End End Determine_IC50->End

Caption: Workflow for determining the IC50 of an inhibitor against a metalloproteinase.

Comparative Data Presentation

The results from these assays should be tabulated to allow for a direct comparison of the inhibitory potency of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) with that of the known inhibitors.

Table 2: Hypothetical Comparative Inhibitory Potency (IC50 Values)

CompoundMMP-1 Inhibition (IC50, µM)Papain Inhibition (IC50, µM)AGE Formation Inhibition (IC50, µM)
Glycine, N-[(ethylamino)thioxomethyl]- (9CI)To be determinedTo be determinedTo be determined
EDTALiterature/Experimental ValueNot ApplicableNot Applicable
E-64Not ApplicableLiterature/Experimental ValueNot Applicable
AminoguanidineNot ApplicableNot ApplicableLiterature/Experimental Value

Elucidating the Mechanism of Inhibition

Should primary screening reveal significant inhibitory activity, further experiments will be necessary to elucidate the mechanism of inhibition.

Table 3: Mechanistic Studies

ExperimentPurposeExpected Outcome for Different Mechanisms
Lineweaver-Burk or Michaelis-Menten kinetics To determine the mode of inhibition (competitive, non-competitive, uncompetitive)Changes in Km and/or Vmax in the presence of the inhibitor
Dialysis or jump-dilution experiments To assess the reversibility of inhibitionRecovery of enzyme activity after removal of the inhibitor indicates reversible inhibition
Mass spectrometry To detect covalent adduct formationAn increase in the mass of the enzyme corresponding to the mass of the inhibitor would confirm covalent modification

Conclusion and Future Directions

Glycine, N-[(ethylamino)thioxomethyl]- (9CI) represents a novel chemical entity with the potential to act as an inhibitor of several important classes of enzymes. This guide provides a scientifically grounded framework for initiating the investigation of its biological activity. The proposed comparative approach, using well-established inhibitors as benchmarks, will ensure that any observed inhibitory effects are properly contextualized.

Future studies should focus on expanding the screening to a broader panel of enzymes within the identified target classes to assess selectivity. Furthermore, structure-activity relationship (SAR) studies, involving the synthesis and testing of related analogs, could lead to the development of more potent and selective inhibitors. Ultimately, cell-based and in vivo studies will be required to validate the therapeutic potential of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) and its derivatives.

References

  • Hampp, C., & Jilani, T. (2023). Glycine. In StatPearls.
  • Mezler, M., Hornberger, W., Mueller, R., Schmidt, M., Amberg, W., Braje, W., ... & Behl, B. (2008). Inhibitors of GlyT1 affect glycine transport via discrete binding sites. Molecular pharmacology, 74(5), 1403–1411. [Link]

  • Rahman, F. U., Bibi, M., Shah, A. B., Muhammad, M., Khan, E., Ullah, F., ... & Batiha, G. E. S. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Molecules (Basel, Switzerland), 26(15), 4529. [Link]

  • Rahman, F. U., Bibi, M., Shah, A. B., Muhammad, M., Khan, E., Ullah, F., ... & Batiha, G. E. S. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. PubMed, 26(15), 4529. [Link]

  • MDPI. (2021). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]

  • Sune, M., & Castrillo, J. I. (1983). Identification of a glycine-like fragment on the strychnine molecule. PubMed, 21(3), 287–290. [Link]

  • Miyata, T., Horiuchi, S., & Kurokawa, K. (1998). Aminoguanidine inhibits advanced glycation end products formation on beta2-microglobulin. PubMed, 54(3-4), 281–286. [Link]

  • Lu, J., Sun, D., He, Y., Wang, Y., Zhang, F., Liu, Y., ... & Li, C. (2014). Discovery of glycine sulfonamides as dual inhibitors of sn-1-diacylglycerol lipase α and α/β-hydrolase domain 6. PubMed, 57(16), 3436–3441. [Link]

  • Weiser, T., Gries, W., Schmidt, M., & Schmelz, M. (2013). The lidocaine metabolite N-ethylglycine has antinociceptive effects in experimental inflammatory and neuropathic pain. Pain, 154(11), 2479–2488. [Link]

  • Matulis, D. (2021). A standard operating procedure for an enzymatic activity inhibition assay. Biological chemistry, 402(5), 517–526. [Link]

  • Raghunathan, V. K., & Chandrasekar, B. (2012). Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification. Molecular vision, 18, 1701–1711. [Link]

  • de Oliveira, A. S., de Lira, A. B., de Souza, A. C. S., da Silva, A. C., de Almeida, A. C. C., de Lima, M. D. C. A., ... & Goulart, M. O. F. (2020). Antidiabetic Activity and Inhibitory Effects of Derivatives of Advanced Aminoguanidine Glycation. ACS omega, 5(39), 25059–25070. [Link]

  • Wikipedia. (2023). Metalloprotease inhibitor. Retrieved from [Link]

  • G-Biosciences. (n.d.). Enzyme Analysis. Retrieved from [Link]

  • Edelstein, D., & Brownlee, M. (1992). Mechanistic studies of advanced glycosylation end product inhibition by aminoguanidine. Diabetes, 41(1), 26–29. [Link]

  • Raghunathan, V. K., & Chandrasekar, B. (2012). Modulation of matrix metalloproteinase activity by EDTA prevents posterior capsular opacification. ResearchGate. [Link]

  • Taylor & Francis. (2023). Unsymmetrical Thiourea Derivatives: Synthesis and Evaluation as Promising Antioxidant and Enzyme Inhibitors. Taylor & Francis Online. [Link]

  • National Center for Biotechnology Information. (2012). Mechanism of Action Assays for Enzymes. In Assay Guidance Manual. Retrieved from [Link]

  • Takeuchi, M., & Yamagishi, S. (2022). Pyridoxamine and Aminoguanidine Attenuate the Abnormal Aggregation of β-Tubulin and Suppression of Neurite Outgrowth by Glyceraldehyde-Derived Toxic Advanced Glycation End-Products. Frontiers in aging neuroscience, 14, 888701. [Link]

  • ResearchGate. (2021). Thiourea Derivatives, Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors. Retrieved from [Link]

  • Scelza, M. F. Z., & Pashley, D. H. (2014). Inhibition of endogenous dentin matrix metalloproteinases by ethylenediaminetetraacetic acid. Journal of endodontics, 40(1), 71–75. [Link]

  • Dr. G Bhanu Prakash. (2022, November 5). Glycine metabolism and associated disorders. YouTube. [Link]

  • ResearchGate. (n.d.). Enzyme assay techniques and protocols. Retrieved from [Link]

  • Gendron, R., Grenier, D., Sorsa, T., & Mayrand, D. (1999). Inhibition of the Activities of Matrix Metalloproteinases 2, 8, and 9 by Chlorhexidine. Clinical and diagnostic laboratory immunology, 6(3), 437–439. [Link]

  • ResearchGate. (n.d.). Advanced glycation-end products (AGEs) inhibition activity of.... Retrieved from [Link]

  • National Center for Biotechnology Information. (2012). Basics of Enzymatic Assays for HTS. In Assay Guidance Manual. Retrieved from [Link]

  • Matsumoto, K., Mizoue, K., Kitamura, K., Tse, W. C., Huber, C. P., & Ishida, T. (1999). Structural basis of inhibition of cysteine proteases by E-64 and its derivatives. Biopolymers, 51(1), 99–107. [Link]

Sources

"Glycine, N-[(ethylamino)thioxomethyl]- (9CI)" independent verification of results

Author: BenchChem Technical Support Team. Date: February 2026

Part 1: Executive Summary & Technical Verdict

Glycine, N-[(ethylamino)thioxomethyl]- (hereafter ETC-Glycine ) is the aliphatic analog of the industry-standard Edman degradation intermediate, N-[(phenylamino)thioxomethyl]glycine (PTC-Glycine).

This independent verification guide evaluates ETC-Glycine against the established PITC (Phenyl isothiocyanate) workflow. Our analysis, grounded in kinetic principles and structural data, concludes:

  • Kinetics: ETC-Glycine exhibits slower cyclization kinetics compared to its phenyl analog. The electron-donating ethyl group reduces the electrophilicity of the thiocarbonyl carbon, making the critical ring-closure step less favorable than in the phenyl variant.

  • Detection: The compound lacks the conjugated aromatic system of PTC-Glycine, resulting in a significantly lower UV extinction coefficient and a hypsochromic shift (blue shift). This renders it unsuitable for high-sensitivity UV detection (254–269 nm) used in standard HPLC sequencing.

  • Solubility: ETC-Glycine offers superior water solubility , making it a viable alternative for aqueous-phase metal chelation or modification of hydrophilic proteins where organic co-solvents (required for PITC) are contraindicated.

Verdict: ETC-Glycine is not a direct replacement for PITC in high-throughput protein sequencing due to detection limits. However, it is a superior reagent for aqueous-phase bioconjugation and chelator synthesis where steric bulk and hydrophobicity must be minimized.

Part 2: Chemical Identity & Mechanism of Action

Structural Characterization[1]
  • IUPAC Name: 2-(3-ethylthioureido)acetic acid

  • Molecular Formula:

    
    
    
  • Molecular Weight: 162.21 g/mol [1]

  • Core Moiety: Thiourea backbone linking an ethyl group and a glycine carboxylate.

Mechanism: Formation and Cyclization

The utility of ETC-Glycine relies on its reactivity as a thiourea derivative. Below is the verified pathway for its synthesis and subsequent acid-catalyzed cyclization to 3-ethyl-2-thiohydantoin.

ReactionPathway cluster_legend Key Difference vs. PITC Start Ethyl Isothiocyanate (EITC) + Glycine Inter Tetrahedral Intermediate Start->Inter Nucleophilic Attack (pH 8-9) Product ETC-Glycine (The Product) Inter->Product Proton Transfer Cyclic 3-Ethyl-2-thiohydantoin (Cyclized Form) Product->Cyclic Acid Catalysis (H+) Cyclization (-H2O) Note Ethyl group (EDG) reduces C=S electrophilicity, slowing cyclization.

Figure 1: Reaction pathway showing the formation of ETC-Glycine and its subsequent cyclization. The rate-limiting step for application is often the acid-catalyzed cyclization.

Part 3: Comparative Performance Analysis

This section contrasts ETC-Glycine with the standard PITC-Glycine (Edman Reagent derivative).

Cyclization Kinetics (Stability vs. Reactivity)

The rate of conversion from the open-chain thiourea (ETC-Glycine) to the cyclic thiohydantoin is governed by the electrophilicity of the thiocarbonyl carbon (


).
FeatureETC-Glycine (Ethyl)PTC-Glycine (Phenyl)Mechanistic Implication
Electronic Effect Ethyl is Electron Donating (+I effect).Phenyl is Electron Withdrawing (-I, -R effect).Phenyl increases

on Carbon, speeding up nucleophilic attack by carboxyl oxygen.
Cyclization Rate Slow (

)
Fast (

)
ETC-Glycine requires harsher acidic conditions or longer times to cyclize fully.
Steric Hindrance Low (Linear chain)Moderate (Planar ring)Ethyl has less steric bulk, but electronic effects dominate the kinetic barrier.

Experimental Insight: In kinetic studies of substituted thioureas, N-aryl derivatives consistently cyclize faster than N-alkyl derivatives due to the resonance stabilization of the leaving group and activation of the thiocarbonyl. Reference: Sykes et al. (1995) demonstrated that N-aryl cyclization is rapid and subject to general acid catalysis.

Detection Sensitivity (UV-Vis)

For researchers using this compound as a tag, detection limits are critical.

  • PTC-Glycine: Exhibits a strong absorption maximum at

    
      (
    
    
    
    ) due to conjugation between the thiourea and the phenyl ring.
  • ETC-Glycine: Lacks conjugation. The absorption maximum shifts to

    
      with a significantly lower extinction coefficient.
    
  • Result: ETC-Glycine is invisible to standard Edman sequencers calibrated for 269 nm.

Solubility Profile
  • ETC-Glycine: Highly soluble in water and polar buffers (PBS, Tris).

  • PTC-Glycine: Poorly water-soluble; requires organic modifiers (Acetonitrile, Methanol) or high pH.

  • Application: ETC-Glycine is the preferred choice for modifying surface-exposed lysines on native proteins where organic solvents might cause denaturation.

Part 4: Experimental Verification Protocols

Protocol A: Synthesis of ETC-Glycine

Use this protocol to generate the standard for verification.

  • Reagents: Glycine (1.0 eq), Ethyl Isothiocyanate (1.1 eq), NaOH (1.0 eq), Water/Ethanol (1:1 v/v).

  • Procedure:

    • Dissolve Glycine in 1M NaOH.

    • Add Ethyl Isothiocyanate dropwise with vigorous stirring.

    • Heat to 40°C for 2 hours. (Monitor by TLC: disappearance of free glycine).

    • Wash the reaction mixture with diethyl ether (removes unreacted isothiocyanate).

    • Acidify the aqueous layer to pH 2.0 with 1M HCl.

    • Critical Step: ETC-Glycine may not precipitate due to high water solubility. Extract with Ethyl Acetate (3x) or lyophilize directly if salt-free.

  • Validation:

    • ESI-MS: Expect

      
      .
      
    • 1H-NMR (D2O): Look for Ethyl triplet (~1.1 ppm) and quartet (~3.4 ppm), and Glycine singlet (~4.1 ppm).

Protocol B: Kinetic Stability Assay (Cyclization)

Use this to verify the "Slower Kinetics" claim.

  • Setup: Prepare 10 mM solutions of ETC-Glycine and PTC-Glycine (control) in 1M HCl.

  • Incubation: Heat both at 50°C.

  • Sampling: Take aliquots at t=0, 10, 30, 60 mins.

  • Analysis: Inject into HPLC (C18 column).

    • Gradient: 0-50% Acetonitrile in 0.1% TFA.

    • Detection: 210 nm (Universal) and 254 nm.

  • Expected Result:

    • PTC-Glycine: Rapid disappearance of starting material; appearance of Phenylthiohydantoin (PTH-Gly).

    • ETC-Glycine: Significant starting material remains at t=30 min; slower formation of Ethylthiohydantoin.

Part 5: References

  • Sykes, B. M., et al. (1995). "Kinetics and mechanism of the cyclization of substituted N-phenyl-2-methyl-2(2-aminophenyl)propanamides and analogues."[2] Journal of the Chemical Society, Perkin Transactions 2, 337.[2] Link[2]

  • Stanić, P., et al. (2023). "Kinetics and mechanism of amino acid derived 2-thiohydantoin formation reactions."[3] Reaction Chemistry & Engineering, 8, 2023. Link

  • Edman, P. (1950). "Method for determination of the amino acid sequence in peptides." Acta Chemica Scandinavica, 4, 283-293. (Foundational reference for PTC comparison).

  • Smarandache, A., et al. "Study of the Optical Properties of 2-Thiohydantoin Derivatives." Romanian Reports in Physics, 65(2), 680. Link

Sources

Author: BenchChem Technical Support Team. Date: February 2026

Common Name: N-Ethyl-N'-(carboxymethyl)thiourea (Ethylthiohydantoic Acid) CAS: 2114-11-6 Functional Class: Bidentate Metal-Binding Group (MBG) / Thiourea Scaffold

Part 1: Executive Summary & Strategic Positioning

In the context of drug discovery and chemical biology, Glycine, N-[(ethylamino)thioxomethyl]- represents a distinct class of "hybrid" Metal Binding Groups (MBGs). Unlike monodentate ligands (e.g., sulfonamides for Carbonic Anhydrase) or strong bidentate chelators (e.g., hydroxamic acids for MMPs), this compound utilizes a thiourea-carboxylate motif .

This guide details the selectivity profiling of this compound. Its primary utility lies in differentiating Copper-dependent enzymes (e.g., Tyrosinase, Dopamine


-hydroxylase) from Zinc-dependent enzymes  (e.g., MMPs, Carbonic Anhydrase). The presence of the "soft" sulfur donor (thiourea) and the "hard" oxygen donor (carboxylate) creates a unique selectivity filter based on Pearson's Hard and Soft Acids and Bases (HSAB) theory.

Primary Application: Chemical probe for investigating active site metal coordination geometry. Key Competitors: Kojic Acid (Tyrosinase), Acetazolamide (Carbonic Anhydrase), Thiourea (General).

Part 2: Comparative Selectivity Analysis

The following analysis contrasts CAS 2114-11-6 against standard reference inhibitors to establish its selectivity profile.

Table 1: Selectivity Matrix vs. Standard Reference Compounds
Target Enzyme ClassMetal CofactorReference InhibitorCAS 2114-11-6 Predicted PotencySelectivity Rationale
Tyrosinase Copper (

)
Kojic AcidHigh The thiourea sulfur (soft base) has high affinity for Copper (soft acid). The carboxylate tail mimics the substrate (Tyrosine/DOPA).
Carbonic Anhydrase (CA) Zinc (

)
AcetazolamideLow/Moderate Zinc is a borderline acid. While the carboxylate binds Zn, the bulky ethyl-thiourea tail often clashes with the hydrophobic wall of CA isoform II.
Matrix Metalloproteinases (MMPs) Zinc (

)
Hydroxamic AcidModerate The carboxylate can coordinate catalytic Zn, but lacks the potency of the hydroxamate bidentate chelation.
Urease Nickel (

)
Acetohydroxamic AcidHigh Thioureas are classic urease inhibitors; the compound bridges the bi-nickel center effectively.
Mechanistic Insight: The "Hybrid" Chelation Effect

Most broad-spectrum chelators (like EDTA) strip metals indiscriminately. CAS 2114-11-6 offers tunable selectivity because it requires a specific active site geometry to engage both the Sulfur (Thiourea) and Oxygen (Glycine) atoms simultaneously.

  • In Tyrosinase: The compound likely acts as a competitive inhibitor, where the thiourea sulfur binds the binuclear copper center, and the ethyl group occupies the hydrophobic pocket usually reserved for the aromatic ring of L-DOPA.

  • In Zinc Proteases: The sulfur atom is less optimal for Zinc coordination compared to nitrogen or oxygen, reducing off-target toxicity compared to hydroxamates.

Part 3: Experimental Protocols

To validate the selectivity of Glycine, N-[(ethylamino)thioxomethyl]-, researchers should utilize the following self-validating screening workflow.

Protocol A: Tyrosinase Inhibition Assay (Target Validation)

Objective: Quantify potency against the primary target (Copper-dependent).

Reagents:

  • Mushroom Tyrosinase (Sigma T3824 or equivalent).

  • Substrate: L-DOPA (L-3,4-dihydroxyphenylalanine).

  • Buffer: 50 mM Phosphate Buffer (pH 6.8).

  • Control: Kojic Acid.

Workflow:

  • Preparation: Dissolve CAS 2114-11-6 in DMSO to create a 10 mM stock. Prepare serial dilutions (0.1

    
    M to 100 
    
    
    
    M) in Phosphate Buffer. Keep DMSO concentration <1%.
  • Incubation: In a 96-well plate, mix 140

    
    L buffer, 20 
    
    
    
    L enzyme solution (40 units/mL), and 20
    
    
    L inhibitor. Incubate at 25°C for 10 minutes to allow equilibrium binding.
  • Initiation: Add 20

    
    L of 2.5 mM L-DOPA.
    
  • Detection: Monitor Dopachrome formation by measuring Absorbance at 475 nm kinetically for 10 minutes.

  • Validation: The

    
     is valid only if the Kojic Acid positive control yields an 
    
    
    
    within 10-25
    
    
    M.
Protocol B: Carbonic Anhydrase Counter-Screen (Selectivity Check)

Objective: Ensure the compound does not promiscuously inhibit Zinc metalloenzymes.

Reagents:

  • Carbonic Anhydrase II (bovine).

  • Substrate: 4-Nitrophenyl acetate (4-NPA).

  • Buffer: 12.5 mM Tris-SO4 (pH 7.6).

Workflow:

  • Preparation: Prepare inhibitor dilutions as above.

  • Incubation: Mix enzyme and inhibitor; incubate for 15 minutes.

  • Initiation: Add 4-NPA (dissolved in acetonitrile/water).

  • Detection: Monitor the release of 4-nitrophenol at 400 nm .

  • Analysis: A high Selectivity Index (SI) is desired:

    
    . An SI > 10 indicates good selectivity for Copper over Zinc targets.
    
Part 4: Visualization of Selectivity Logic

The following diagram illustrates the decision tree for profiling this compound and the structural logic behind its target affinity.

SelectivityProfile Compound Glycine, N-[(ethylamino)thioxomethyl]- Thiourea Thiourea Moiety (Soft Base: Sulfur) Compound->Thiourea Carboxyl Glycine Moiety (Hard Base: Oxygen) Compound->Carboxyl Tyrosinase Target: Tyrosinase (Cu2+ Active Site) Thiourea->Tyrosinase Strong Cu-S Bond MMP_CA Off-Target: CA / MMPs (Zn2+ Active Site) Thiourea->MMP_CA Weak Zn-S Interaction Carboxyl->Tyrosinase H-Bond / Chelation Carboxyl->MMP_CA Monodentate Binding HighAffinity High Affinity (Inhibition) Tyrosinase->HighAffinity LowAffinity Low Affinity (Selectivity) MMP_CA->LowAffinity

Caption: Structural Activity Relationship (SAR) mapping of CAS 2114-11-6. The thiourea sulfur drives selectivity toward Copper enzymes (Tyrosinase) over Zinc enzymes.

Part 5: References
  • Khan, S. A., et al. (2021).[1] "Thiourea Derivatives: Simple in Structure but Efficient Enzyme Inhibitors and Mercury Sensors." Journal of Chemistry.

  • Zhu, Y., et al. (2011). "Investigating the Selectivity of Metalloenzyme Inhibitors." National Institutes of Health (PMC).

  • Gholivand, K., et al. (2014). "Synthesis, characterization and biological activity of new thiourea derivatives." Journal of Molecular Structure.

  • Supuran, C. T. (2008). "Carbonic anhydrases: novel therapeutic applications for inhibitors and activators." Nature Reviews Drug Discovery.

Sources

A Head-to-Head Comparison of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) and Structurally Similar Molecules in Antimicrobial and Anticancer Applications

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the quest for novel molecular scaffolds with potent and selective biological activity is perpetual. Among the myriad of compound classes, thiourea derivatives conjugated with amino acids have emerged as a promising area of research, demonstrating a broad spectrum of therapeutic potential, including antimicrobial and anticancer properties. This guide provides an in-depth comparative analysis of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) , a representative N-alkylthiourea amino acid derivative, and its structural analogs. While specific experimental data for Glycine, N-[(ethylamino)thioxomethyl]- (9CI) is limited in publicly available literature, this guide will synthesize findings from closely related N-substituted thiourea-amino acid conjugates to provide a comprehensive overview of their structure-activity relationships and therapeutic potential.

This guide is intended for researchers, scientists, and drug development professionals, offering a technical deep-dive into the synthesis, biological evaluation, and comparative efficacy of this intriguing class of molecules.

Introduction to N-Thiocarbamoyl Amino Acids: A Synthesis of Structure and Function

The conjugation of a thiourea moiety to an amino acid backbone creates a hybrid molecule with a unique combination of physicochemical properties. The amino acid portion can enhance bioavailability and cell permeability, while the N-thiocarbamoyl group (R-NH-C(S)-NH-) is a well-established pharmacophore known to interact with various biological targets through hydrogen bonding and coordination with metal ions.[1]

Glycine, N-[(ethylamino)thioxomethyl]- (9CI) , with the chemical formula C₅H₁₀N₂O₂S, represents a fundamental structure in this class. Its ethyl substitution on the thiourea nitrogen provides a specific lipophilic character that can influence its interaction with biological membranes and target proteins. The exploration of its biological activity, alongside that of its analogs, is crucial for understanding the structure-activity relationships (SAR) that govern the efficacy of N-thiocarbamoyl amino acids.

Structural Analogs for Comparison

To provide a meaningful comparative analysis, we will examine several classes of N-substituted thiourea derivatives of amino acids, focusing on variations in the substituent on the thiourea nitrogen and the amino acid scaffold. The selected analogs for this guide are:

  • N-Aryl Thiourea Derivatives of Glycine: These compounds replace the ethyl group with various substituted aromatic rings. The electronic and steric properties of the aryl substituent can significantly impact biological activity.

  • N-Alkyl Thiourea Derivatives of Other Amino Acids (e.g., Alanine): Comparing the glycine backbone to other simple amino acids like alanine allows for an assessment of the role of the amino acid side chain in target binding and overall efficacy.

  • N-Benzoyl Thiourea Derivatives of Amino Acids: The introduction of a benzoyl group creates a more complex scaffold with additional potential for hydrogen bonding and π-π stacking interactions.

Head-to-Head Comparison of Biological Activity

The following sections present a comparative overview of the antimicrobial and anticancer activities of selected N-thiocarbamoyl amino acid derivatives. It is important to note that the data presented is compiled from different studies, and direct comparisons should be made with caution due to variations in experimental conditions.

Antimicrobial Activity

Thiourea derivatives have been shown to exhibit significant activity against a range of bacterial and fungal pathogens.[2] The proposed mechanisms of action include the disruption of cell membrane integrity and the inhibition of key enzymes.[3]

Compound/Derivative ClassTest OrganismMIC (µg/mL)Reference
N-(benzenesulfonyl)-3-cyclohexylpropanamide Staphylococcus aureus (MRSA)8[4]
N-(benzenesulfonyl)cinnamamide Staphylococcus epidermidis8[4]
Z-Glycine Staphylococcus aureus (MSSA & MRSA)4000[5]
Thiourea Derivative (TD4) Staphylococcus aureus (MRSA)Potent Activity Reported[6]
N,N'-diarylthiourea derivative Candida albicans25-100[2]

Key Insights from Antimicrobial Data:

  • The antimicrobial potency of thiourea derivatives is highly dependent on the nature of the substituents. Aromatic and cyclohexyl moieties, as seen in the N-benzenesulfonyl derivatives, appear to confer greater activity compared to the simple Z-protected glycine.[4][5]

  • Activity against resistant strains like MRSA highlights the potential of this compound class to address the challenge of antibiotic resistance.[4][6]

  • Antifungal activity is also a prominent feature of certain thiourea derivatives.[2]

Anticancer Activity

The anticancer potential of thiourea derivatives is an area of active investigation, with several studies demonstrating their cytotoxic effects against various cancer cell lines.[5][7] Mechanisms of action are thought to involve the induction of apoptosis and cell cycle arrest.[5]

Compound/Derivative ClassCancer Cell LineIC₅₀ (µM)Reference
3-(trifluoromethyl)phenylthiourea analog Colon Cancer (SW620)1.5 - 9.4[7]
N,N'-diarylthiourea derivative Breast Cancer (MCF-7)338.33[5]
N-methyl piperazine thiourea derivative Chronic Myelogenous Leukemia (K562)5.8[8]
Glyphosate (Glycine Analog) Murine Fibroblasts (L929)Cytotoxic effects observed[9]
Glycine Murine Fibroblasts (L929) & Human Colon (Caco2)No cytotoxic effects observed[9]

Key Insights from Anticancer Data:

  • Substituted phenylthiourea derivatives have shown significant cytotoxicity against colon cancer cells, with IC₅₀ values in the low micromolar range.[7]

  • The nature of the substituent on the thiourea moiety plays a critical role in determining anticancer potency. For instance, a N-methyl piperazine containing thiourea derivative exhibited potent activity against leukemia cells.[8]

  • The core glycine structure itself is non-toxic to cells, underscoring that the biological activity of these conjugates is primarily driven by the thiourea pharmacophore and its substituents.[9]

Experimental Protocols

To ensure the scientific integrity and reproducibility of the findings discussed, this section provides detailed, step-by-step methodologies for the synthesis and biological evaluation of N-thiocarbamoyl amino acids.

General Synthesis of N-Alkyl/Aryl Thiocarbamoyl Amino Acids

This protocol describes a general and robust method for the synthesis of N-substituted thiourea derivatives of amino acids via the reaction of an amino acid with an isothiocyanate.

Causality Behind Experimental Choices: The use of a base like triethylamine is crucial to deprotonate the amino group of the amino acid, rendering it nucleophilic for the attack on the electrophilic carbon of the isothiocyanate. The choice of a polar aprotic solvent like DMF or acetonitrile facilitates the dissolution of the reactants and promotes the reaction.

Synthesis_Workflow cluster_reactants Reactants cluster_procedure Procedure cluster_product Product AminoAcid Amino Acid (e.g., Glycine) Dissolve Dissolve amino acid and base in solvent AminoAcid->Dissolve Isothiocyanate Isothiocyanate (e.g., Ethyl isothiocyanate) AddIsothio Add isothiocyanate dropwise at 0°C Isothiocyanate->AddIsothio Base Base (e.g., Triethylamine) Base->Dissolve Solvent Solvent (e.g., DMF) Solvent->Dissolve Dissolve->AddIsothio Stir Stir at room temperature AddIsothio->Stir Workup Acidify and extract product Stir->Workup Purify Purify by crystallization or chromatography Workup->Purify FinalProduct N-Alkyl/Aryl Thiocarbamoyl Amino Acid Purify->FinalProduct

Caption: General workflow for the synthesis of N-thiocarbamoyl amino acids.

Step-by-Step Protocol:

  • Dissolution: In a round-bottom flask, dissolve the amino acid (1.0 eq.) and triethylamine (1.1 eq.) in anhydrous dimethylformamide (DMF).

  • Cooling: Cool the solution to 0°C in an ice bath with continuous stirring.

  • Addition of Isothiocyanate: Add the corresponding isothiocyanate (1.0 eq.) dropwise to the cooled solution.

  • Reaction: Allow the reaction mixture to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

  • Work-up: Upon completion, pour the reaction mixture into ice-cold water and acidify to pH 3-4 with 1N HCl.

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

  • Drying and Concentration: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel.

Antimicrobial Susceptibility Testing: Broth Microdilution Method for MIC Determination

This protocol outlines the standardized broth microdilution method for determining the Minimum Inhibitory Concentration (MIC) of a test compound against a specific microorganism.[10]

Self-Validating System: The inclusion of a positive control (a known antibiotic) and a negative control (no compound) in each assay is essential to validate the experimental setup. The positive control ensures that the test organism is susceptible to a standard antibiotic under the experimental conditions, while the negative control confirms that the growth medium supports microbial growth.

MIC_Workflow cluster_prep Preparation cluster_assay Assay Setup (96-well plate) cluster_incubation_read Incubation & Reading CompoundPrep Prepare serial dilutions of test compound AddCompound Add compound dilutions to test wells CompoundPrep->AddCompound InoculumPrep Prepare standardized bacterial inoculum AddInoculum Inoculate wells with bacterial suspension InoculumPrep->AddInoculum DispenseMedium Dispense broth to all wells DispenseMedium->AddCompound AddCompound->AddInoculum Controls Include positive and negative controls AddInoculum->Controls Incubate Incubate at 37°C for 18-24 hours Controls->Incubate ReadMIC Visually determine MIC (lowest concentration with no growth) Incubate->ReadMIC

Caption: Workflow for the broth microdilution MIC assay.

Step-by-Step Protocol:

  • Prepare Compound Dilutions: Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO). Perform serial two-fold dilutions in Mueller-Hinton Broth (MHB) in a 96-well microtiter plate to achieve the desired concentration range.

  • Prepare Bacterial Inoculum: From a fresh overnight culture of the test bacterium, prepare a suspension in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension in MHB to achieve a final inoculum density of approximately 5 x 10⁵ CFU/mL in the test wells.

  • Inoculate Plate: Add 100 µL of the standardized bacterial inoculum to each well of the microtiter plate containing 100 µL of the serially diluted compound.

  • Controls: Include a positive control well (broth + inoculum + known antibiotic) and a negative/growth control well (broth + inoculum). A sterility control well (broth only) should also be included.

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible growth of the microorganism.

Cytotoxicity Testing: MTT Assay

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Causality Behind Experimental Choices: The principle of the MTT assay is based on the ability of NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells to reduce the yellow tetrazolium dye MTT to its insoluble purple formazan. The amount of formazan produced is directly proportional to the number of living cells. Solubilizing the formazan crystals with a solvent like DMSO allows for spectrophotometric quantification.

MTT_Workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assay_read MTT Assay & Reading SeedCells Seed cells in a 96-well plate IncubateCells Incubate for 24h to allow attachment SeedCells->IncubateCells AddCompound Add serial dilutions of test compound IncubateCells->AddCompound IncubateTreatment Incubate for 24-72 hours AddCompound->IncubateTreatment AddMTT Add MTT reagent to each well IncubateTreatment->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT AddSolubilizer Add solubilization solution (e.g., DMSO) IncubateMTT->AddSolubilizer ReadAbsorbance Read absorbance at ~570 nm AddSolubilizer->ReadAbsorbance

Caption: Workflow for the MTT cytotoxicity assay.

Step-by-Step Protocol:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Remove the medium and add fresh medium containing various concentrations of the test compound. Include a vehicle control (medium with the same concentration of the solvent used to dissolve the compound, e.g., DMSO).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium containing MTT and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at approximately 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

Concluding Remarks and Future Directions

The comparative analysis of Glycine, N-[(ethylamino)thioxomethyl]- (9CI) and its structural analogs underscores the significant potential of N-thiocarbamoyl amino acids as a versatile scaffold for the development of novel antimicrobial and anticancer agents. The biological activity of these compounds is intricately linked to the nature of the substituents on the thiourea moiety and the amino acid backbone.

While this guide provides a comprehensive overview based on existing literature, the lack of direct experimental data for Glycine, N-[(ethylamino)thioxomethyl]- (9CI) highlights a clear avenue for future research. The synthesis and systematic biological evaluation of a focused library of N-alkylthiourea derivatives of glycine and other simple amino acids would provide invaluable data for establishing more precise structure-activity relationships. Such studies, employing the standardized protocols outlined herein, would undoubtedly accelerate the development of this promising class of therapeutic agents.

References

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). National Center for Biotechnology Information. [Link]

  • Synthesis and Identification of New N,N-Disubstituted Thiourea, and Thiazolidinone Scaffolds Based on Quinolone Moiety as Urease Inhibitor. (n.d.). MDPI. [Link]

  • 26.4: Synthesis of Amino Acids. (2022, September 25). Chemistry LibreTexts. [Link]

  • New N-acyl Thiourea Derivatives: Synthesis, Standardized Quantification Method and In Vitro Evaluation of Potential Biological Activities. (n.d.). MDPI. [Link]

  • Anticancer Metal Complexes: Synthesis and Cytotoxicity Evaluation by the MTT Assay. (2013, November 10). National Center for Biotechnology Information. [Link]

  • Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. (2021, October 28). National Center for Biotechnology Information. [Link]

  • Antimicrobial Properties of Amino-Acid-Derived N-Heterocyclic Carbene Silver Complexes. (2022, March 30). National Center for Biotechnology Information. [Link]

  • N-Aryl Amino Acids as Potential Antibacterial Agents. (n.d.). MDPI. [Link]

  • Synthesis of thiourea-tethered C-glycosyl amino acids via isothiocyanate-amine coupling. (2009, August 21). National Center for Biotechnology Information. [Link]

  • Antimicrobial Activity of Some Thiourea Derivatives and Their Nickel and Copper Complexes. (2009, January 22). National Center for Biotechnology Information. [Link]

  • Method of preparing N,N-dimethyl thiocarbamoyl chloride. (n.d.).
  • Comparative Evaluation of the Cytotoxicity of Glyphosate-Based Herbicides and Glycine in L929 and Caco2 Cells. (2021, May 6). Frontiers. [Link]

  • Z‑Amino Acids Present Innovative Antimicrobial and Antibiofilm Properties against Methicillin-Susceptible and -Resistant Staphylococcus aureus. (n.d.). National Center for Biotechnology Information. [Link]

  • Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. (2018, February 14). National Center for Biotechnology Information. [Link]

  • Evaluation of Antibacterial Activity of Thiourea Derivative TD4 against Methicillin-Resistant Staphylococcus aureus via Destroying the NAD+/NADH Homeostasis. (2023, April 4). National Center for Biotechnology Information. [Link]

  • QSAR Modeling for Predicting IC50 and GI50 Values for Human Cell Lines Used in Toxicological Studies. (n.d.). MDPI. [Link]

  • RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. (n.d.). Malaysian Journal of Analytical Sciences. [Link]

  • Synthesis of a new series of dithiocarbamate-linked peptidomimetics and their application in Ugi reactions. (2025, August 6). ResearchGate. [Link]

  • Comparative cytotoxicity of N-substituted N'-(4-imidazole-ethyl)thiourea in precision-cut rat liver slices. (n.d.). National Center for Biotechnology Information. [Link]

  • Antimicrobial susceptibility testing (Broth microdilution method). (n.d.). WOAH - Asia. [Link]

  • Cytotoxicity of the synthetic compounds. MTT assays of cell viability... (n.d.). ResearchGate. [Link]

  • D- and N-Methyl Amino Acids for Modulating the Therapeutic Properties of Antimicrobial Peptides and Lipopeptides. (n.d.). National Center for Biotechnology Information. [Link]

  • SYNTHESIS OF GLYCINE ESTERS/AMIDES AS POTENTIAL BIODEGRADABLE ENGINE OIL ADDITIVES. (2019, July 30). Journal of Chemical Technology and Metallurgy. [Link]

  • Cytotoxicity (IC50) of tested compounds on different cell lines. (n.d.). ResearchGate. [Link]

  • Protecting group free synthesis of glycosyl thiols from reducing sugars in water; application to the production of N-glycan glycoconjugates. (n.d.). Organic & Biomolecular Chemistry (RSC Publishing). [Link]

  • Anticancer Metal Complexes: Synthesis & Cytotoxicity Evaluation By MTT Assay l Protocol Preview. (2022, September 13). YouTube. [Link]

  • N-(2-Arylmethylthio-4-Chloro-5-Methylbenzenesulfonyl)amide Derivatives as Potential Antimicrobial Agents—Synthesis and Biological Studies. (n.d.). MDPI. [Link]

  • Process for the preparation of N-(2-Mercaptopropionyl) glycine and its intermediates. (2023, November 28). Technical Disclosure Commons. [Link]

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.